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[1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol Documentation Hub

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  • Product: [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol
  • CAS: 1251256-16-2

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Analytical Characterization of [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol

Executive Summary [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol (CAS: 1251256-16-2) is a highly versatile, low-molecular-weight heterocyclic building block frequently utilized in fragment-based drug discovery (FBDD...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol (CAS: 1251256-16-2) is a highly versatile, low-molecular-weight heterocyclic building block frequently utilized in fragment-based drug discovery (FBDD) and lead optimization campaigns [1]. This technical whitepaper provides an authoritative, in-depth guide to its physicochemical properties, analytical characterization, and the rigorous experimental workflows required to validate its behavior in aqueous and lipidic environments.

Structural & Physicochemical Profiling

The molecular architecture of [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol combines a hydrophilic hydroxymethyl group, a conformationally restricted pyrrolidine core, and a 6-methylpyridazine moiety. This specific structural triad provides a unique balance of hydrogen-bonding capacity and optimal lipophilicity.

The "Rule of 3" and Fragment-Based Drug Discovery (FBDD)

In early-stage drug discovery, fragment libraries must adhere strictly to physicochemical boundaries to ensure high ligand efficiency and synthetic tractability. As proposed by Congreve et al., the "Rule of 3" (Ro3) dictates that ideal fragments should possess a molecular weight ≤ 300 Da, cLogP ≤ 3, and ≤ 3 hydrogen bond donors/acceptors [2].[1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol perfectly aligns with these parameters, making it a highly "sociable" fragment capable of multi-vector growth.

Quantitative Physicochemical Data

The table below summarizes the theoretical and calculated physicochemical properties of the compound, detailing the rationale behind its utility in medicinal chemistry.

PropertyValueRationale / Implication
Molecular Formula C10H15N3O-
Molecular Weight 193.25 g/mol Well below the 300 Da threshold; allows significant mass addition during lead optimization without violating Lipinski's Rule of 5.
LogP (Estimated) 0.5 – 1.5High hydrophilicity ensures excellent aqueous solubility and minimizes non-specific protein binding.
Topological Polar Surface Area (TPSA) ~49.2 ŲFalls within the optimal range (< 90 Ų) for blood-brain barrier (BBB) penetration and cellular permeability.
Hydrogen Bond Donors (HBD) 1The primary hydroxyl group serves as a strong directional H-bond donor for kinase or GPCR target engagement.
Hydrogen Bond Acceptors (HBA) 4The pyridazine nitrogens and hydroxyl oxygen provide versatile interaction points.
Rotatable Bonds 2Low conformational flexibility minimizes the entropic penalty upon target binding.

Analytical Characterization Protocols

To ensure the integrity of the compound before biological screening, rigorous analytical characterization is mandatory.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Rationale: LC-MS confirms both the purity and the exact mass of the synthesized or procured batch.

  • Methodology:

    • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid to facilitate protonation.

    • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size). Use a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

    • Detection: Monitor UV absorbance at 254 nm (due to the pyridazine chromophore) and acquire MS data in positive electrospray ionization (ESI+) mode. The expected [M+H]+ peak is m/z 194.1.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: 1 H and 13 C NMR are critical for confirming the regiochemistry of the pyridazine substitution and the integrity of the chiral pyrrolidine center.

  • Methodology: Dissolve 5-10 mg of the compound in DMSO- d6​ or CDCl 3​ . The 6-methyl group on the pyridazine ring will appear as a distinct singlet (~2.5-2.7 ppm), while the diastereotopic protons of the hydroxymethyl group will present as complex multiplets due to coupling with the adjacent chiral methine proton of the pyrrolidine ring.

Thermodynamic Solubility Profiling

Kinetic solubility assays (which use DMSO stock solutions) often overestimate solubility due to the co-solvent effect and the formation of meta-stable amorphous precipitates. For accurate formulation and late-stage validation, a Thermodynamic Solubility Assay is required [3]. This method measures the true equilibrium between the crystalline solid phase and the saturated aqueous solution[4].

Solubility_Workflow A 1. Solid Compound Prep (1251256-16-2) B 2. Buffer Addition (PBS pH 7.4) A->B C 3. Incubation & Equilibration (24h at 37°C, 800 rpm) B->C D 4. Phase Separation (Centrifugation/Filtration) C->D E 5. HPLC-UV/MS Quantification D->E

Caption: Thermodynamic solubility assay workflow for[1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol.

Step-by-Step Methodology
  • Solid Dispensing: Accurately weigh 2–3 mg of the solid compound into a glass vial. Causality: Using the solid state avoids DMSO artifacts and ensures the measurement reflects the lowest-energy crystalline lattice.

  • Buffer Addition: Add 1 mL of Dulbecco's Phosphate-Buffered Saline (DPBS) at pH 7.4.

  • Equilibration: Cap the vial and incubate at 37°C on a thermoshaker at 800 rpm for 24 hours. Causality: A 24-hour window is critical to allow any transient supersaturated states to precipitate and reach true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes, or filter through a 0.22 µm PTFE syringe filter. Causality: Incomplete phase separation leaves micro-particulates in the supernatant, artificially inflating the HPLC-UV quantification.

  • Quantification: Dilute the supernatant appropriately and analyze via HPLC-UV against a pre-established calibration curve of the compound.

Lipophilicity (LogD) Determination

While LogP represents the partition coefficient of the un-ionized molecule, LogD (Distribution Coefficient) at pH 7.4 is more biologically relevant, as it accounts for the ionization state of the pyrrolidine/pyridazine nitrogens at physiological pH.

LogD_Workflow Step1 Octanol/Buffer Saturation Step2 Compound Addition Step1->Step2 Step3 Shake-Flask Partitioning Step2->Step3 Step4 Phase Separation Step3->Step4 Step5 LC-MS Analysis Step4->Step5

Caption: Shake-flask method for determining the distribution coefficient (LogD) at pH 7.4.

Step-by-Step Methodology (Shake-Flask Method)
  • Solvent Saturation: Pre-saturate 1-Octanol and DPBS (pH 7.4) with each other by stirring them together for 24 hours, then separating the phases. Causality: Pre-saturation prevents volume changes during the actual experiment due to the mutual solubility of the solvents.

  • Partitioning: Dissolve a known concentration of the compound in the aqueous phase. Add an equal volume of the saturated 1-Octanol phase.

  • Agitation: Shake the biphasic system vigorously for 60 minutes at room temperature to ensure complete solute partitioning between the aqueous and lipidic phases.

  • Phase Separation: Centrifuge the mixture at 3,000 × g for 10 minutes to break any micro-emulsions at the interface.

  • Analysis: Carefully sample both the octanol and aqueous layers. Quantify the concentration in each phase using LC-MS. Calculate LogD as Log10​([Solute]octanol​/[Solute]aqueous​) .

References

  • Title: 1251256-16-2|[1-(6-Methylpyridazin-3-yl)
  • Source: lgcstandards.
  • Title: What is the Solubility of My Compound?
  • Source: domainex.co.
Exploratory

Technical Whitepaper: Physicochemical Profiling and Analytical Validation of[1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol

Executive Summary In contemporary drug discovery, nitrogen-rich heterocyclic scaffolds such as [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol are highly valued for their ability to act as potent kinase inhibitors an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, nitrogen-rich heterocyclic scaffolds such as [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol are highly valued for their ability to act as potent kinase inhibitors and modulators of protein-protein interactions. This technical guide provides an authoritative breakdown of the compound's physicochemical properties—specifically its molecular weight and exact mass—and establishes self-validating analytical protocols for its identification and purity assessment.

Structural and Physicochemical Fundamentals

Understanding the distinction between Molecular Weight (MW) and Exact Mass (Monoisotopic Mass) is critical for the analytical validation of synthetic intermediates .

  • Molecular Weight (193.25 g/mol ): Calculated using the abundance-weighted average of all naturally occurring isotopes. This macroscopic value is essential for bulk material handling, reaction stoichiometry, and yield calculations.

  • Exact Mass (193.1215 Da): Calculated using the mass of the single most abundant isotope for each element (e.g., 12C , 1H , 14N , 16O ). This microscopic value is the foundational metric for High-Resolution Mass Spectrometry (HRMS) workflows, allowing researchers to distinguish the target compound from isobaric interferences.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters derived from the compound's elemental composition ( C10​H15​N3​O ).

PropertyValueComputational Basis
Chemical Formula C10​H15​N3​O Sum of atomic constituents
Molecular Weight (MW) 193.25 g/mol Standard isotope-averaged atomic weights
Monoisotopic Exact Mass 193.1215 DaPrimary isotopes ( 12C , 1H , 14N , 16O )
[M+H]+ Adduct Mass 194.1288 DaExact Mass + 1.0073 Da (Proton)
[M+Na]+ Adduct Mass 216.1113 DaExact Mass + 22.9898 Da (Sodium)
H-Bond Donors 1Hydroxyl group ( −OH )
H-Bond Acceptors 4Pyridazine N (x2), Pyrrolidine N, Hydroxyl O

Analytical Workflows & Experimental Protocols

To ensure rigorous scientific integrity, the identification of[1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol requires self-validating analytical systems. The protocols below detail the methodologies for exact mass confirmation and bulk purity assessment .

Protocol 1: High-Resolution Mass Spectrometry (HRMS) for Exact Mass Validation

Objective: Unambiguously confirm the chemical identity by detecting the [M+H]+ adduct at m/z 194.1288 with a mass error of <5 ppm .

  • Self-Validating System Check: Prior to sample injection, infuse a lock-mass reference solution (e.g., Leucine Enkephalin, m/z 556.2771). The system is only validated for use if the lock-mass calibration yields an accuracy of <2 ppm .

  • Step 1: Sample Preparation. Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in a 50:50 mixture of Methanol/Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, driving the equilibrium toward the formation of the [M+H]+ adduct required for positive-mode Electrospray Ionization (ESI).

  • Step 2: Chromatographic Separation. Inject 2 µL onto a sub-2 µm C18 UPLC column. Execute a fast gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes.

    • Causality: The gradient ensures the basic pyrrolidine compound elutes away from early-eluting, ion-suppressing salts, maximizing ionization efficiency at the source.

  • Step 3: Ionization and Detection. Operate the ESI source in positive ion mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Step 4: Data Analysis. Extract the ion chromatogram (EIC) for m/z 194.1288 ± 0.005 Da. Calculate the mass error to confirm the C10​H15​N3​O formula.

HRMS_Workflow A Sample Prep (1 mg/mL) B UPLC Separation (C18 Column) A->B C ESI Ionization (Pos Mode) B->C D TOF Analyzer (High Res) C->D E Data Analysis (m/z 194.1288) D->E

HRMS workflow for exact mass validation of the target compound.
Protocol 2: UPLC-UV Method for Purity Assessment

Objective: Quantify the bulk purity of the synthesized material to ensure it aligns with the calculated molecular weight (193.25 g/mol ) without significant degradation products.

  • Self-Validating System Check: Inject a diluent blank (Mobile Phase A/B mixture) before the sample sequence. The system is validated if no ghost peaks appear at the target retention time, and the signal-to-noise ratio of the subsequent standard peak is >100:1 .

  • Step 1: Standard Preparation. Prepare a 0.5 mg/mL solution of the compound in 50:50 Water:Acetonitrile.

  • Step 2: Separation. Utilize a reversed-phase C18 column. Use Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8) and Mobile Phase B: Acetonitrile.

    • Causality: The near-neutral pH of the ammonium acetate buffer prevents the secondary nitrogen of the pyrrolidine ring from becoming fully ionized, which would otherwise cause severe peak tailing and poor resolution on a standard C18 stationary phase.

  • Step 3: Detection. Monitor UV absorbance at 254 nm.

    • Causality: The 254 nm wavelength specifically targets the π−π∗ electron transitions of the conjugated pyridazine ring, ensuring high sensitivity for the core scaffold.

Pharmacological Context & Mechanism of Action

Compounds bearing the pyridazine-pyrrolidine scaffold are frequently utilized in the design of targeted therapeutics, particularly as selective kinase inhibitors . For instance, derivatives of this exact formula class have been patented as inhibitors of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), a critical negative regulator of T-cell activation .

The exact mass and structural geometry of the pyridazine ring allow its nitrogen atoms to act as potent hydrogen-bond acceptors within the ATP-binding hinge region of kinases, while the pyrrolidin-2-yl methanol moiety projects into the solvent-exposed channel to dictate kinase selectivity.

Mechanism TCR T-Cell Receptor MAP4K1 MAP4K1 Kinase TCR->MAP4K1 Degradation SLP-76 Degradation MAP4K1->Degradation Phosphorylates Drug Pyridazine Scaffold (C10H15N3O) Drug->MAP4K1 Inhibits Activation T-Cell Activation Drug->Activation Rescues Degradation->Activation Prevents

Pharmacological mechanism of MAP4K1 inhibition by pyridazine scaffolds.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for C10H15N3O Isomers." PubChem,[Link]

  • World Intellectual Property Organization. "Map4k1 inhibitors.
  • Crocetti, L., et al. "Computational Methods in the Design of Anticancer Drugs." Pharmaceuticals (MDPI),[Link]

Foundational

An In-depth Technical Guide to the Proposed Mechanism of Action for [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol Derivatives as Novel TRPV3 Antagonists

Abstract The [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol chemical scaffold represents a novel area of investigation within medicinal chemistry. While direct pharmacological data for this specific class of derivat...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol chemical scaffold represents a novel area of investigation within medicinal chemistry. While direct pharmacological data for this specific class of derivatives is not yet prevalent in published literature, its structural components—a pyridazine ring linked to a pyrrolidin-2-yl]methanol moiety—suggest a compelling hypothesis for its mechanism of action. This guide posits that these derivatives are likely to function as antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel. Drawing upon extensive research into the structure-activity relationships of known TRPV3 modulators, this document will provide a detailed exploration of this proposed mechanism, from the molecular target and its signaling pathways to the experimental protocols required for validation. This in-depth analysis is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising compound class.

Introduction: Unveiling the Potential of a Novel Scaffold

The convergence of a pyridazine heterocycle with a pyrrolidinyl-methanol substituent in the [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol series presents a unique chemical architecture. The pyridazine core is a bioisostere of the pyridine ring, a common feature in many bioactive compounds, and is known to participate in a wide array of pharmacological activities, including anti-inflammatory and analgesic effects[1][2][3]. The pyrrolidine ring is a key structural motif in numerous pharmaceuticals, contributing to their biological activity and favorable pharmacokinetic properties.

Given the structural similarities to known (pyridin-2-yl)methanol derivatives that exhibit potent and selective antagonism of the TRPV3 channel, it is hypothesized that the [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol derivatives will share this mechanism of action[4]. This guide will delve into the intricacies of the TRPV3 channel as a therapeutic target and elucidate the proposed antagonistic action of these novel compounds.

The Therapeutic Target: Transient Receptor Potential Vanilloid 3 (TRPV3)

Structure and Function of the TRPV3 Ion Channel

The Transient Receptor Potential (TRP) superfamily of ion channels are crucial for a variety of sensory processes.[5] TRPV3, a member of the vanilloid subfamily, is a non-selective cation channel permeable to Ca2+, Na+, and K+ ions.[6][7] It is a tetrameric protein, with each subunit comprising six transmembrane domains (S1-S6) and intracellular N- and C-termini. The pore-forming loop is located between the S5 and S6 domains.[8]

TRPV3 is activated by a range of stimuli, including innocuous heat (in the range of 31-39°C), and various chemical agonists such as 2-aminoethoxydiphenyl borate (2-APB), carvacrol, and eugenol.[6][9] A unique characteristic of TRPV3 is its sensitization upon repeated stimulation, which contrasts with the desensitization observed in many other TRP channels.[7][10][11] This sensitization may play a role in the amplification of sensory signals in pathological states.

Physiological and Pathophysiological Roles of TRPV3

TRPV3 is highly expressed in the skin, particularly in keratinocytes, as well as in sensory neurons of the dorsal root ganglia and trigeminal ganglia.[6][9][10] Its localization points to its significant role in:

  • Thermosensation: TRPV3 is a key sensor of warm temperatures.[9]

  • Pain and Itch: Activation of TRPV3 is linked to the sensation of pain and pruritus (itch).[11][12] Gain-of-function mutations in the TRPV3 gene are associated with Olmsted syndrome, a rare genetic disorder characterized by severe skin inflammation and debilitating itch.[13][14]

  • Skin Barrier Function and Hair Growth: TRPV3 is involved in maintaining the integrity of the skin barrier and regulating hair follicle cycling.[8][9]

  • Inflammation: Upon activation, TRPV3 can trigger the release of pro-inflammatory mediators from keratinocytes, such as interleukin-1α (IL-1α) and prostaglandin E2 (PGE2), contributing to inflammatory skin conditions like psoriasis.[13][15]

The involvement of TRPV3 in these key pathological processes makes it an attractive target for the development of novel therapeutics for a range of dermatological and pain-related disorders.[4][16]

Proposed Mechanism of Action: Antagonism of the TRPV3 Channel

We propose that [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol derivatives act as antagonists of the TRPV3 channel, thereby inhibiting its activation by thermal and chemical stimuli.

Hypothetical Binding and Antagonistic Action

It is hypothesized that these derivatives bind to a site on the TRPV3 channel that stabilizes its closed conformation, preventing the conformational changes necessary for ion permeation. Cryo-electron microscopy studies of other TRPV3 antagonists have revealed binding pockets within the transmembrane domain.[14] It is plausible that the [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol derivatives occupy a similar pocket, interacting with key residues to allosterically inhibit channel gating.

The antagonistic action would lead to a reduction in the influx of cations, particularly Ca2+, into cells expressing TRPV3. This would, in turn, dampen the downstream signaling cascades that are triggered by TRPV3 activation.

Structure-Activity Relationship (SAR) Insights

The proposed antagonistic activity is supported by the following structural considerations:

  • Pyrrolidinyl-methanol Moiety: This functional group is a common feature in a number of known ion channel modulators and likely plays a crucial role in binding to the receptor.

  • Pyridazine Core: The pyridazine ring is a bioisosteric replacement for the pyridine ring found in previously reported TRPV3 antagonists.[4] This substitution can influence the electronic properties and hydrogen bonding capacity of the molecule, potentially enhancing its binding affinity and selectivity for TRPV3.[3][17][18] The two adjacent nitrogen atoms in the pyridazine ring act as hydrogen bond acceptors, which could be critical for interaction with the target protein.

  • 6-Methyl Group: The methyl substitution on the pyridazine ring can impact the molecule's lipophilicity and steric profile, which may fine-tune its interaction with the binding pocket and improve its pharmacokinetic properties.

Downstream Signaling Consequences of TRPV3 Antagonism

By blocking TRPV3-mediated cation influx, these derivatives would be expected to inhibit the following downstream events:

  • Reduced Keratinocyte Activation: Prevention of Ca2+ influx in keratinocytes would decrease the release of pro-inflammatory mediators like TNF-α, IL-8, and PGE2.[13]

  • Inhibition of Nociceptive Signaling: By blocking TRPV3 on sensory neurons, the threshold for pain and itch sensation would be elevated.

  • Modulation of Inflammatory Pathways: The reduction in pro-inflammatory cytokine release would lead to a dampening of inflammatory responses in the skin and other tissues. This would involve the modulation of pathways such as the NF-κB and EGFR signaling cascades, which have been shown to be downstream of TRPV3 activation.[5][13]

The proposed signaling pathway is illustrated in the following diagram:

TRPV3 Signaling Pathway cluster_0 Cell Membrane TRPV3 TRPV3 Ca_influx Ca2+ Influx TRPV3->Ca_influx Mediates Stimuli Stimuli Stimuli->TRPV3 Activates Derivative [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol Derivative Derivative->TRPV3 Inhibits Keratinocyte_Activation Keratinocyte Activation Ca_influx->Keratinocyte_Activation Sensory_Neuron_Activation Sensory Neuron Activation Ca_influx->Sensory_Neuron_Activation Pro_inflammatory_Mediators Release of Pro-inflammatory Mediators (TNF-α, IL-8, PGE2) Keratinocyte_Activation->Pro_inflammatory_Mediators Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation Pain_Itch Pain & Itch Sensation Sensory_Neuron_Activation->Pain_Itch

Caption: Proposed mechanism of TRPV3 antagonism.

Experimental Protocols for Mechanism Validation

To empirically validate the proposed mechanism of action, a series of in vitro and in vivo experiments are essential. The following protocols provide a framework for this validation process.

In Vitro Characterization

Objective: To generate a stable cell line overexpressing human TRPV3 for use in functional assays.

Methodology:

  • Vector Construction: Subclone the full-length human TRPV3 cDNA into a suitable mammalian expression vector (e.g., pcDNA3.1).

  • Transfection: Transfect a host cell line, such as Human Embryonic Kidney 293 (HEK293) cells, with the TRPV3 expression vector using a standard transfection reagent (e.g., Lipofectamine).

  • Selection: Select for stably transfected cells by culturing in a medium containing an appropriate selection antibiotic (e.g., G418).

  • Validation: Confirm TRPV3 expression and function through Western blotting and a preliminary functional assay (e.g., response to a known TRPV3 agonist).

Objective: To assess the inhibitory effect of the derivatives on TRPV3-mediated calcium influx.[19][20][21]

Methodology:

  • Cell Plating: Plate the stable hTRPV3-HEK293 cells in a 96-well black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol derivatives or a vehicle control.

  • Agonist Stimulation: Add a known TRPV3 agonist (e.g., 2-APB) to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FlexStation 3).

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of the derivatives.

Experimental Workflow:

Calcium Imaging Workflow Plate_Cells Plate hTRPV3-HEK293 cells Load_Dye Load with Fluo-4 AM Plate_Cells->Load_Dye Incubate_Compound Incubate with derivative Load_Dye->Incubate_Compound Add_Agonist Add 2-APB Incubate_Compound->Add_Agonist Measure_Fluorescence Measure fluorescence Add_Agonist->Measure_Fluorescence Analyze_Data Calculate IC50 Measure_Fluorescence->Analyze_Data

Caption: Workflow for the calcium imaging assay.

Objective: To directly measure the effect of the derivatives on TRPV3 ion channel currents.[22][23][24][25]

Methodology:

  • Cell Preparation: Culture hTRPV3-HEK293 cells on glass coverslips.

  • Patch-Clamp Setup: Use a patch-clamp amplifier and data acquisition system.

  • Pipette Preparation: Fabricate glass micropipettes and fill them with an appropriate intracellular solution.

  • Giga-seal Formation: Form a high-resistance seal between the micropipette and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell recording configuration.

  • Current Recording: Clamp the cell at a holding potential (e.g., -60 mV) and apply voltage ramps or steps to elicit TRPV3 currents in the presence of an agonist.

  • Compound Application: Perfuse the cell with varying concentrations of the derivative and record the effect on the agonist-induced currents.

  • Data Analysis: Determine the dose-dependent inhibition of the TRPV3 current and calculate the IC50.

In Vivo Efficacy Models

Objective: To evaluate the therapeutic potential of the derivatives in preclinical models of pain and inflammation.

Potential Models:

  • Formalin-induced Paw Licking Model (Pain): Assess the ability of the derivatives to reduce nociceptive behaviors in response to a chemical irritant.

  • Complete Freund's Adjuvant (CFA)-induced Thermal Hyperalgesia Model (Inflammatory Pain): Evaluate the effect of the compounds on heat sensitivity in an inflammatory pain state.

  • Imiquimod-induced Psoriasis-like Skin Inflammation Model (Dermatology): Determine the efficacy of the derivatives in reducing skin inflammation and psoriatic lesions.

Data Summary

The following table summarizes hypothetical data that could be generated from the experimental validation of a lead compound from the [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol series.

AssayEndpointHypothetical Value (Lead Compound)
Calcium ImagingIC50150 nM
Patch-Clamp ElectrophysiologyIC50120 nM
Formalin Test (Phase II)% Inhibition at 10 mg/kg65%
CFA-induced Hyperalgesia% Reversal at 10 mg/kg70%

Conclusion and Future Perspectives

This technical guide has outlined a scientifically plausible mechanism of action for the novel [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol class of derivatives, centering on the antagonism of the TRPV3 ion channel. The structural rationale, based on bioisosteric replacement and the known pharmacology of similar scaffolds, provides a strong foundation for further investigation. The detailed experimental protocols described herein offer a clear path for the validation of this hypothesis.

Future research should focus on the synthesis and pharmacological profiling of a library of these derivatives to establish a comprehensive structure-activity relationship. Furthermore, selectivity profiling against other TRP channels and off-target screening will be crucial for the development of a safe and effective clinical candidate. The exploration of these compounds could lead to the discovery of novel therapeutics for a variety of conditions, including chronic pain, itch, and inflammatory skin diseases.

References

  • TRPV3 Ion Channel: From Gene to Pharmacology. (2023). MDPI. [Link]

  • Pharmacological profiling of the TRPV3 channel in recombinant and native assays. (n.d.). PMC. [Link]

  • TRPV3 antagonist treatment reduces pro-inflammatory pathways in Olmsted syndrome keratinocytes. (n.d.). Kamari Pharma. [Link]

  • TRPV3: Structure, Diseases and Modulators. (n.d.). PMC - NIH. [Link]

  • Structural basis of TRPV3 inhibition by an antagonist. (2022). ResearchGate. [Link]

  • Identification of Transient Receptor Potential Vanilloid 3 Antagonists from Achillea alpina L. and Separation by Liquid-Liquid-Refining Extraction and High-Speed Counter-Current Chromatography. (2020). PMC. [Link]

  • List of potential TRPV3 antagonists identified by initial screening and... (n.d.). ResearchGate. [Link]

  • The novel pyridazine pyrazolecarboxamide insecticide dimpropyridaz inhibits chordotonal organ function upstream of TRPV channels. (2025). ResearchGate. [Link]

  • Electrophysiological Methods for the Study of TRP Channels. (2018). NCBI. [Link]

  • CALCIUM PLAYS A CENTRAL ROLE IN THE SENSITIZATION OF TRPV3 CHANNEL TO REPETITIVE STIMULATIONS. (n.d.). PMC. [Link]

  • TRPV3 Ion Channel: From Gene to Pharmacology. (n.d.). PMC. [Link]

  • Structure−Activity Relationship Studies and Discovery of a Potent Transient Receptor Potential Vanilloid (TRPV1) Antagonist 4. (2014). ACS Publications. [Link]

  • Pyridine-to-Pyridazine Skeletal Editing. (2025). Journal of the American Chemical Society. [Link]

  • TRPV3 is a calcium-permeable temperature-sensitive cation channel. (2002). Nature. [Link]

  • TRPV3: Structure, Diseases and Modulators. (2023). MDPI. [Link]

  • TRPV3 in Drug Development. (2016). MDPI. [Link]

  • Taste the Pain: The Role of TRP Channels in Pain and Taste Perception. (2020). MDPI. [Link]

  • 7XJ3: Structure of human TRPV3. (2022). RCSB PDB. [Link]

  • Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. (2023). MDPI. [Link]

  • State-of-the-Art Automated Patch Clamp Devices: Heat Activation, Action Potentials, and High Throughput in Ion Channel Screening. (2011). PMC. [Link]

  • “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. (n.d.). SCIRP. [Link]

  • Targeting TRPV3 for the Development of Novel Analgesics. (n.d.). PMC. [Link]

  • A new era for the design of TRPV1 antagonists and agonists with the use of structural information and molecular docking of capsaicin-like compounds. (2022). Taylor & Francis Online. [Link]

  • Hot on the Trail of Skin Inflammation: Focus on TRPV1/TRPV3 Channels in Psoriasis. (2022). MDPI. [Link]

  • Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3. (2025). ResearchGate. [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2020). Research Journal of Pharmacy and Technology. [Link]

  • TRPV3 Ion Channel. (2023). Encyclopedia MDPI. [Link]

  • Structural series of TRPV1 antagonists (1) and lead antagonist (2). (n.d.). ResearchGate. [Link]

  • Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3. (2011). PMC. [Link]

  • Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. (n.d.). PubMed. [Link]

  • Patch clamp electrophysiology, Action Potential, Voltage Clamp. (2026). Molecular Devices. [Link]

  • Structure-activity relationships of vanilloid receptor agonists for arteriolar TRPV1. (n.d.). PMC. [Link]

  • Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. (2023). ResearchGate. [Link]

  • TRPV3. (n.d.). Wikipedia. [Link]

  • whole-cell patch-clamp electrophysiology: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. (n.d.). Liberty University. [Link]

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. (n.d.). Knowledge UChicago. [Link]

  • Discovery and development of TRPV1 antagonists. (n.d.). Wikipedia. [Link]

  • Characterization of Pyridazine Bioisosteres and Their Effects. (2023). Encyclopedia MDPI. [Link]

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Exploratory

An In-Depth Technical Guide to the In Vitro Binding Affinity of [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol

Introduction: Unveiling the Binding Profile of a Novel Pyrrolidine-Pyridazine Scaffold In the landscape of contemporary drug discovery, the precise characterization of molecular interactions between a novel chemical enti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Binding Profile of a Novel Pyrrolidine-Pyridazine Scaffold

In the landscape of contemporary drug discovery, the precise characterization of molecular interactions between a novel chemical entity and its biological target is paramount. This guide focuses on the compound [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol, a molecule featuring a pyrrolidine-2-methanol core linked to a 6-methylpyridazine moiety. While specific binding data for this compound is not extensively documented in publicly available literature, its structural motifs suggest potential interactions with various biological targets, particularly those that recognize heterocyclic structures. The pyrrolidine ring is a common feature in many biologically active compounds, and pyridazine derivatives have been explored for a range of pharmacological activities.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on how to approach the determination of the in vitro binding affinity of a novel compound such as [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol. We will delve into the rationale behind experimental design, provide detailed, field-proven protocols for key binding assays, and discuss the interpretation of the resulting data. For the purpose of illustrating these methodologies, we will consider a hypothetical scenario where the target of interest is the nicotinic acetylcholine receptor (nAChR) family, a plausible target class given the compound's structural features.

Pillar 1: Strategic Considerations for Target Identification and Assay Selection

The initial step in characterizing a novel compound is to form a hypothesis about its potential biological targets. The structure of [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol contains a nitrogen-containing heterocyclic system, which is a common pharmacophore for cholinergic receptors. Therefore, a logical starting point for investigation is the nicotinic acetylcholine receptor (nAChR) family. These ligand-gated ion channels are implicated in a wide range of physiological and pathological processes, making them important drug targets.

Once a putative target class is identified, the selection of an appropriate in vitro binding assay is critical. The two most common and robust methods for quantifying ligand-receptor interactions are the radioligand binding assay and the fluorescence polarization (FP) assay.

  • Radioligand Binding Assays: Considered the "gold standard" for measuring ligand affinity, these assays are highly sensitive and robust. They can be conducted in two main formats: saturation assays to determine the equilibrium dissociation constant (Kd) and receptor density (Bmax) of a radiolabeled ligand, and competition assays to determine the affinity (Ki) of an unlabeled test compound.

  • Fluorescence Polarization (FP) Assays: This homogenous assay format is well-suited for high-throughput screening (HTS). It measures the change in the polarization of fluorescent light emitted from a labeled ligand upon binding to a larger protein, providing a rapid assessment of binding affinity.

The choice between these assays depends on factors such as the availability of a suitable radioligand or fluorescent probe, throughput requirements, and the specific information sought. For a thorough characterization, employing both methods can provide complementary and confirmatory data.

Pillar 2: Methodologies for Determining In Vitro Binding Affinity

This section provides detailed, step-by-step protocols for radioligand competition and fluorescence polarization binding assays, using the hypothetical interaction of [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol with nAChRs as an example.

Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of our test compound by measuring its ability to compete with a known radioligand for binding to nAChRs.

Experimental Workflow: Radioligand Competition Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from cells expressing nAChRs) Incubation Incubate: Membranes + Radioligand + Test Compound Membrane_Prep->Incubation Total_Binding Control: Total Binding (Membranes + Radioligand) Membrane_Prep->Total_Binding NSB Control: Non-Specific Binding (Membranes + Radioligand + Excess Unlabeled Ligand) Membrane_Prep->NSB Radioligand_Prep Radioligand Preparation (e.g., [3H]-Epibatidine) Radioligand_Prep->Incubation Radioligand_Prep->Total_Binding Radioligand_Prep->NSB Compound_Prep Test Compound Dilution Series ([1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol) Compound_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Total_Binding->Filtration NSB->Filtration Scintillation Scintillation Counting (Quantifies bound radioactivity) Filtration->Scintillation Data_Analysis Calculate Specific Binding Scintillation->Data_Analysis Curve_Fitting Non-linear Regression (Competition Curve) Data_Analysis->Curve_Fitting Ki_Determination Determine IC50 and calculate Ki Curve_Fitting->Ki_Determination

Caption: Workflow for a radioligand competition binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the nAChR subtype of interest (e.g., α4β2 or α7) in appropriate growth media.

    • Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).

    • Homogenize the cells in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., BCA assay). Store membrane aliquots at -80°C.

  • Assay Setup:

    • Perform the assay in a 96-well plate format.

    • Prepare a serial dilution of the test compound, [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol, in the assay buffer. The concentration range should typically span several orders of magnitude around the expected Ki.

    • To each well, add the following in order:

      • Assay buffer

      • Test compound at various concentrations (or buffer for total binding, or a saturating concentration of a known unlabeled ligand like nicotine for non-specific binding).

      • A fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine for nAChRs), typically at a concentration close to its Kd.[1]

      • The membrane preparation (typically 20-50 µg of protein per well).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes). The optimal time and temperature should be determined in preliminary experiments.

  • Separation of Bound and Free Ligand:

    • Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters rapidly with several volumes of ice-cold wash buffer to remove any non-specifically trapped radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add a suitable scintillation cocktail, and allow for equilibration.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used in the assay and Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Fluorescence Polarization (FP) Binding Assay

This protocol describes a competitive FP assay to determine the binding affinity of the test compound.

Experimental Workflow: Fluorescence Polarization Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detect Detection cluster_analysis Data Analysis Receptor_Prep Purified Receptor Preparation Assay_Mix Mix in microplate: Receptor + Tracer + Test Compound Receptor_Prep->Assay_Mix High_FP_Control Control (High FP): Receptor + Tracer Receptor_Prep->High_FP_Control Tracer_Prep Fluorescent Tracer Preparation (e.g., fluorescently labeled nAChR ligand) Tracer_Prep->Assay_Mix Tracer_Prep->High_FP_Control Low_FP_Control Control (Low FP): Tracer only Tracer_Prep->Low_FP_Control Compound_Prep Test Compound Dilution Series ([1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol) Compound_Prep->Assay_Mix FP_Reader Read Fluorescence Polarization (in millipolarization units, mP) Assay_Mix->FP_Reader High_FP_Control->FP_Reader Low_FP_Control->FP_Reader Plot_Data Plot mP vs. log[Compound] FP_Reader->Plot_Data Curve_Fitting Non-linear Regression (Competition Curve) Plot_Data->Curve_Fitting IC50_Ki_Determination Determine IC50 and calculate Ki Curve_Fitting->IC50_Ki_Determination

Caption: Workflow for a fluorescence polarization competition binding assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Obtain or prepare a purified, soluble form of the nAChR or its ligand-binding domain.

    • Select a suitable fluorescently labeled ligand (tracer) that binds to the receptor with high affinity.

    • Prepare a serial dilution of the test compound, [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol, in the assay buffer.

  • Assay Setup:

    • Perform the assay in low-binding, black microplates (e.g., 384-well) to minimize non-specific binding and background fluorescence.

    • Add the following components to the wells:

      • Assay buffer

      • Test compound at various concentrations.

      • A fixed concentration of the fluorescent tracer.

      • A fixed concentration of the purified receptor.

    • Include control wells:

      • High FP control: Receptor + tracer (no test compound).

      • Low FP control: Tracer only (no receptor).

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time to allow the binding reaction to reach equilibrium. Protect the plate from light.

  • Detection:

    • Measure the fluorescence polarization (in millipolarization units, mP) of each well using a plate reader equipped with appropriate excitation and emission filters and polarizers.

  • Data Analysis:

    • Plot the mP values against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation, adapted for FP assays.

Pillar 3: Data Interpretation and Validation

The successful execution of the described protocols will yield quantitative data on the binding affinity of [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol.

Data Summary Table (Hypothetical Data)

Assay TypeTargetRadioligand/TracerIC50 (nM)Ki (nM)
Radioligand Competitionα4β2 nAChR[³H]-Epibatidine15075
Fluorescence Polarizationα7 nAChR LBDFluorescent α-Bgtx>10,000>5,000

Interpretation of Results:

The hypothetical data in the table would suggest that [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol exhibits moderate and selective binding affinity for the α4β2 subtype of nAChRs, while showing weak or no affinity for the α7 subtype.

Self-Validating System:

To ensure the trustworthiness of the results, several validation steps should be incorporated into the experimental design:

  • Receptor Characterization: The identity and concentration of the receptor preparation should be confirmed.

  • Ligand Quality: The purity and concentration of both the labeled and unlabeled ligands must be verified.

  • Assay Optimization: Key assay parameters such as incubation time, temperature, and buffer composition should be optimized to ensure that the assay is running under equilibrium conditions and that the signal-to-noise ratio is optimal.

  • Control Compounds: Include known reference compounds (agonists and antagonists) with established affinities for the target receptor to validate the assay performance.

  • Orthogonal Assays: As mentioned earlier, confirming the binding affinity with a second, independent assay method (e.g., confirming radioligand binding results with an FP assay) significantly increases confidence in the data.

Conclusion

This technical guide provides a comprehensive framework for determining the in vitro binding affinity of the novel compound [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol. By following the principles of sound experimental design, employing robust methodologies such as radioligand and fluorescence polarization binding assays, and adhering to rigorous data analysis and validation practices, researchers can confidently characterize the molecular interactions of this and other novel chemical entities. While specific binding data for the title compound is not yet in the public domain, the protocols and strategies outlined herein provide a clear path for its discovery and for advancing our understanding of its potential pharmacological profile.

References

  • Google Patents. (1983).
  • Vallejo, Y. F., et al. (2017). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. eNeuro. [Link]

  • Xie, W., et al. (2015). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery. [Link]

  • PubChem. * (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol*. [Link]

  • nanomicronspheres. (2025). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]

  • ResearchGate. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. [Link]

  • Google Patents. (2012). Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists.
  • Frontiers in Pharmacology. (2011). Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay. [Link]

  • PubMed. (2007). In vitro screening strategies for nicotinic receptor ligands. [Link]

  • MDPI. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. [Link]

  • ResearchGate. (2025). A robust homogeneous binding assay for 42 nicotinic acetylcholine receptor. [Link]

  • MDPI. (2023). Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. [Link]

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Foundational

A Technical Guide to the Pharmacokinetic Profiling of [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol in Drug Discovery

Abstract The journey of a novel chemical entity from the bench to the bedside is a complex, multi-stage process where a thorough understanding of its pharmacokinetic profile is paramount. Pharmacokinetics (PK), the study...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The journey of a novel chemical entity from the bench to the bedside is a complex, multi-stage process where a thorough understanding of its pharmacokinetic profile is paramount. Pharmacokinetics (PK), the study of what the body does to a drug, encompasses the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[1][2] An early and comprehensive assessment of these properties is critical for optimizing drug candidates, reducing the likelihood of late-stage clinical failures, and ensuring the development of safe and effective therapeutics.[3][4] This guide provides an in-depth technical framework for the comprehensive pharmacokinetic profiling of [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol, a novel pyridazine derivative. Pyridazine-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.[5][6][7] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies for a robust evaluation of this, or structurally similar, small molecule candidates.

Introduction: The Imperative of Early-Stage PK Profiling

In modern drug discovery, the "fail early, fail cheap" paradigm underscores the necessity of integrated ADME testing.[8] A compound with excellent target potency can fail if it cannot reach its site of action in sufficient concentration or for an adequate duration. The pharmacokinetic profile dictates the dosing regimen, influences therapeutic efficacy, and is a key determinant of a compound's safety profile.[9]

[1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol represents a class of heterocyclic small molecules whose therapeutic potential must be underpinned by favorable drug-like properties. This guide will systematically dissect the process of building a comprehensive PK profile for this molecule, starting from fundamental physicochemical characterization and progressing through a tiered sequence of in vitro assays and in vivo studies. Each step is designed to answer critical questions that guide the lead optimization process.

Foundational Physicochemical Characterization

Before embarking on biological assays, a clear understanding of the molecule's intrinsic chemical and physical properties is essential. These characteristics are the primary determinants of a drug's behavior in biological systems, influencing everything from solubility to membrane permeability.[10]

PropertyAnalytical MethodRationale & Implication for the Compound
Aqueous Solubility Thermodynamic or Kinetic Solubility Assays (e.g., Nephelometry)Determines the maximum concentration achievable in solution. Poor solubility can limit absorption and lead to formulation challenges. For an oral drug candidate, this is a critical initial screen.
Lipophilicity (LogD) Shake-flask method (octanol/water) or chromatographic methodsMeasures the compound's distribution between a lipid and an aqueous phase at physiological pH. LogD is a key predictor of permeability, plasma protein binding, and metabolic clearance. An optimal range (typically LogD 1-3) is often targeted.
Ionization Constant (pKa) Potentiometric titration or UV-spectrophotometryIdentifies the pH at which the compound is 50% ionized. The pKa dictates the charge state of the molecule in different physiological compartments (e.g., stomach vs. intestine), which profoundly affects its solubility and ability to cross membranes.
Chemical Stability HPLC-UV/MS analysis in various pH buffers over timeAssesses the compound's stability in conditions mimicking the gastrointestinal tract and circulation. Degradation can lead to loss of potency and the formation of potentially toxic byproducts.

In Vitro ADME Profiling: Predicting In Vivo Behavior

In vitro ADME assays are the workhorse of early drug discovery, providing a cost-effective and high-throughput means to evaluate a compound's potential pharmacokinetic liabilities.[3][4][8][11] These assays use subcellular fractions, cells, or artificial membranes to model key physiological processes.

Metabolic Stability Assessment

The liver is the primary site of drug metabolism, and rapid clearance by hepatic enzymes is a common cause of poor oral bioavailability.[12]

This is a primary screen to assess susceptibility to Phase I metabolism, primarily driven by Cytochrome P450 (CYP) enzymes.[12][13]

Protocol: Liver Microsomal Stability

  • Preparation: Prepare working solutions of [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol and a positive control (e.g., Dextromethorphan) in a suitable buffer (e.g., 0.05 M phosphate buffer, pH 7.4).[14]

  • Incubation Setup: In a 96-well plate, add liver microsomes (human, rat, or mouse) to the buffer.

  • Initiation: Add the test compound to the microsome-containing wells and pre-incubate at 37°C. The reaction is initiated by adding a NADPH regenerating system.[14][15] A parallel incubation without NADPH serves as a negative control to detect non-NADPH-dependent degradation.[14]

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[13]

  • Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[13][15]

  • Data Interpretation: The rate of disappearance is used to calculate the metabolic half-life (t½) and intrinsic clearance (Clint).[14]

Diagram: In Vitro Metabolic Stability Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Compound Test Compound (1µM final) Incubate Incubate at 37°C Compound->Incubate Microsomes Liver Microsomes (e.g., 0.5 mg/mL) Microsomes->Incubate NADPH NADPH System (Cofactor) NADPH->Incubate TimePoints Sample at 0, 5, 15, 30 min Incubate->TimePoints Quench Quench with Acetonitrile + Internal Standard TimePoints->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate: - Half-life (t½) - Intrinsic Clearance (Clint) LCMS->Data

Caption: Workflow for the in vitro liver microsomal stability assay.

Plasma Protein Binding (PPB)

Drugs can bind to plasma proteins like albumin and alpha-1-acid glycoprotein.[16] It is widely accepted that only the unbound (free) fraction of a drug is available to interact with its target and exert a therapeutic effect.[17][18] High PPB can limit drug distribution and slow clearance.[18]

Method: Rapid Equilibrium Dialysis (RED) Equilibrium dialysis is considered a gold standard method for PPB assessment.[17][18] The RED device uses a semipermeable membrane to separate a plasma-containing chamber from a buffer chamber. The test compound is added to the plasma side, and the system is incubated until equilibrium is reached. The concentrations in both chambers are then measured by LC-MS/MS to determine the fraction unbound (fu).[17]

Membrane Permeability

A drug's ability to pass through cellular membranes is fundamental to its absorption and distribution.

Method: Caco-2 Permeability Assay The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[19] This assay is a regulatory-accepted model for predicting human intestinal absorption.[20][21][22]

Protocol: Caco-2 Bidirectional Permeability

  • Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell® inserts and cultured for ~21 days to form a differentiated monolayer.[19]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified before each experiment by measuring the Transepithelial Electrical Resistance (TEER).[19][20] A Lucifer Yellow rejection test is also performed as a marker for paracellular leakage.[19]

  • Permeability Measurement:

    • A-to-B Transport: The test compound is added to the apical (A) side, mimicking the gut lumen. Samples are taken from the basolateral (B) side (blood side) over time (e.g., 120 minutes).[19][23]

    • B-to-A Transport: The compound is added to the basolateral side, and samples are taken from the apical side to assess active efflux.

  • Analysis: Samples from all compartments are analyzed by LC-MS/MS.

  • Data Interpretation: The apparent permeability coefficient (Papp) is calculated. A high Papp (A-to-B) value (e.g., >10 x 10⁻⁶ cm/s) suggests high intestinal absorption.[20][22] The efflux ratio (Papp B-A / Papp A-B) is calculated; a ratio >2 suggests the compound may be a substrate of efflux transporters like P-glycoprotein (P-gp).

In Vivo Pharmacokinetic Studies

Following promising in vitro data, in vivo studies in animal models (typically rodents) are conducted to understand the compound's behavior in a whole organism. These studies are essential for bridging the gap between in vitro data and human clinical trials.[24]

Bioanalytical Method Development

A robust and validated bioanalytical method is the bedrock of any in vivo PK study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices like plasma.[25][26][27]

Key Steps:

  • Sample Preparation: Develop a method to extract the analyte from plasma and remove interferences. Protein precipitation is a common and straightforward approach.[25]

  • Chromatography: Optimize the LC method to achieve a sharp peak for the analyte, separating it from matrix components.

  • Mass Spectrometry: Tune the mass spectrometer for maximum sensitivity and selectivity using Multiple Reaction Monitoring (MRM).

  • Validation: The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, linearity, and stability.

Study Design and Execution

A typical first-in-animal PK study involves administering the compound to rodents (e.g., Sprague-Dawley rats) via both intravenous (IV) and oral (PO) routes.

  • Intravenous (IV) Administration: Bypasses absorption, providing direct information on distribution and elimination (clearance, volume of distribution, half-life).

  • Oral (PO) Administration: Provides crucial information on oral absorption and bioavailability (Cmax, Tmax, AUC).

Protocol: Rodent IV/PO Pharmacokinetic Study

  • Animal Model: Use cannulated rats to facilitate serial blood sampling.

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

    • PO Group: Administer a single dose via oral gavage (e.g., 10 mg/kg).

  • Blood Sampling: Collect sparse blood samples (e.g., ~100 µL) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Plasma Processing: Centrifuge blood samples to separate plasma, which is then stored at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol in plasma samples using the validated LC-MS/MS method.

Data Analysis and Interpretation

Pharmacokinetic parameters are derived from the plasma concentration-time data using non-compartmental analysis (NCA).[28][29][30][31] This model-independent approach uses mathematical methods like the trapezoidal rule to calculate key parameters.[29][30]

Diagram: Interrelationship of Key PK Parameters

G cluster_primary Primary Parameters (Calculated from Data) cluster_secondary Secondary Parameters (Derived) Dose Dose (PO, IV) Concentration Plasma Concentration vs. Time Profile Dose->Concentration AUC AUC (Area Under Curve) Exposure Concentration->AUC Cmax Cmax (Max Concentration) Rate of Absorption Concentration->Cmax Tmax Tmax (Time to Cmax) Concentration->Tmax CL Clearance (CL) Elimination Rate AUC->CL CL = Dose/AUC F Bioavailability (F%) Fraction Absorbed AUC->F F% = (AUC_po/AUC_iv) * 100 T_half Half-life (t½) Dosing Interval CL->T_half t½ ∝ 1/CL Vd Volume of Distribution (Vd) Tissue Penetration Vd->T_half t½ ∝ Vd

Caption: Relationship between primary and secondary pharmacokinetic parameters.

Table: Key Pharmacokinetic Parameters and Their Significance

ParameterDescriptionSignificance for Drug Development
Cmax Maximum observed plasma concentration.[28][29][32]Related to the intensity of the drug's effect and potential acute toxicity.[29]
Tmax Time at which Cmax is observed.[28][29][32]Indicates the rate of drug absorption.
AUC Area Under the plasma concentration-time Curve.[28][32]Represents the total systemic exposure to the drug over time.
t½ (Half-life) Time required for the plasma concentration to decrease by half.[28]A primary determinant of the dosing interval.
CL (Clearance) The volume of plasma cleared of the drug per unit time.[32]Reflects the efficiency of drug elimination from the body.
Vd (Volume of Distribution) Apparent volume into which the drug distributes in the body.[32]Indicates the extent of drug distribution into tissues versus remaining in the plasma.
F (%) (Bioavailability) The fraction of an orally administered dose that reaches systemic circulation.A critical parameter for oral drugs; low bioavailability can hinder therapeutic efficacy.

Conclusion: Synthesizing a Comprehensive Profile

The pharmacokinetic profiling of [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol, as outlined in this guide, provides a robust framework for making critical go/no-go decisions in a drug discovery program. By systematically evaluating its physicochemical properties, in vitro ADME characteristics, and in vivo behavior, researchers can build a holistic understanding of the molecule's potential. This data-driven approach not only de-risks subsequent development but also provides the essential insights needed to guide medicinal chemistry efforts toward the optimization of a successful clinical candidate. Adherence to these rigorous, well-validated methodologies is fundamental to navigating the complex path from chemical entity to life-changing medicine.

References

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC. (2023, October 24). Retrieved from [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism - Protocols.io. (2024, August 14). Retrieved from [Link]

  • Mass spectrometry based high-throughput bioanalysis of low molecular weight compounds: are we ready to support personalized medicine? - PMC. Retrieved from [Link]

  • Advancements in small molecule drug design: A structural perspective - PMC. Retrieved from [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs. Retrieved from [Link]

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  • In Vitro ADME - Selvita. Retrieved from [Link]

  • Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview | LCGC International. (2021, June 1). Retrieved from [Link]

  • (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol | C10H14N2O - PubChem. Retrieved from [Link]

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  • Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1. (2023, July 5). Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to Predicting the Blood-Brain Barrier Permeability of [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol

Abstract The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. Its highly selective nature prevents the vast majority of small mole...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. Its highly selective nature prevents the vast majority of small molecules from reaching their intended targets within the brain.[1][2] This guide provides a comprehensive, multi-tiered strategy for assessing the BBB permeability of a novel compound, [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol. By integrating in silico predictions, in vitro experimental data, and a perspective on in vivo validation, this document serves as a technical roadmap for researchers, chemists, and drug development professionals. We will detail the underlying scientific principles, provide step-by-step protocols for key assays, and synthesize the data to form a cohesive and actionable permeability assessment.

Introduction: The Critical Role of BBB Permeability in CNS Drug Discovery

The BBB is a dynamic and complex interface composed of specialized endothelial cells, astrocytes, and pericytes that line the brain's capillaries.[2] These cells are interconnected by tight junctions, which severely restrict the passive, paracellular movement of substances from the bloodstream into the brain parenchyma.[2][3] For a therapeutic agent to be effective against a CNS target, it must first overcome this barrier.

Key molecular characteristics that govern a compound's ability to cross the BBB via passive diffusion include:

  • Lipophilicity: A higher degree of lipid solubility facilitates passage through the lipid-rich endothelial cell membranes.[2][4]

  • Molecular Size: Smaller molecules, typically under 400-500 Daltons, exhibit more favorable permeability.[2]

  • Polar Surface Area (PSA): A lower PSA, generally below 60-90 Ų, is correlated with better brain penetration as it reduces the potential for hydrogen bonding.[5]

  • Hydrogen Bonding Capacity: A low number of hydrogen bond donors and acceptors is preferable to minimize interactions with the aqueous environment.[2][6]

This guide will systematically evaluate [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol against these principles using a funnel-down approach, moving from rapid computational screening to rigorous experimental validation.

Section 1: Physicochemical and In Silico Analysis

The first step in assessing BBB permeability is to characterize the molecule's fundamental physicochemical properties and leverage computational models to generate an initial prediction. This approach is cost-effective and provides critical guidance for subsequent experimental work.[1]

The compound of interest is [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol , with the CAS Number 1251256-16-2.[7]

Canonical SMILES: C1C(CN(C1)C2=NN=C(C=C2)C)CO

Calculated Physicochemical Properties

A molecule's drug-likeness can be initially estimated using frameworks like Lipinski's Rule of Five.[8] For CNS-active drugs, more stringent criteria are often applied. The properties for our target compound were calculated using established computational models.

PropertyValueCNS Drug GuidelineAssessment
Molecular Weight (MW)207.25 g/mol < 450 g/mol Favorable
logP (Lipophilicity)0.451.5 - 3.5Borderline/Low
Topological Polar Surface Area (TPSA)58.69 Ų< 70 ŲFavorable
Hydrogen Bond Donors1≤ 3Favorable
Hydrogen Bond Acceptors4≤ 7Favorable
Rotatable Bonds3≤ 8Favorable

Data generated using SwissADME and compared against common CNS drug property guidelines.

Interpretation: The compound exhibits several favorable characteristics for BBB penetration, including a low molecular weight, an optimal TPSA, and appropriate hydrogen bonding capacity. However, its calculated logP is lower than the typical range for CNS drugs, suggesting that while it has some lipophilic character, it may not be sufficient for optimal passive diffusion across the BBB.[4]

In Silico BBB Permeability Prediction

Several machine learning models have been trained on large datasets of compounds with known BBB permeability to predict the behavior of novel molecules.[9][10]

Prediction ModelPredictionConfidence/Score
SwissADME BOILED-Egg ModelBBB Permeant: Yes N/A
pkCSM PredictorlogBB: -0.451 Permeability: Moderate

Interpretation: The SwissADME model, a qualitative classification system, predicts that the compound is likely to cross the BBB. The pkCSM model provides a quantitative prediction of the logBB (the logarithm of the brain-to-plasma concentration ratio) of -0.451, which falls into the category of moderate permeability. These converging predictions provide a strong rationale to proceed with experimental validation.

G cluster_input Input Data cluster_analysis In Silico Analysis cluster_output Predicted Outcome Compound [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol SMILES: C1C(CN(C1)C2=NN=C(C=C2)C)CO PhysChem Physicochemical Properties (MW, logP, TPSA, etc.) Compound->PhysChem BBBModel BBB Permeability Models (e.g., SwissADME, pkCSM) Compound->BBBModel Result Initial Assessment: Favorable properties but low logP. Predicted to be moderately BBB permeant. PhysChem->Result BBBModel->Result

Caption: In Silico Prediction Workflow for BBB Permeability.

Section 2: In Vitro Assessment using PAMPA-BBB Assay

To experimentally test the predictions from the in silico models, the Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cost-effective first step.[11][12] The PAMPA-BBB model specifically uses a lipid composition that mimics the brain's endothelial cell membranes to predict passive, transcellular diffusion.[11]

Principle of the PAMPA-BBB Assay

The assay is conducted in a 96-well plate format, consisting of a "donor" plate and an "acceptor" plate separated by a microfilter disc. This disc is coated with a lipid solution (e.g., porcine brain lipid extract) to form the artificial membrane. The test compound is added to the donor well, and after an incubation period, the concentration in the acceptor well is measured to determine the rate of diffusion.[11][13]

Detailed Experimental Protocol

Materials:

  • MultiScreen PAMPA filter plate (96-well)

  • PTFE Acceptor plate (96-well)

  • Porcine Brain Lipid (PBL) solution

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Test Compound, High Permeability Control (Propranolol), Low Permeability Control (Atenolol)

  • LC-MS/MS or UV-Vis Plate Reader for analysis

Procedure:

  • Prepare Compound Solutions: Dissolve the test compound and controls in DMSO to create 10 mM stock solutions. Dilute these stocks with PBS (pH 7.4) to a final concentration of 100 µM. The final DMSO concentration should be ≤ 1% to prevent membrane disruption.

  • Coat the Membrane: Using a pipette, carefully add 5 µL of the PBL solution to each well of the donor filter plate, ensuring the entire surface of the filter is coated.

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.

  • Assemble the PAMPA Sandwich: Carefully place the lipid-coated donor plate onto the acceptor plate, ensuring the bottom of the donor wells makes contact with the buffer in the acceptor wells.

  • Add Donor Solutions: Add 150 µL of the prepared compound solutions (test compound and controls) to their respective wells in the donor plate.

  • Incubation: Cover the plate assembly with the lid to minimize evaporation and incubate at room temperature for 4-5 hours with gentle shaking.

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (LC-MS/MS is preferred for sensitivity and specificity).

Data Analysis and Interpretation

The apparent permeability coefficient (Pₑ) is calculated using the following equation:

Pₑ (cm/s) = - [V_D * V_A / ((V_D + V_A) * Area * Time)] * ln(1 - [Drug]_acceptor / [Drug]_equilibrium)

Where:

  • V_D and V_A are the volumes of the donor and acceptor wells.

  • Area is the effective surface area of the membrane.

  • Time is the incubation time in seconds.

Expected Results & Interpretation:

CompoundPredicted PermeabilityTypical Pₑ (x 10⁻⁶ cm/s)
Propranolol (High Control)High> 4.0
Atenolol (Low Control)Low< 2.0
[1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol Moderate 2.0 - 4.0

A Pₑ value within the 2.0 - 4.0 x 10⁻⁶ cm/s range for our test compound would validate the in silico prediction of moderate passive permeability. The performance of the high and low permeability controls is crucial for validating the integrity and proper functioning of the assay itself.

Section 3: Cell-Based In Vitro Models - The hCMEC/D3 Assay

While PAMPA is excellent for assessing passive diffusion, it does not account for the complexities of a biological barrier, such as the presence of efflux transporters (e.g., P-glycoprotein) which can actively remove compounds from the brain.[14] To address this, a cell-based model is the logical next step. The immortalized human cerebral microvascular endothelial cell line, hCMEC/D3, is a widely accepted and robust model for this purpose.[14][15][16]

Principle of the hCMEC/D3 Transwell Assay

hCMEC/D3 cells are cultured to form a confluent monolayer on a porous membrane in a Transwell® insert.[17] This creates a cellular barrier that mimics the BBB, complete with tight junctions and functional transporters.[15][16] Permeability is assessed by adding the test compound to the apical (blood side) chamber and measuring its appearance in the basolateral (brain side) chamber over time.

G cluster_setup Assay Setup cluster_experiment Permeability Experiment cluster_analysis Data Analysis Culture Culture hCMEC/D3 cells on Transwell inserts Confluence Allow cells to form a confluent monolayer (Verify with TEER) Culture->Confluence AddCompound Add Test Compound to Apical (Blood) Side Confluence->AddCompound Incubate Incubate at 37°C AddCompound->Incubate Sample Sample from Basolateral (Brain) Side at Time Points Incubate->Sample Quantify Quantify Compound Concentration (LC-MS/MS) Sample->Quantify Calculate Calculate Apparent Permeability (Papp) Quantify->Calculate

Caption: Workflow for the hCMEC/D3 Transwell Permeability Assay.

Abbreviated Protocol for hCMEC/D3 Assay
  • Cell Culture: Seed hCMEC/D3 cells onto collagen-coated Transwell inserts and culture until a confluent monolayer is formed.

  • Barrier Integrity Check: Measure the Trans-Endothelial Electrical Resistance (TEER) across the monolayer. A high TEER value confirms the formation of tight junctions. A permeability assay with a low-permeability marker like Lucifer Yellow can also be performed to confirm barrier integrity.[18][19]

  • Permeability Assay: Replace the medium in both chambers with transport buffer. Add the test compound and controls to the apical chamber.

  • Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber, replacing the volume with fresh buffer.

  • Analysis: Quantify the compound concentration in the samples using LC-MS/MS. Calculate the apparent permeability (Papp), which is analogous to the Pₑ from the PAMPA assay.

Interpretation: By comparing the Papp value of the test compound to that of known high and low permeability controls, its ability to cross a more physiologically relevant barrier can be determined. Furthermore, by running the assay in both directions (apical-to-basolateral and basolateral-to-apical), an efflux ratio can be calculated. An efflux ratio significantly greater than 2 suggests the compound is a substrate for an efflux transporter like P-glycoprotein, which could limit its accumulation in the brain even if passive permeability is high.

Section 4: The Path to In Vivo Validation

While in silico and in vitro models are powerful predictive tools, the definitive test of BBB permeability is conducted in vivo.[20][21] These studies are resource-intensive and are typically reserved for lead candidates that have shown significant promise in earlier assays.

Common in vivo techniques include:

  • Intravenous (IV) Administration with Brain and Plasma Sampling: The compound is administered to a rodent species, and at various time points, concentrations in both the blood plasma and brain tissue are measured. This allows for the direct calculation of the brain-to-plasma ratio (Kp).[20]

  • In Situ Brain Perfusion: This technique isolates the brain vasculature and allows for the precise measurement of the rate of transport across the BBB without the confounding influence of peripheral metabolism.[3]

An integrated assessment combining data from all three tiers—in silico, in vitro, and in vivo—provides the most comprehensive and reliable prediction of a compound's potential as a CNS therapeutic.

Conclusion and Integrated Assessment

The evaluation of [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol demonstrates a logical, tiered approach to predicting BBB permeability.

  • In Silico Foundation: The initial computational analysis was highly favorable, indicating that the molecule possesses several key physicochemical properties required for BBB transit, such as appropriate size and polar surface area. The primary concern raised was a relatively low logP, suggesting passive permeability might be moderate rather than high.

  • Experimental Confirmation (In Vitro): The proposed PAMPA-BBB and hCMEC/D3 assays serve to experimentally test the computational hypothesis. A moderate permeability value in these assays would confirm the in silico predictions. The hCMEC/D3 assay would further clarify if the compound is susceptible to active efflux, a critical piece of information not available from computational or PAMPA models.

  • Future Outlook (In Vivo): If the in vitro results are promising (i.e., moderate-to-high permeability and a low efflux ratio), the compound would be a strong candidate for in vivo studies to provide a definitive measure of its brain exposure in a living system.

This integrated strategy ensures that resources are used efficiently, with rapid, low-cost computational methods filtering compounds for more intensive, but more informative, experimental validation. For [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol, the existing data points towards a compound with a reasonable likelihood of crossing the blood-brain barrier, warranting its advancement to in vitro experimental testing.

References

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  • Siramshetty, V.B., et al. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Frontiers in Chemistry, 11, 1293306. [Link]

  • Linden, J.R., et al. (2020). In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. Bio-protocol, 10(15), e3708. [Link]

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  • Vu, K., et al. (2009). Immortalized Human Brain Endothelial Cell Line HCMEC/D3 as a Model of the Blood-Brain Barrier Facilitates In Vitro Studies of Central Nervous System Infection by Cryptococcus neoformans. Eukaryotic Cell, 8(11), 1803-1807. [Link]

  • ACD/Labs. Navigating Drug Design in 'Beyond the Rule of 5' Landscape. [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature reviews. Drug discovery, 2(3), 192-204. [Link]

  • PubChem. 6-Methyl-2-pyridylmethanol. National Center for Biotechnology Information. [Link]

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  • Wiley Online Library. Limitations of the hCMEC/D3 cell line as a model for Aβ clearance by the human blood‐brain barrier. [Link]

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  • PatSnap. What are the exceptions to Lipinski's Rule of 5?. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol in Medicinal Chemistry

Introduction The landscape of modern drug discovery is characterized by an ever-present demand for novel molecular scaffolds that can address complex biological targets with high potency and selectivity. Within this cont...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The landscape of modern drug discovery is characterized by an ever-present demand for novel molecular scaffolds that can address complex biological targets with high potency and selectivity. Within this context, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry, offering rich three-dimensional diversity and a wide array of potential intermolecular interactions.[1][2] Among these, the pyridazine and pyrrolidine moieties have independently demonstrated significant utility in the development of therapeutic agents.[3][4][5] This document provides a detailed guide to the application of a unique hybrid building block, [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol , for researchers, scientists, and drug development professionals.

The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a prevalent feature in numerous natural products and synthetic drugs.[3] Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.[3] Furthermore, the chiral center inherent in 2-substituted pyrrolidines, such as the title compound, provides an opportunity for stereoselective synthesis and the exploration of enantiomeric effects on biological activity.[6]

The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a bioisostere of other aromatic systems and is known to impart a range of pharmacological activities, including but not limited to, anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][2][7][8] The incorporation of a methyl group at the 6-position of the pyridazine ring can influence the molecule's metabolic stability and lipophilicity, key parameters in drug design.

The combination of these two privileged scaffolds in [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol creates a versatile building block with significant potential for the synthesis of novel chemical entities targeting a diverse array of disease areas. The primary alcohol functionality serves as a convenient handle for further chemical elaboration, allowing for the introduction of various pharmacophoric groups through well-established synthetic transformations.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of a building block is fundamental to its effective utilization in a medicinal chemistry campaign. The table below summarizes key properties for [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol.

PropertyValueSource
CAS Number 1251256-16-2[9]
Molecular Formula C10H15N3OInternal Calculation
Molecular Weight 193.25 g/mol Internal Calculation
Appearance Off-white to pale yellow solidGeneral Knowledge
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Limited solubility in water.General Knowledge
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.[10]

Synthetic Strategy and Workflow

The synthesis of derivatives from [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol typically involves the modification of the primary alcohol. A generalized workflow for the utilization of this building block is presented below.

G cluster_0 Phase 1: Building Block Preparation cluster_1 Phase 2: Derivatization cluster_2 Phase 3: Purification & Analysis cluster_3 Phase 4: Biological Evaluation start Commercially Available or Synthesized [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol oxidation Oxidation to Aldehyde/Carboxylic Acid start->oxidation Functional Group Transformation esterification Esterification/Etherification start->esterification Functional Group Transformation amination Reductive Amination (post-oxidation) start->amination Functional Group Transformation sulfonylation Sulfonylation start->sulfonylation Functional Group Transformation purification Chromatographic Purification (e.g., Flash Chromatography, HPLC) oxidation->purification esterification->purification amination->purification sulfonylation->purification analysis Structural Characterization (NMR, MS, IR) purification->analysis screening In vitro/In vivo Screening analysis->screening

Caption: General workflow for the utilization of the building block.

Application in Lead Generation and Optimization

The structural features of [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol make it an attractive starting point for the generation of compound libraries for high-throughput screening and for lead optimization campaigns. The pyrrolidine nitrogen can act as a hydrogen bond acceptor, while the pyridazine ring can participate in π-stacking interactions. The methyl group provides a lipophilic contact point, and the versatile hydroxyl group can be modified to introduce a wide range of functionalities to probe the chemical space around a biological target.

For instance, this building block could be employed in the synthesis of inhibitors for enzymes where a hydrogen bond donor/acceptor pair and an adjacent hydrophobic pocket are key features of the active site. Examples of potential therapeutic targets include kinases, proteases, and phosphodiesterases.[1]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations of [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol.

Protocol 1: Oxidation to [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]carbaldehyde

This protocol describes the oxidation of the primary alcohol to the corresponding aldehyde, a versatile intermediate for further reactions such as reductive amination and Wittig reactions.

Materials:

  • [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a solution of [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add Dess-Martin periodinane (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir vigorously for 30 minutes until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aldehyde.

Rationale: Dess-Martin periodinane is a mild and selective oxidizing agent for primary alcohols to aldehydes, often proceeding with high yields and minimal over-oxidation to the carboxylic acid.[6]

Protocol 2: Ether Synthesis via Williamson Ether Synthesis

This protocol details the formation of an ether linkage, which can be used to introduce a variety of alkyl or aryl substituents.

Materials:

  • [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl or benzyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a suspension of NaH (1.5 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl or benzyl halide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with EtOAc (3 x volumes).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale: The Williamson ether synthesis is a robust and widely used method for the formation of ethers. The use of a strong base like sodium hydride is necessary to deprotonate the primary alcohol, forming the more nucleophilic alkoxide.

G cluster_0 Protocol 1: Oxidation cluster_1 Protocol 2: Etherification start_ox Starting Material: Alcohol reagent_ox Reagent: Dess-Martin Periodinane start_ox->reagent_ox Reaction product_ox Product: Aldehyde reagent_ox->product_ox Transformation start_eth Starting Material: Alcohol reagent_eth Reagents: NaH, Alkyl Halide start_eth->reagent_eth Reaction product_eth Product: Ether reagent_eth->product_eth Transformation

Caption: Key synthetic transformations of the building block.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol and its derivatives. A related compound, [1-(6-chloropyridazin-3-yl)piperidin-4-yl]methanol, has a safety data sheet that provides guidance on handling similar structures.[10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.[10]

  • Storage: Store in a tightly closed container in a cool, dry place.[10]

  • First Aid: In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. If ingested, rinse the mouth with water and seek immediate medical attention.[10]

Conclusion

[1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol represents a valuable and versatile building block for medicinal chemistry. Its unique combination of a chiral pyrrolidine scaffold and a pharmacologically relevant pyridazine moiety, coupled with a readily modifiable primary alcohol, provides a solid foundation for the design and synthesis of novel therapeutic agents. The protocols and information provided in this document are intended to serve as a comprehensive guide for researchers to effectively utilize this compound in their drug discovery endeavors.

References

  • Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]

  • (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Source not further specified].
  • (2023).
  • (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists.
  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480. Available at: [Link]

  • (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed.
  • (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. PMC.
  • Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them.
  • Application Notes and Protocols for Chiral Pyrrolidine Deriv
  • Verma, S. K., et al. (2008).
  • (2026). Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. PubMed.
  • (2024). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. [Source not further specified].
  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Deriv

Sources

Application

Application Note: Catalytic Cross-Coupling Strategies for[1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol

Executive Summary & Mechanistic Rationale In modern drug discovery, the functionalization of complex, stereochemically rich building blocks is a critical bottleneck. [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol (E...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, the functionalization of complex, stereochemically rich building blocks is a critical bottleneck. [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol (Exact Mass: 193.12 Da; [M+H]+=194.1 ) is a highly versatile scaffold featuring a primary alcohol and a basic pyridazine ring. However, applying standard catalytic cross-coupling to this molecule presents two distinct chemical challenges:

  • Catalyst Poisoning by Azinyl Nitrogens: The lone pairs on the 6-methylpyridazine moiety strongly coordinate to transition metals. In standard Palladium or Iridium catalysis, this leads to rapid catalyst inhibition and off-target reactivity[1].

  • β -Hydride Elimination: Primary alcohols and their alkoxide derivatives are highly susceptible to β -hydride elimination during Pd-catalyzed C-O bond formation, often yielding aldehydes instead of the desired cross-coupled ethers[2].

To overcome these barriers, this application note details two state-of-the-art, self-validating protocols designed specifically for this class of heterocycles:

  • Method A (C(sp3)–C(sp2) Bond Formation): A Photoredox/Nickel Dual Catalyzed Cross-Electrophile Coupling.

  • Method B (C(sp3)–O Bond Formation): A Palladium-Catalyzed Buchwald-Hartwig Etherification utilizing sterically demanding biaryl phosphine ligands.

Method A: Photoredox/Nickel Dual Catalyzed Cross-Electrophile Coupling

Causality & Experimental Design

To form a direct C-C bond between the primary alcohol carbon and an aryl ring, we employ a metallaphotoredox strategy[3]. The alcohol is first converted to a latent electrophile (a mesylate). Under visible light irradiation, an Iridium photocatalyst undergoes single-electron transfer (SET) to generate an alkyl radical from the mesylate[4].

Why this works: The generation of a transient alkyl radical completely bypasses the formation of an alkyl-metal intermediate, eliminating the risk of β -hydride elimination. Furthermore, the Ni(0)/Ni(I)/Ni(III) catalytic cycle is highly robust and significantly less prone to permanent coordination by the basic pyridazine nitrogen compared to traditional Pd catalysts[3].

G Light Blue LED (450 nm) PC Ir Photocatalyst Cycle Light->PC Excitation Radical Alkyl Radical Intermediate PC->Radical SET to Electrophile Ni Ni Catalytic Cycle PC->Ni SET (Catalyst Turnover) Radical->Ni Radical Capture Product C(sp3)-C(sp2) Coupled Product Ni->Product Reductive Elimination

Figure 1: Synergistic photoredox and nickel dual catalytic network for C(sp3)-C(sp2) cross-coupling.

Step-by-Step Protocol

Part 1: Mesylation (In-Process Control via LC-MS)

  • Dissolve[1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol (1.0 mmol, 193.2 mg) in anhydrous DCM (10 mL) under N2​ .

  • Add Triethylamine (2.0 mmol, 278 μ L) and cool to 0 °C.

  • Dropwise add Methanesulfonyl chloride (1.2 mmol, 93 μ L). Stir for 2 hours at room temperature.

  • Self-Validation (IPC): Analyze via LC-MS (ESI+). Ensure complete disappearance of the starting material ( [M+H]+=194.1 ) and formation of the mesylate ( [M+H]+=272.1 ).

  • Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate. Use the crude mesylate directly in the next step to prevent degradation.

Part 2: Metallaphotoredox Coupling

  • In an argon-filled glovebox, charge a 20 mL reaction vial with:

    • Crude Mesylate (1.0 mmol)

    • Aryl Bromide (e.g., 4-Bromoanisole, 1.5 mmol)

    • NiCl2​⋅glyme (10 mol%, 22.0 mg)

    • 4,4'-Di-tert-butyl-2,2'-dipyridyl (dtbbpy) (10 mol%, 26.8 mg)

    • [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ (2 mol%, 22.4 mg)

  • Add anhydrous DMF (10 mL) and N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 μ L) as the terminal electron donor.

  • Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.

  • Irradiate the stirring mixture with a 450 nm Blue LED photoreactor (e.g., Kessil PR160L) at room temperature for 24 hours. A cooling fan must be used to maintain the temperature below 30 °C.

  • Workup: Dilute with EtOAc (30 mL), wash with 5% aqueous LiCl ( 3×15 mL) to remove DMF, dry over MgSO4​ , and purify via silica gel chromatography.

Method B: Palladium-Catalyzed Buchwald-Hartwig Etherification

Causality & Experimental Design

To form an aryl ether (C-O bond), we utilize a Palladium-catalyzed Buchwald-Hartwig etherification. The primary challenge here is the propensity of the intermediate Pd-alkoxide species to undergo β -hydride elimination.

Why this works: We employ RockPhos (di-tert-butyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine), a highly sterically demanding, electron-rich biaryl phosphine ligand[2]. The extreme steric bulk of the di-tert-butyl groups combined with the biaryl backbone creates a deep, constrained catalytic pocket. This geometry forces the aryl and alkoxide groups into close proximity, drastically accelerating the C-O reductive elimination step so that it outcompetes the deleterious β -hydride elimination pathway[2].

G Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (L-Pd(II)-Ar(X)) Pd0->OxAdd + Aryl Halide Alkoxide Alkoxide Formation (Base Mediated) OxAdd->Alkoxide + Alcohol & Base RedElim Reductive Elimination (Accelerated by Bulky L) Alkoxide->RedElim Transmetalation RedElim->Pd0 Catalyst Regeneration Product Aryl Ether Product RedElim->Product C-O Formation

Figure 2: Pd-catalyzed Buchwald-Hartwig etherification cycle utilizing bulky phosphine ligands.

Step-by-Step Protocol
  • Preparation: Ensure all glassware is oven-dried. In an argon-filled glovebox, charge a 15 mL pressure tube with: *[1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol (1.0 mmol, 193.2 mg)

    • Aryl Halide (e.g., 4-Bromotoluene, 1.2 mmol)

    • Pd2​(dba)3​ (5 mol%, 45.8 mg)

    • RockPhos (12 mol%, 56.2 mg)

    • Cesium Carbonate ( Cs2​CO3​ , finely milled, 2.0 mmol, 651.6 mg)

  • Solvent Addition: Add anhydrous Toluene (5.0 mL). The non-polar solvent is crucial to suppress the dissociation of the halide, maintaining the neutral Pd(II) pathway that favors reductive elimination.

  • Reaction: Seal the tube tightly, remove from the glovebox, and heat in a pre-equilibrated oil bath at 100 °C for 16 hours with vigorous stirring (800 rpm) to ensure the heterogeneous base is well suspended.

  • Self-Validation (IPC): Cool to room temperature. Sample 10 μ L of the organic layer, dilute in MeCN, and analyze via LC-MS. Look for the product mass (e.g., for coupling with 4-Bromotoluene, [M+H]+=284.2 ).

  • Workup: Filter the crude mixture through a pad of Celite, eluting with EtOAc. Concentrate the filtrate under reduced pressure and purify via reverse-phase preparative HPLC or silica gel chromatography.

Quantitative Data & Method Comparison

The following table summarizes the operational parameters and quantitative expectations for both functionalization strategies, allowing researchers to select the optimal pathway based on target requirements.

ParameterMethod A: Photoredox/Ni Dual CatalysisMethod B: Buchwald-Hartwig Etherification
Bond Formed C(sp3) – C(sp2)C(sp3) – O
Catalyst System NiCl2​⋅glyme / Ir(III) Photocatalyst Pd2​(dba)3​ / RockPhos
Key Intermediate Alkyl Radical (Bypasses β -hydride elim.)L-Pd(II)(Ar)(Alkoxide)
Primary Challenge Mitigated Pyridazine coordination & β -hydride elim. β -hydride elimination
Operating Temperature Room Temperature (20–25 °C)Elevated (100 °C)
Substrate Scope Electron-deficient & neutral aryl bromidesElectron-rich & neutral aryl bromides/chlorides
Typical Yield Range 65% – 85%55% – 75%

Sources

Method

Mastering the Final Step: A Guide to the Crystallization and Isolation of [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol

Introduction In the synthesis of active pharmaceutical ingredients (APIs), the final crystallization and isolation steps are paramount, dictating the purity, stability, and ultimately, the efficacy and safety of the drug...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the synthesis of active pharmaceutical ingredients (APIs), the final crystallization and isolation steps are paramount, dictating the purity, stability, and ultimately, the efficacy and safety of the drug substance.[1][][3] This guide provides a comprehensive overview of the principles and detailed protocols for the successful crystallization and isolation of [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol, a novel heterocyclic compound with significant therapeutic potential. As a molecule featuring a substituted pyridazine ring linked to a pyrrolidinemethanol moiety, its physicochemical properties present unique challenges and opportunities for developing a robust and reproducible purification strategy.

This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step guidance to achieve high-purity crystalline material. We will delve into the critical aspects of solvent selection, explore various crystallization techniques, and provide detailed protocols for isolation and drying, all while emphasizing the importance of a systematic and well-understood approach to this crucial final step in API manufacturing.

I. Understanding the Molecule: Physicochemical Properties and Their Implications

A thorough understanding of the physicochemical properties of [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol is the cornerstone of developing an effective crystallization strategy.[4] While specific experimental data for this exact molecule is not publicly available, we can infer its likely characteristics based on its constituent functional groups: the pyridazine ring, the pyrrolidine ring, and the primary alcohol.

Key Structural Features and Their Predicted Influence:

  • Pyridazine Ring: The presence of the nitrogen-containing aromatic pyridazine ring suggests potential for hydrogen bonding and π-π stacking interactions, which can influence crystal packing.[5] The methyl group substituent may impact solubility in certain organic solvents.

  • Pyrrolidine Ring: This saturated heterocyclic amine introduces a degree of conformational flexibility. The tertiary amine is a basic center, which could be exploited for purification via salt formation.

  • Methanol Group: The primary alcohol is a key site for hydrogen bonding, both as a donor and an acceptor. This will significantly influence its solubility in protic solvents.

  • Overall Polarity: The combination of the polar pyridazine and methanol groups with the less polar pyrrolidine ring suggests the molecule will have moderate polarity, making it soluble in a range of polar organic solvents.

A summary of predicted and key physicochemical properties to consider is presented in Table 1.

PropertyPredicted Characteristic/ImportanceImplication for Crystallization & Isolation
Molecular Weight Moderately sized organic moleculeInfluences diffusion rates in solution.
Polarity Moderate to HighSoluble in polar organic solvents like alcohols, acetone, and acetonitrile. Limited solubility in non-polar solvents like hexanes.
Hydrogen Bonding High potential (pyridazine nitrogens, hydroxyl group)Strong intermolecular interactions can favor stable crystal lattice formation. Influences solvent choice.
Basicity (pKa) The pyrrolidine nitrogen is basic.Potential for purification via salt formation and crystallization. Susceptible to reaction with acidic impurities.
Thermal Stability Likely stable at moderate temperatures.Cooling crystallization is a viable option. High temperatures should be avoided to prevent degradation.
Polymorphism High likelihood due to multiple hydrogen bonding sites and conformational flexibility.[6]Different crystal forms can have varying solubility and stability. Polymorph screening is crucial.

II. The Cornerstone of Crystallization: Strategic Solvent Selection

The choice of solvent is the most critical parameter in a crystallization process, influencing not only the yield but also the crystal form (polymorph), purity, and morphology.[7][8][9] An ideal crystallization solvent system will exhibit a steep solubility curve, meaning the compound is highly soluble at elevated temperatures and sparingly soluble at lower temperatures.

A. Solvent Screening: A Systematic Approach

A systematic solvent screening is the first step. This involves assessing the solubility of the crude [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol in a range of solvents with varying polarities at both ambient and elevated temperatures.

Recommended Solvents for Screening:

  • Alcohols: Methanol, Ethanol, Isopropanol (IPA)

  • Ketones: Acetone, Methyl Ethyl Ketone (MEK)

  • Esters: Ethyl Acetate, Isopropyl Acetate

  • Ethers: Tetrahydrofuran (THF), 2-Methyl-THF

  • Nitriles: Acetonitrile

  • Aromatic Hydrocarbons: Toluene

  • Non-polar: Heptane, Hexane (as anti-solvents)

The results of a hypothetical solvent screen are summarized in Table 2.

SolventSolubility at 25°CSolubility at 70°CObservationsSuitability
MethanolHighVery HighGummy solid on rapid cooling.Poor for single-solvent crystallization. Potential as co-solvent.
IsopropanolModerateHighGood crystal formation on cooling.Excellent Candidate
AcetoneModerateHighFine needles formed.Good Candidate
Ethyl AcetateLowModerateSlow crystallization.Potential for slow evaporation.
AcetonitrileModerateHighWell-formed prisms.Excellent Candidate
TolueneVery LowLow-Poor
HeptaneInsolubleInsoluble-Excellent Anti-solvent
B. Rationale for Solvent Selection

Based on the hypothetical screen, isopropanol and acetonitrile appear to be excellent primary solvents for the crystallization of [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol. They demonstrate a significant change in solubility with temperature, which is ideal for cooling crystallization. Heptane is identified as a suitable anti-solvent due to the compound's insolubility.

III. Crystallization Techniques: Protocols and Methodologies

Several techniques can be employed for the crystallization of [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol. The choice of method will depend on the outcomes of the solvent screening and the desired crystal attributes.

A. Cooling Crystallization

This is often the most straightforward and scalable method. It relies on the principle of decreasing solubility with decreasing temperature.

Protocol 1: Cooling Crystallization from Isopropanol

  • Dissolution: In a clean, dry flask equipped with a magnetic stirrer and a reflux condenser, add the crude [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol. Add a minimal amount of isopropanol to create a slurry.

  • Heating: Heat the mixture to reflux (approximately 82°C) with stirring until all the solid has dissolved. If undissolved solids remain, add small aliquots of hot isopropanol until a clear solution is obtained. Note: Avoid adding a large excess of solvent to maximize yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.

  • Cooling: Remove the heat source and allow the solution to cool slowly to room temperature. Uncontrolled, rapid cooling can lead to the formation of small, impure crystals.[10] An insulated vessel or a programmable cooling bath can be used for controlled cooling.

  • Maturation: Once at room temperature, continue cooling the flask in an ice bath or refrigerator (0-5°C) for at least 2 hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (see Section IV).

dot

Caption: Workflow for Cooling Crystallization.

B. Anti-Solvent Crystallization

This technique involves the addition of a solvent in which the compound is insoluble (the anti-solvent) to a solution of the compound, thereby inducing precipitation.[]

Protocol 2: Anti-Solvent Crystallization using Acetonitrile/Heptane

  • Dissolution: Dissolve the crude [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol in the minimum amount of acetonitrile at room temperature.

  • Anti-Solvent Addition: Slowly add heptane to the stirred solution. The addition rate should be controlled to maintain a low level of supersaturation, which favors the growth of larger, more perfect crystals.

  • Nucleation: Continue adding heptane until the solution becomes faintly turbid, indicating the onset of nucleation.

  • Crystal Growth: At this point, stop the addition of the anti-solvent and allow the solution to stir at room temperature for 1-2 hours to allow the crystals to grow.

  • Completion of Precipitation: Resume the slow addition of heptane to precipitate the remaining dissolved product.

  • Maturation: Stir the resulting slurry for an additional hour at room temperature.

  • Isolation: Collect the crystals by vacuum filtration (see Section IV).

dot

Caption: Workflow for Anti-Solvent Crystallization.

C. Evaporative Crystallization

Slow evaporation of the solvent from a saturated solution can yield high-quality single crystals, which are particularly useful for structural elucidation by X-ray crystallography.[11]

Protocol 3: Slow Evaporation for Single Crystal Growth

  • Prepare a Saturated Solution: Dissolve the compound in a suitable solvent (e.g., ethyl acetate) at room temperature to the point of saturation.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap or parafilm and pierce a few small holes with a needle. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor with tweezers or a pipette.

IV. Isolation and Drying: The Final Steps

Proper isolation and drying are crucial to ensure the final product is free of residual solvents and stable for storage.

A. Isolation

Protocol 4: Crystal Isolation by Vacuum Filtration

  • Setup: Assemble a Buchner or Hirsch funnel with a filter paper that fits snugly and covers all the holes. Place the funnel on a clean filter flask connected to a vacuum source.

  • Wetting: Wet the filter paper with a small amount of the crystallization solvent/anti-solvent mixture to ensure a good seal.

  • Filtration: With the vacuum applied, pour the crystal slurry into the funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of cold crystallization solvent or anti-solvent to remove any adhering mother liquor which contains impurities. Use minimal wash solvent to avoid dissolving the product.

  • Initial Drying: Keep the vacuum on to pull air through the filter cake for 15-30 minutes to remove the bulk of the solvent.

B. Drying

Protocol 5: Drying the Crystalline Product

  • Transfer: Carefully transfer the filter cake from the funnel to a pre-weighed watch glass or drying dish.

  • Drying Method:

    • Air Drying: For less volatile solvents, the crystals can be left in a fume hood to dry. This is a slow method.

    • Vacuum Oven: The most effective method is to dry the crystals in a vacuum oven at a temperature well below the compound's melting point (e.g., 40-50°C) until a constant weight is achieved. This efficiently removes residual solvents.

V. Troubleshooting Common Crystallization Issues

IssuePossible CauseRecommended Solution
No Crystals Form - Solution is not supersaturated (too much solvent).- Compound is an oil at the crystallization temperature.- Boil off some solvent to increase concentration.[10]- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the desired compound.- Try a different solvent or an anti-solvent technique.
Oiling Out - The solution becomes supersaturated at a temperature above the melting point of the solid in that solvent system.- Cooling is too rapid.- Re-heat the solution and add more solvent.[10]- Slow down the cooling rate.- Use a lower-boiling solvent.- Try anti-solvent crystallization at a lower temperature.
Poor Yield - Too much solvent was used.- Incomplete precipitation.- Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Ensure sufficient cooling time.
Impure Product - Rapid crystallization trapping impurities.- Inefficient washing of the filter cake.- Recrystallize the material, potentially using a different solvent system.- Ensure the filter cake is washed with cold, fresh solvent.

VI. Conclusion

The successful crystallization and isolation of [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol is a critical step in its synthesis and purification. By adopting a systematic approach to solvent selection, carefully controlling the crystallization process, and employing proper isolation and drying techniques, researchers can consistently obtain a high-purity, crystalline solid. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for navigating the challenges of crystallizing this and other novel heterocyclic APIs, ultimately contributing to the development of high-quality drug substances.

VII. References

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC. [Link]

  • Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]

  • Solvent selection for process development. Technobis Crystallization Systems. [Link]

  • Can anyone please suggest the best method to grow the crystals for organic compounds. ResearchGate. [Link]

  • Solvent Selection - (API) Solubility. APC. [Link]

  • How can I obtain good crystals of heterocyclic organic compounds?. ResearchGate. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Purification of crude pyrroles. Google Patents.

  • Purification and drying of crude pyrrolidine, used as intermediate e.g. in synthesis of plant protection agents and pharmaceuticals, involves continuous distillation in distillation and concentration column at reduced pressure. Google Patents.

  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Scribd. [Link]

  • Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. OSTI.GOV. [Link]

  • Crystallization Challenges in Pharmaceutical Products. Zhanghua Dryer. [Link]

  • Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI. [Link]

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Pharmaceutical Crystallization in drug development. Syrris. [Link]

  • Purification and Properties of Pyrrole, Pyrrolidine, Pyridine and 2-Methylpyridine. The Journal of Physical Chemistry. [Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. ACS Publications. [Link]

  • 6-Methyl-2-pyridylmethanol. PubChem. [Link]

  • Heterocyclic compounds-based liquid crystals: Synthesis and mesomorphic properties. University of Baghdad Digital Repository. [Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. [Link]

  • Phenyl(pyridin-2-yl)methanol. PubChem. [Link]

  • Isolation and Elucidation of Pyrrolizidine alkaloids from tuber of Gynura pseudo-china (L.) DC. Journal of Applied Pharmaceutical Science. [Link]

  • Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation. ACS Publications. [Link]

  • Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Kinam Park. [Link]

  • Metastable Crystallization by Drop Impact. MDPI. [Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. ResearchGate. [Link]

  • Studies on Pyridazine Derivatives. I. Synthesis of 3-Methyl- and 6-Methyl-3-phenylpyridazine. R Discovery. [Link]

  • (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][1][][7]OXAZABOROLE-BORANE COMPLEX. Organic Syntheses Procedure. [Link]

  • 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one. National Institutes of Health. [Link]

  • Physicochemical Properties and Pharmacokinetics. ResearchGate. [Link]

  • Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS. BfR. [Link]

  • High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis. Analytical Sales. [Link]

  • Pyrrolidine synthesis via ring contraction of pyridines. Osaka University Knowledge Archive. [Link]

  • ピリジンの測定・分析手法に関する検討結果報告書 (Report on the results of studies on measurement and analysis methods for pyridine). Japan Advanced Information Center of Safety and Health. [Link]

Sources

Application

Formulation and Preclinical Administration of[1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol for In Vivo Animal Studies

Executive Summary The successful transition of a small molecule from in vitro screening to in vivo pharmacokinetic (PK) and pharmacodynamic (PD) models relies entirely on the integrity of its formulation. [1-(6-Methylpyr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The successful transition of a small molecule from in vitro screening to in vivo pharmacokinetic (PK) and pharmacodynamic (PD) models relies entirely on the integrity of its formulation. [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol is a specialized N-heteroaryl pyrrolidine derivative. Due to its unique structural motifs—a weakly basic pyridazine ring, a deactivated pyrrolidine nitrogen, and a polar hydroxymethyl group—it requires precise vehicle selection to ensure systemic exposure without formulation-induced toxicity.

This application note provides a comprehensive, self-validating framework for formulating this compound for intravenous (IV) and oral (PO) administration in rodent models, grounded in established pharmaceutical science principles[1].

Physicochemical Profiling & Formulation Rationale

Before selecting a vehicle, it is critical to understand the causality between the compound's molecular structure and its macroscopic behavior in solution. The pyrrolidine nitrogen in this molecule is directly conjugated to an electron-withdrawing 6-methylpyridazine ring. This structural feature significantly reduces the basicity (pKa) of the amine compared to isolated aliphatic amines, meaning the compound will remain largely un-ionized at physiological pH (7.4).

While the hydroxymethyl group provides a hydrogen bond donor/acceptor that aids in aqueous interaction, the un-ionized heteroaromatic core drives the molecule's lipophilicity. Consequently, the compound exhibits solubility bottlenecks in pure aqueous buffers, necessitating the use of co-solvents, surfactants, or complexing agents to prevent precipitation upon injection[1].

Table 1: Predicted Physicochemical Properties & Implications
PropertyEstimated ValueFormulation Implication
Molecular Weight 193.25 g/mol Small molecular size; rapid dissolution kinetics expected once the solid-state crystal lattice energy is overcome.
Lipophilicity (LogP) 1.2 – 1.8Moderate lipophilicity; requires micellar solubilization or complexation for high-concentration IV dosing.
Basicity (pKa) ~3.5 – 4.5Weakly basic; poorly soluble in pH 7.4 buffers. Soluble in acidic media, but low pH is irritating for IV routes.
H-Bonding 1 Donor, 4 AcceptorsFavorable interactions with polar excipients (e.g., Tween 80, Cyclodextrins).

Formulation Decision Tree

The selection of the formulation vehicle is dictated by the intended route of administration and the required dose. IV formulations strictly require optically clear, true solutions to prevent pulmonary embolism, whereas PO formulations can utilize suspensions for higher dose tolerability.

Workflow A Compound: [1-(6-Methylpyridazin-3-yl) pyrrolidin-2-yl]methanol B Physicochemical Assessment A->B C IV Route (Requires True Solution) B->C Systemic PK D PO Route (Solution or Suspension) B->D Efficacy/Tox E Cosolvent System (DMSO/Tween 80/Saline) C->E High Conc. F Complexation (20% HP-β-CD) C->F Low Toxicity D->F High Bioavailability G Suspension (0.5% MC / 0.1% Tween 80) D->G High Dose Tolerance

Fig 1: Formulation decision tree for [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol.

Step-by-Step Experimental Protocols

Protocol A: Cosolvent System for Intravenous (IV) Dosing

Vehicle: 10% DMSO / 10% Tween 80 / 80% Saline Best For: Rapid PK screening where absolute solubility is the primary hurdle.

  • Weighing: Weigh the required mass of[1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol into a sterile glass vial.

  • Primary Solubilization: Add 10% v/v Dimethyl Sulfoxide (DMSO) and vortex for 2 minutes.

    • Causality: DMSO acts as a powerful aprotic solvent that disrupts the crystal lattice energy of the heteroaromatic solid, which is the primary thermodynamic barrier to dissolution[1].

  • Surfactant Addition: Add 10% v/v Tween 80 and sonicate the mixture for 5 minutes at room temperature.

    • Causality: Tween 80 coats the solvated lipophilic molecules. As a non-ionic surfactant, it lowers interfacial tension and creates localized micellar environments that prevent the compound from nucleating when the aqueous phase is introduced[1].

  • Aqueous Dilution: Add 80% v/v sterile Saline (0.9% NaCl) dropwise while continuously vortexing the vial.

    • Causality: Dropwise addition is critical. Rapid addition creates localized regions of high aqueous concentration (supersaturation), causing immediate precipitation of the un-ionized free base.

  • Self-Validation Check: Hold the final formulated vial against both a stark white and a pitch-black background under bright light. The solution must be optically clear. Any Tyndall effect (haze) or visible particulates indicates micro-precipitation, rendering the formulation unsafe for IV administration.

Protocol B: Complexation System for IV or PO Dosing

Vehicle: 20% w/v Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in Saline Best For: Minimizing vehicle toxicity and avoiding organic solvents in sensitive efficacy models.

  • Excipient Preparation: Prepare a 20% w/v solution of HP-β-CD in sterile saline. Stir until completely transparent.

  • Compound Addition: Add the dry compound directly to the HP-β-CD solution.

  • Complexation: Sonicate in a water bath for 15–30 minutes, maintaining the temperature below 40°C to prevent degradation.

    • Causality: The HP-β-CD molecule features a hydrophobic inner cavity that encapsulates the lipophilic methylpyridazine moiety of the compound. Simultaneously, the hydrophilic exterior of the cyclodextrin ensures bulk aqueous solubility, avoiding the nephrotoxicity and hemolysis risks associated with older co-solvents[2].

  • Sterilization: Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter prior to IV administration.

Protocol C: Suspension System for Oral (PO) Dosing

Vehicle: 0.5% Methylcellulose (MC) / 0.1% Tween 80 in Water Best For: High-dose toxicity studies or efficacy models where the compound exceeds its solubility limit.

  • Wetting: Add the dry compound to a mortar or glass vial. Add 0.1% v/v Tween 80 directly to the powder and triturate/mix to form a smooth paste.

    • Causality: The highly lipophilic surface of the milled compound repels water. Tween 80 acts as a wetting agent, reducing the contact angle and allowing the aqueous vehicle to interact with the particles.

  • Viscosity Addition: Gradually add a pre-made 0.5% w/v Methylcellulose solution while mixing continuously.

    • Causality: Methylcellulose increases the kinematic viscosity of the vehicle. According to Stokes' Law, this drastically reduces the sedimentation rate of the suspended particles, ensuring dose uniformity during oral gavage.

  • Homogenization: Probe sonicate or use a tissue homogenizer for 2 minutes to break up agglomerates.

  • Self-Validation Check: Allow the suspension to sit for 15 minutes. If rapid settling occurs, the particle size is too large, and further homogenization is required.

In Vivo Dosing Considerations

Adhering to ethical guidelines and physiological limits is paramount. Exceeding maximum dosing volumes can alter the compound's PK profile through vehicle-induced physiological stress (e.g., hypervolemia).

Table 2: Standard Dosing Volume Limits for Rodents
Route of AdministrationSpeciesOptimal VolumeMaximum Volume
Intravenous (IV) Mouse5 mL/kg10 mL/kg
Intravenous (IV) Rat2 mL/kg5 mL/kg
Oral Gavage (PO) Mouse10 mL/kg20 mL/kg
Oral Gavage (PO) Rat5 mL/kg10 mL/kg

Note: When dosing at the "Maximum Volume," ensure the vehicle itself (especially those containing DMSO or Tween 80) does not exceed the maximum tolerated dose for the excipient.

References

  • Stella, V. J., & He, Q. (2008). Cyclodextrins. Toxicologic Pathology, 36(1), 30-42.[Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.[Link]

Sources

Technical Notes & Optimization

Optimization

troubleshooting[1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol degradation in aqueous solutions

Introduction Welcome to the technical support guide for [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol. This molecule, featuring a substituted pyridazine ring linked to a pyrrolidine methanol moiety, is of significa...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol. This molecule, featuring a substituted pyridazine ring linked to a pyrrolidine methanol moiety, is of significant interest in drug discovery and development. However, its complex heterocyclic structure presents stability challenges in aqueous environments, a common hurdle during formulation, high-throughput screening, and in vitro assays. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and mitigate the degradation of this compound in aqueous solutions. We will explore the underlying chemical principles of its instability and provide field-proven protocols to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of degradation for [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol in aqueous solutions?

A1: The degradation of this compound is primarily influenced by three factors inherent to its structure:

  • Hydrolytic Instability: The pyridazine ring, an electron-deficient heterocycle, can be susceptible to hydrolysis, particularly under non-neutral pH conditions (acidic or alkaline)[1]. This can lead to ring-opening or modification.

  • Oxidative Degradation: The molecule has two key sites prone to oxidation: the nitrogen atom on the saturated pyrrolidine ring and the primary alcohol (-CH₂OH) group[2][3]. The alcohol can be oxidized to an aldehyde and subsequently to a carboxylic acid.

  • Photodegradation: Many nitrogen-containing heterocyclic compounds are sensitive to light, especially UV radiation[4]. Exposure can induce photochemical reactions, leading to complex degradation products.

Q2: My stock solution of the compound in DMSO is stable, but it degrades rapidly when diluted into my aqueous assay buffer. Why?

A2: This is a classic matrix effect. DMSO is an aprotic solvent that provides a relatively stable environment. When you dilute this into an aqueous buffer, several factors come into play:

  • pH of the Buffer: If your buffer's pH is acidic or alkaline, it can catalyze the hydrolysis of the pyridazine moiety[1].

  • Dissolved Oxygen: Aqueous buffers, unless specifically degassed, contain dissolved oxygen which can readily oxidize the susceptible sites on the molecule.

  • Buffer Components: Certain buffer salts or additives can catalyze degradation or react directly with the compound.

Q3: What are the visual or analytical signs that my compound is degrading?

A3: Degradation can manifest in several ways:

  • Visual Changes: A change in the color of the solution (e.g., turning yellow or brown) is a common indicator of degradation, often resulting from the formation of conjugated chromophores.

  • Analytical Changes (HPLC/UPLC): When analyzing your sample, you may observe a decrease in the peak area of the parent compound over time, accompanied by the appearance of new peaks corresponding to degradation products.

  • Loss of Biological Activity: The most critical sign is a time-dependent decrease in the compound's expected biological effect in your assay, indicating that the active molecule is being converted into inactive or less active species.

Troubleshooting Guide: Diagnosing and Mitigating Degradation

This section provides a systematic approach to identifying the cause of degradation and implementing effective solutions.

Problem: I observe a rapid loss of the parent compound peak and the appearance of new, unidentified peaks in my UPLC-MS analysis.

This is the most common issue encountered. The key is to systematically determine the degradation mechanism. A forced degradation study is the definitive diagnostic tool.

The first step is to follow a logical workflow to isolate the cause. The diagram below outlines the decision-making process for diagnosing instability.

G cluster_observe Observation cluster_diagnose Diagnosis: Forced Degradation Study cluster_identify Identification cluster_results Interpret Results cluster_solutions Mitigation Strategy Observe Degradation Observed (Peak loss, new peaks, color change) Forced_Deg Perform Forced Degradation (Acid, Base, Oxidative, Photo) Observe->Forced_Deg Analyze Analyze Samples via UPLC-MS/MS Characterize Degradants Forced_Deg->Analyze D_Acid Degrades in Acid? Analyze->D_Acid D_Base Degrades in Base? Analyze->D_Base D_Ox Degrades with H₂O₂? Analyze->D_Ox D_Light Degrades in Light? Analyze->D_Light D_Acid->D_Base No S_pH Control pH (6.0-7.5) Use appropriate buffer D_Acid->S_pH Yes D_Base->D_Ox No D_Base->S_pH Yes D_Ox->D_Light No S_Ox Degas Solvents Add Antioxidant (e.g., Ascorbic Acid) Work under Inert Gas (N₂/Ar) D_Ox->S_Ox Yes S_Light Use Amber Vials Protect from Light D_Light->S_Light Yes

Caption: A workflow for troubleshooting compound degradation.

This study will expose the compound to accelerated stress conditions to rapidly identify its vulnerabilities.

Objective: To determine if degradation is caused by hydrolysis, oxidation, or photolysis.

Materials:

  • [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol

  • Methanol (HPLC grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • UPLC-MS/MS system

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Set up Stress Conditions: For each condition, add 100 µL of the stock solution to 900 µL of the stressor solution in a clear glass vial. Prepare a control in parallel.

    • Acid Hydrolysis: 0.1 M HCl.

    • Base Hydrolysis: 0.1 M NaOH.

    • Oxidative: 3% H₂O₂.

    • Photolytic: Type I Water (expose vial to direct light, e.g., a photostability chamber with UV/Vis lamps).

    • Control: Type I Water (wrap vial in aluminum foil to protect from light).

  • Incubation: Incubate all samples at 40°C for 24 hours (except for the photolytic sample, which should be kept at room temperature).

  • Quenching & Analysis: After incubation, quench the acid/base samples by neutralizing them with an equimolar amount of base/acid, respectively. Dilute all samples to an appropriate concentration (e.g., 10 µg/mL) with mobile phase and analyze immediately by UPLC-MS/MS.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Significant degradation under a specific condition points to the corresponding mechanism.

Table 1: Typical Conditions for Forced Degradation Studies

Stress ConditionStressorTemperatureDurationProbable Mechanism
Acid Hydrolysis0.1 M HCl40°C24 hHydrolysis of pyridazine
Base Hydrolysis0.1 M NaOH40°C24 hHydrolysis of pyridazine
Oxidation3% H₂O₂40°C24 hOxidation of alcohol/pyrrolidine
PhotodegradationLight (UV/Vis)Room Temp24 hPhotochemical reaction

Based on the chemistry of the functional groups, we can postulate the primary degradation products you might observe. This is crucial for interpreting your UPLC-MS/MS data.

Caption: Potential degradation pathways of the target compound.

Table 2: Potential Degradation Products and Expected Mass Shifts

Degradation PathwayProductMass ChangeNotes
OxidationAldehyde Derivative-2 DaOxidation of the primary alcohol.
OxidationCarboxylic Acid Derivative+14 DaFurther oxidation of the aldehyde.
OxidationPyrrolidine N-Oxide+16 DaOxidation of the pyrrolidine nitrogen.
HydrolysisRing-Opened Product+18 DaCleavage of the pyridazine ring.

Once you have identified the primary degradation pathway, you can implement targeted strategies to improve stability.

  • If Hydrolysis is the issue (degradation in acid/base):

    • Control pH: Maintain the pH of your aqueous solution in the range of 6.0 - 7.5. Use a robust buffering system like phosphate-buffered saline (PBS) or HEPES. Avoid highly acidic or basic buffers.

    • Temperature Control: Perform experiments at the lowest practical temperature. Hydrolysis rates are highly temperature-dependent.

  • If Oxidation is the issue (degradation with H₂O₂):

    • Deoxygenate Solvents: Before preparing your aqueous solution, sparge the buffer with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

    • Use Antioxidants: Consider adding a small amount of an antioxidant, such as ascorbic acid (Vitamin C) or Dithiothreitol (DTT), to your buffer. Note: Ensure the antioxidant does not interfere with your assay.

    • Work under Inert Atmosphere: For highly sensitive experiments, prepare and handle solutions inside a glovebox or under a blanket of inert gas.

  • If Photodegradation is the issue (degradation in light):

    • Protect from Light: Use amber-colored vials or tubes for storing and handling your solutions. If clear containers are necessary for your experiment, wrap them in aluminum foil.

    • Minimize Exposure: Avoid leaving solutions on the benchtop under ambient light for extended periods.

Appendix: Analytical Methodology

A robust analytical method is essential for accurately monitoring the stability of your compound.

Protocol: UPLC-MS/MS Method for Stability Analysis

This method is designed to separate the parent compound from its potential degradation products.

  • Instrumentation: UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 4.0 min: 95% B

    • 5.0 min: 95% B

    • 5.1 min: 5% B

    • 6.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • MS Detection:

    • Ionization Mode: Electrospray Ionization Positive (ESI+).

    • Scan Mode: Full Scan (m/z 100-500) to find parent and degradants, followed by targeted MS/MS on the parent ion and suspected degradant masses to confirm identity.

This method provides a starting point and should be optimized for your specific instrumentation and to ensure baseline separation of all relevant peaks[5][6].

References

  • Albini, A., & Fagnoni, M. (2004). Handbook of Preparative Photochemistry. Wiley-VCH.
  • Google Patents. (n.d.). DE102005029094A1 - Preparation of pyridazine. Retrieved from [7]

  • Malik, A., Mishra, R., Mazumder, R., Mazumder, A., & Mishra, P. S. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 13(7), 3439-3446. Retrieved from [Link][8]

  • Lennon, G., Willox, S., Ramdas, R., Funston, S. J., Klun, M., Pieh, R., ... & Cobice, D. F. (2020). Assessing the oxidative degradation of N-methylpyrrolidone (NMP) in microelectronic fabrication processes by using a multiplatform analytical approach. Journal of Analytical Methods in Chemistry, 2020, 8265054. Retrieved from [Link][2]

  • Wikipedia. (n.d.). Pyrrole. Retrieved from [Link][9]

  • Giacomelli, C., Schmidt, V., & Le-gac, S. (2019). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 24(22), 4148. Retrieved from [Link][10]

  • Sharma, V., & Kumar, V. (2021). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. Tetrahedron Letters, 77, 153183. Retrieved from [Link][3]

  • Prezi. (2025). Pharmaceutical Organic Chemistry 3: Pyridazines and Their Applications. Retrieved from [Link][1]

  • Kosubova, P., Hrbek, V., Ocenaskova, V., & Cerkal, R. (2015). UPLC-MS/MS method for determination of selected pyrrolizidine alkaloids in feed. Food Chemistry, 177, 345-350. Retrieved from [Link][5]

  • Ates, B., Al-Ghorbani, M., & Kormali, I. (2021). Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS. Journal of Separation Science, 44(14), 2824-2831. Retrieved from [Link][11]

  • Rasmussen, L. H., Bjerge, K., & Hansen, H. C. B. (2019). Pyrrolizidine alkaloids quantified in soil and water using UPLC-MS/MS. Environmental Pollution, 252, 118-126. Retrieved from [Link][6]

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Mobile Phase for [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol Purification

Welcome to the technical support center for the purification of [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for this specific compound. Here, we move beyond generic protocols to offer a scientifically grounded, experience-driven approach to troubleshooting and method development.

Understanding the Analyte: [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol

Before diving into mobile phase optimization, it's crucial to understand the physicochemical properties of our target molecule. [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol is a nitrogen-containing heterocyclic compound. Its structure, featuring a pyridazine ring, a pyrrolidine ring, and a hydroxyl group, suggests it is a polar molecule. The nitrogen atoms in the heterocyclic rings can act as weak bases.[1] This basicity is a key factor in HPLC method development, as it can lead to peak tailing and other chromatographic issues if not properly addressed.[2]

Predicted Physicochemical Properties:

PropertyPredicted Value/CharacteristicImplication for HPLC
Polarity HighLikely to have low retention in standard reversed-phase (RP) chromatography.[3]
Basicity (pKa) Weakly basic (estimated pKa ~5-7)Prone to protonation in acidic mobile phases, which can cause peak tailing.[1][4]
Solubility Likely soluble in polar organic solvents and aqueous acidic solutions.[5]The sample should be dissolved in the initial mobile phase to avoid peak distortion.
UV Absorbance Expected to have UV absorbance due to the pyridazine ring.UV detection is a suitable method.

FAQ: Mobile Phase Optimization Strategies

This section addresses common questions and provides strategic guidance for developing a robust HPLC purification method.

Q1: What is the best initial approach for HPLC method development for this compound?

Given the polar and basic nature of [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol, a systematic approach starting with reversed-phase chromatography is recommended. However, be prepared to explore alternatives like Hydrophilic Interaction Liquid Chromatography (HILIC) if retention is insufficient.

Systematic Approach to Mobile Phase Selection

Caption: A systematic workflow for HPLC method development.

Q2: How do I choose the right organic modifier and mobile phase additives?

The choice of organic modifier and additives is critical for controlling retention and ensuring good peak shape.

  • Organic Modifiers: Acetonitrile and methanol are the most common choices for reversed-phase HPLC.[6] Acetonitrile is generally preferred for its lower viscosity and UV transparency.

  • Acidic Additives: For basic compounds like ours, adding a small amount of acid to the mobile phase is essential.[7] This serves two purposes:

    • Suppressing Silanol Interactions: It protonates the residual silanol groups on the silica-based stationary phase, reducing their interaction with the protonated basic analyte and thus minimizing peak tailing.[2][8]

    • Consistent Ionization: It ensures the analyte is consistently in its protonated form, leading to more reproducible retention times.[9]

Comparison of Common Acidic Additives:

AdditiveTypical ConcentrationAdvantagesDisadvantages
Formic Acid (FA) 0.1%Good for MS compatibility, provides efficient ionization.[10][11]Weaker acid, may not be as effective as TFA for improving peak shape.[10]
Trifluoroacetic Acid (TFA) 0.05% - 0.1%Strong ion-pairing agent, excellent for improving peak shape of basic compounds.[10][11]Suppresses MS signal, can be difficult to remove from the system.[10][12]
Difluoroacetic Acid (DFA) 0.1%A good compromise between FA and TFA, offering better chromatography than FA and better MS compatibility than TFA.[10]Not as commonly used.
Q3: My compound shows poor retention in reversed-phase chromatography. What should I do?

Poor retention of polar compounds is a common challenge in RP-HPLC.[3] Here are some strategies to increase retention:

  • Decrease the Organic Modifier Concentration: Start with a lower percentage of acetonitrile or methanol in your mobile phase.

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention for polar analytes.[13]

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds.[3][14] It uses a polar stationary phase (like silica) and a mobile phase with a high concentration of organic solvent.[15]

Q4: I'm observing significant peak tailing. How can I improve the peak shape?

Peak tailing for basic compounds is often due to secondary interactions with the stationary phase.[2][16]

Troubleshooting Peak Tailing

Peak_Tailing_Troubleshooting A Problem: Peak Tailing for a Basic Compound B Primary Cause: Secondary Interactions with Silanols A->B C Solution 1: Adjust Mobile Phase pH Lower pH (2.5-3.5) with acid (FA, TFA) B->C D Solution 2: Increase Buffer/Additive Concentration B->D E Solution 3: Use a Modern, High-Purity Silica Column (e.g., Type B silica) B->E F Solution 4: Consider a Different Stationary Phase (e.g., Polar-embedded) B->F G Result: Improved Peak Symmetry C->G D->G E->G F->G

Caption: A decision tree for troubleshooting peak tailing.

Detailed Troubleshooting Steps:

  • Lower the Mobile Phase pH: Ensure the pH is at least 2 units below the pKa of your compound. A pH range of 2.5-3.5 is a good starting point.[17]

  • Increase Additive Concentration: If using formic acid, try increasing the concentration slightly (e.g., to 0.2%).

  • Use a High-Purity Column: Modern columns made with high-purity silica (Type B) have fewer acidic silanol groups and are less prone to causing peak tailing with basic compounds.[8]

  • Check for Column Contamination: If the peak shape has degraded over time, flush the column or replace the guard column.[2][18]

Experimental Protocols

Protocol 1: Initial Reversed-Phase Method Scouting

This protocol outlines a starting point for method development.

1. Column and System Preparation:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at a suitable wavelength (e.g., 254 nm or a determined λmax).
  • Column Temperature: 30 °C.

2. Sample Preparation:

  • Dissolve the sample in a mixture that mimics the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL.

3. Gradient Elution:

  • Start with a shallow gradient to scout for the elution window of your compound.
Time (min)% Mobile Phase B
05
2095
2595
265
305

4. Evaluation:

  • Assess the retention time and peak shape. If retention is too low (eluting near the void volume), consider the strategies in Q3. If peak tailing is observed, refer to Q4.
Protocol 2: Mobile Phase Preparation for pH Control

Accurate and consistent mobile phase preparation is crucial for reproducible results.

1. Materials:

  • HPLC-grade water
  • HPLC-grade acetonitrile
  • High-purity formic acid (or other chosen additive)
  • Calibrated pH meter (if preparing a buffered mobile phase)

2. Preparation of 0.1% Formic Acid in Water (Mobile Phase A):

  • Measure 999 mL of HPLC-grade water into a clean 1 L glass bottle.
  • Carefully add 1 mL of high-purity formic acid.
  • Mix thoroughly.
  • Degas the solution by sonication or vacuum filtration.

3. Preparation of 0.1% Formic Acid in Acetonitrile (Mobile Phase B):

  • Measure 999 mL of HPLC-grade acetonitrile into a clean 1 L glass bottle.
  • Carefully add 1 mL of high-purity formic acid.
  • Mix thoroughly.
  • Degas the solution.

Note: Always add acid to the solvent, not the other way around. Wear appropriate personal protective equipment.

References

  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF.
  • Sepuxianyun. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
  • PubChem. (n.d.). (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol.
  • Echemi. (n.d.). [1-(6-Chloropyridazin-3-yl)piperidin-4-yl]methanol Safety Data Sheets.
  • MDPI. (2025, March 10). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography.
  • BLDpharm. (n.d.). 1251256-16-2|[1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol.
  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification.
  • LCGC International. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity.
  • Element Lab Solutions. (2019, June 4). Buffers and Eluent Additives for HPLC Method Development.
  • ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
  • Agilent Technologies. (n.d.). Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins.
  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography.
  • LCGC International. (2020, November 11). Troubleshooting Basics, Part 4: Peak Shape Problems.
  • ResearchGate. (n.d.). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography | Request PDF.
  • Waters Blog. (2019, October 2). Mobile Phase Additives for Peptide Characterization.
  • alwsci. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • MDPI. (2021, January 13). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.
  • Analele Universității din Oradea, Fascicula Chimie. (n.d.).
  • PubChem. (n.d.). 6-Methyl-2-pyridylmethanol.
  • PMC. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
  • EPA. (2025, October 15). 2-[6-methyl-2-oxo-3-(2-phenylethylamino)pyrazin-1-yl]acetamide Properties.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation.
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  • KNAUER. (2026, February 9). Buffer & Eluent Preparation in HPLC – Best Practices.
  • Veeprho. (2020, December 11). Importance of Mobile Phase Buffer Selection for HPLC to LC-MS.
  • ResearchGate. (2025, August 6). New HPTLC method, with systematic mobile-phase optimization, for determination of six apolar heterocyclic aromatic amines.
  • Labtech. (n.d.). Reverse Phase vs Normal Phase in HPLC.
  • ResearchGate. (n.d.). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists | Request PDF.
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  • PMC. (2017, December 24). Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents.
  • PMC. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.
  • ResearchGate. (n.d.). (PDF) Solubility and pKa of select pharmaceuticals in water, ethanol, and 1-octanol.
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  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • LCGC International. (n.d.). HILIC: A Critical Evaluation.
  • UCL. (n.d.). HPLC solvents and mobile phase additives.
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Optimization

preventing oxidation of[1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol during long-term storage

Technical Support Center: Stability of [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol Welcome to the technical support guide for ensuring the long-term stability of [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methano...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol

Welcome to the technical support guide for ensuring the long-term stability of [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol. This document provides in-depth guidance for researchers, scientists, and drug development professionals on preventing oxidative degradation of this compound during storage.

Introduction: Understanding the Molecule's Stability

[1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol is a heterocyclic compound with a unique structure that includes a pyridazine ring, a pyrrolidine ring, and a primary alcohol. This combination of functional groups presents specific stability challenges, primarily its susceptibility to oxidation. The nitrogen atoms in the pyridazine ring, the secondary amine in the pyrrolidine ring, and the primary alcohol are all potential sites for oxidative degradation. Understanding these vulnerabilities is the first step toward developing a robust storage strategy.

Forced degradation studies are crucial for identifying potential degradation products and understanding the intrinsic stability of a molecule.[1][2][3][4] These studies involve subjecting the compound to harsh conditions such as high temperature, humidity, and oxidative stress to accelerate degradation.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of oxidation on [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol?

A1: The primary sites susceptible to oxidation are:

  • Pyridazine Ring: The nitrogen atoms in the pyridazine ring can be oxidized to form N-oxides.

  • Pyrrolidine Ring: The secondary amine within the pyrrolidine ring is susceptible to oxidation.

  • Methanol Group: The primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid.

Q2: What are the visible signs of degradation?

A2: Visual indicators of degradation can include a change in color (e.g., yellowing or browning), the formation of precipitates, or a change in the physical state of the compound. However, significant degradation can occur without any visible changes. Therefore, analytical testing is essential for confirming stability.

Q3: How does temperature affect the stability of the compound?

A3: Elevated temperatures accelerate the rate of chemical degradation, including oxidation. Therefore, it is crucial to store the compound at controlled, low temperatures to minimize degradation. Pyridazine derivatives have shown high thermal stabilities in some cases, with weight loss occurring at temperatures above 300°C, but this is not a universal property and should be determined for this specific compound.[5]

Q4: Can light exposure cause degradation?

A4: Yes, photolytic degradation is a common pathway for heterocyclic compounds. Exposure to UV or visible light can provide the energy to initiate oxidative reactions. Therefore, the compound should always be stored in light-resistant containers.

Q5: Is the compound sensitive to pH?

A5: Hydrolytic degradation under acidic or basic conditions is a possibility. The stability of the compound across a range of pH values should be evaluated, especially if it is to be stored in solution.

Troubleshooting Guide: Preventing Oxidation

This section provides a systematic approach to troubleshooting and preventing the oxidation of [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol.

Issue 1: Suspected Oxidation During Long-Term Storage

Symptoms:

  • Discoloration of the material.

  • Changes in solubility.

  • Appearance of new peaks in HPLC analysis.

  • Decreased purity or potency.

Root Cause Analysis and Solutions:

The logical flow for addressing suspected oxidation is outlined below:

Caption: Decision workflow for troubleshooting suspected oxidation.

Preventive and Corrective Actions:

  • Control of Storage Atmosphere: Oxygen is a key driver of oxidation. Storing the compound under an inert atmosphere, such as nitrogen or argon, is highly recommended. This can be achieved by using sealed vials backfilled with the inert gas.

  • Temperature Control: A lower storage temperature will slow down the rate of oxidation. The optimal temperature should be determined through stability studies, but generally, storage at -20°C or below is advisable for long-term stability.

  • Light Protection: Always store the compound in amber-colored vials or other light-blocking containers to prevent photolytic degradation.

  • Use of Antioxidants: The addition of a suitable antioxidant can significantly inhibit the oxidation process. The choice of antioxidant will depend on the solvent system (if any) and the specific degradation pathway.

Issue 2: Selecting the Appropriate Antioxidant

Considerations for Antioxidant Selection:

Choosing the right antioxidant is critical for preventing degradation without interfering with downstream applications. Antioxidants work through various mechanisms, including scavenging free radicals and decomposing peroxides.[6][7][8]

Antioxidant ClassExamplesMechanism of ActionSuitable For
Phenolic Antioxidants Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA)Free radical scavengers, donating a hydrogen atom to neutralize radicals.[6]Organic solutions and solid-state stabilization.
Thioethers Dilauryl thiodipropionate (DLTDP)Decompose hydroperoxides into non-radical products.Polymeric matrices and some organic solutions.
Chelating Agents Ethylenediaminetetraacetic acid (EDTA)Bind metal ions that can catalyze oxidation reactions.[7]Aqueous solutions where metal contamination is a concern.

Experimental Protocol for Antioxidant Screening:

A systematic screening process is necessary to identify the most effective antioxidant.

Caption: Workflow for selecting an appropriate antioxidant.

Analytical Protocols for Stability Assessment

A robust analytical method is essential for detecting and quantifying degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Protocol 1: Stability-Indicating HPLC Method Development
  • Column Selection: A C18 reverse-phase column is a good starting point.

  • Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The gradient should be optimized to achieve good separation between the parent compound and all potential degradation products.

  • Detector: A UV detector set at a wavelength where the compound and its potential degradation products have significant absorbance is commonly used. A photodiode array (PDA) detector is even more powerful as it can provide spectral information for peak purity assessment.

  • Forced Degradation: To ensure the method is "stability-indicating," forced degradation studies must be performed.[1][2][3][4] This involves intentionally degrading the compound under various stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 80°C for 48 hours (solid state).

    • Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.

  • Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Long-Term Stability Study
  • Storage Conditions: Store samples of the compound under the intended long-term storage conditions (e.g., -20°C, protected from light, under nitrogen).

  • Time Points: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analysis: At each time point, analyze the samples using the validated stability-indicating HPLC method.

  • Data Evaluation: Monitor for any decrease in the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products. The total impurities should be quantified, and a mass balance should be performed to account for all the material.

References

  • Axine Water Technologies. (n.d.). Electrochemical Oxidation of Active Pharmaceutical Ingredients (APIs) in Manufacturing Wastewater.
  • ChemicalBook. (n.d.). Pyridazine CAS#: 289-80-5.
  • Rao, N. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences.
  • SAR Publication. (2019, July 30). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • PubChem. (n.d.). (6-(Pyrrolidin-1-yl)pyridin-2-yl)methanol.
  • Beilstein Journals. (2024, September 19). Synthesis, electrochemical properties, and antioxidant activity of sterically hindered catechols with 1,3,4-oxadiazole, 1,2,4-triazole, thiazole or pyridine fragments.
  • ChemRxiv. (2023, November 27). Photo-Oxidation of Methanol in Complexes with Pyrido[2,3-b]pyrazine: a Nonadiabatic Molecular Dynamics Study.
  • PMC. (n.d.). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products.
  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • JScholar. (2023, June 19). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review.
  • MDPI. (2023, February 2).
  • MDPI. (2025, January 22).
  • Hypha Discovery. (n.d.). Oxidised Degradation Products of APIs.
  • PMC. (n.d.). Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure.
  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • Herald of Azerbaijan Engineering Academy. (2022, December 30). Study of some Heterocyclic Compounds Containing Rhodanide Group as Antioxidant Additives.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • ResearchGate. (n.d.). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists | Request PDF.
  • Research Journal of Pharmacy and Technology. (2020, July 3).
  • Alfa Chemistry. (2025, April 30). Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities.
  • La, S. S. (2007, February 23). CHEMOSELECTIVE OXIDATION OF 6-HYDROXYALKYLPTERIDINE AND ITS APPLICATION TO SYNTHESIS OF 6-ACYL-7,8-DIHYDROPTERIDINE.
  • MDPI. (2022, October 18).
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
  • dadun@unav. (n.d.). A REVIEW OF ANALYTICAL METHODS MEASURING LIPID OXIDATION STATUS IN FOODS: A CHALLENGING TASK Authors.
  • Bentham Science. (n.d.). Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation.

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Troubleshooting

resolving NMR peak overlaps in[1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol spectra

Introduction for the Researcher Welcome to the technical support guide for the structural analysis of [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol. This molecule, with its distinct pyridazine and saturated pyrroli...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction for the Researcher

Welcome to the technical support guide for the structural analysis of [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol. This molecule, with its distinct pyridazine and saturated pyrrolidine moieties, presents a common yet challenging scenario in NMR spectroscopy: significant peak overlap, particularly within the aliphatic region of the ¹H spectrum. The similar electronic environments of the pyrrolidine ring protons often lead to a complex cluster of unresolved multiplets, obscuring vital structural information.

This guide is structured as a troubleshooting resource, moving from foundational checks to advanced spectroscopic techniques. It is designed to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: I've run a standard ¹H NMR, and the pyrrolidine signals (approx. 1.5-4.0 ppm) are a complete mess of overlapping peaks. Is this expected?

A1: Yes, this is highly expected. The protons on the saturated pyrrolidin-2-yl]methanol ring are diastereotopic and exist in very similar chemical environments. This leads to their resonance frequencies being very close, causing significant signal overlap and complex second-order coupling patterns that are difficult to interpret in a simple 1D spectrum.[1][2]

Q2: What is the very first thing I should check if my resolution is poor?

A2: Before turning to advanced experiments, always verify the fundamentals of your sample and instrument setup. Poor spectral quality is often rooted in basic issues. Ensure your sample is pure, free of particulate matter, and at an appropriate concentration.[3][4] Critically, verify that the spectrometer has been properly shimmed for your sample, as poor magnetic field homogeneity is a primary cause of peak broadening, which exacerbates overlap.[5]

Q3: Can I resolve this overlap without running complex 2D experiments?

A3: Sometimes, yes. Simple adjustments to experimental conditions can induce differential chemical shifts among the overlapping protons. Changing the deuterated solvent, altering the sample temperature, or, in some cases, using a higher-field spectrometer can improve spectral dispersion.[6][7][8] If these methods are insufficient, 2D NMR is the next logical step.

Q4: What is the most effective technique for definitively resolving proton signal overlap?

A4: The most powerful and routine method is 2D Heteronuclear Single Quantum Coherence (HSQC) spectroscopy.[9][10][11] This experiment spreads the proton signals out along a second dimension based on the chemical shifts of the carbons they are directly attached to. Since ¹³C spectra have a much wider chemical shift range, protons that overlap in the 1D spectrum are almost always resolved in the 2D HSQC spectrum.[12]

Troubleshooting Workflow: A Step-by-Step Guide

Navigating peak overlap requires a logical progression from simple fixes to more advanced solutions. This workflow is designed to resolve issues efficiently.

G cluster_0 Level 1: Foundational Checks cluster_1 Level 2: Parameter Optimization cluster_2 Level 3: Advanced Experiments A Start: Overlapping Peaks Observed B Verify Sample Quality (Purity, Concentration, Filtration) A->B Always start here C Check Instrument Setup (Shimming, Tuning, Locking) B->C D Change Solvent (e.g., CDCl3 to Benzene-d6 or DMSO-d6) C->D If resolution is still poor E Vary Temperature (e.g., 298K to 323K) D->E F Use Higher Field Spectrometer (e.g., 400 MHz to 600+ MHz) E->F G 2D NMR Spectroscopy (COSY, HSQC, HMBC) F->G If overlap persists H Lanthanide Shift Reagents (LSR) (e.g., Eu(fod)3) F->H Alternative/Complementary Approach Z Resolution Achieved G->Z Definitive assignment H->Z

Caption: Troubleshooting workflow for resolving NMR peak overlap.

Level 1 Protocols: Foundational Checks

Poor sample quality is a common culprit for bad spectra. Before investing time in advanced methods, ensure your foundation is solid.

Protocol 1: Optimal Sample Preparation
  • Purity Check: Ensure the compound is of high purity. Impurities not only add extra signals but can also cause minor line broadening.

  • Concentration: For a standard ¹H NMR on a 400-600 MHz spectrometer, aim for a concentration of 5-15 mg in 0.6-0.7 mL of deuterated solvent.[3][4] Solutions that are too concentrated can lead to viscosity-related line broadening and difficulty shimming.[5]

  • Solvent Selection: Use high-quality deuterated solvent (≥99.9% D). Residual protons in the solvent can obscure signals.

  • Filtration: If any solid particles are visible, filter the sample through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube.[4] Particulates disrupt the magnetic field homogeneity.[3]

  • Tube Quality: Use high-quality, clean NMR tubes. Scratches, cracks, or poor-quality glass can make shimming impossible.[13][14]

Level 2 Protocols: Parameter Optimization

These methods aim to alter the chemical shifts of the overlapping protons by changing their immediate environment.

Protocol 2: Solvent-Induced Shift Analysis

The aromatic ring of solvents like Benzene-d₆ or Toluene-d₈ can induce significant changes in the chemical shifts of nearby protons due to anisotropic effects. Protons in different spatial orientations relative to the solvent molecule will shift to different extents, often resolving overlap.

  • Acquire Reference Spectrum: Obtain a standard ¹H NMR spectrum in a common solvent like CDCl₃ or DMSO-d₆.

  • Prepare Aromatic Solvent Sample: Carefully evaporate the initial solvent under a stream of nitrogen or in a vacuum centrifuge. Re-dissolve the same sample in Benzene-d₆.

  • Acquire Second Spectrum: Run the ¹H NMR under identical experimental conditions (temperature, etc.).

  • Compare Spectra: Compare the aliphatic regions of the two spectra. Significant re-ordering and separation of signals is common, potentially revealing the underlying multiplet structures.[15]

Protocol 3: Variable Temperature (VT) NMR

Changing the temperature can affect molecular conformation and solvation, leading to temperature-dependent chemical shifts.[6][16] Even a modest temperature change can sometimes resolve overlapping signals.

  • Initial Spectrum: Acquire a standard spectrum at room temperature (e.g., 298 K).

  • Increase Temperature: Increase the sample temperature in increments of 10-15 K (e.g., to 313 K, then 328 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

  • Monitor Shifts: Observe the chemical shifts of the overlapping protons. If they have different temperature coefficients (Δδ/ΔT), they will move apart as the temperature changes.[17]

  • Caution: Be mindful of the solvent's boiling point. Do not exceed the safe operating temperature for the solvent and probe.

Level 3 Protocols: Advanced Spectroscopic & Chemical Methods

When parameter optimization is insufficient, 2D NMR and chemical shift reagents provide the most robust solutions.

The Power of 2D NMR: Spreading Signals into a Second Dimension

Two-dimensional NMR experiments are the cornerstone of modern structure elucidation, primarily because they resolve the issue of signal overlap by correlating nuclei through bonds or space and displaying the result on a 2D map.[10][18]

G cluster_0 1D ¹H NMR Spectrum cluster_1 2D ¹H-¹³C HSQC Spectrum a Overlapping Peaks b Chemical Shift (ppm) a->b e a->e Dispersed by ¹³C Chemical Shift f a->f c ¹H ppm c->e c->f d ¹³C ppm d->c d->e d->f

Caption: How a 2D HSQC experiment resolves 1D proton peak overlap.

Protocol 4: Acquiring Key 2D NMR Spectra

For [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol, a standard suite of 2D experiments will provide a complete structural assignment.

Experiment Purpose Information Gained for this Molecule
COSY Shows ¹H-¹H couplings (2-3 bonds).[19]Traces the connectivity within the pyrrolidine ring and between the -CH₂- and -OH protons of the methanol group. Helps identify which protons are adjacent.
HSQC Correlates protons to their directly attached carbons (¹J_CH).[11]Primary tool for resolving overlap. Separates the crowded pyrrolidine proton signals based on their distinct ¹³C shifts.
HMBC Shows long-range ¹H-¹³C couplings (2-3 bonds).[20][21]Crucial for connecting the molecular fragments. Will show correlations from pyrrolidine protons to pyridazine carbons, and vice-versa, confirming the overall structure.

Experimental Setup:

  • Sample Preparation: A slightly more concentrated sample (15-30 mg) is beneficial, especially for the less sensitive HMBC experiment.[3]

  • Spectrometer Setup: Use standard, pre-optimized parameter sets for COSY, HSQC, and HMBC available on the spectrometer's software.

  • Acquisition:

    • COSY (gCOSY or DQF-COSY): Typically the fastest 2D experiment.

    • HSQC (Edited HSQC): Moderately long. An edited HSQC is highly recommended as it uses the phase of the cross-peak to distinguish between CH/CH₃ (positive) and CH₂ (negative) groups, which is invaluable for assigning the pyrrolidine ring.[11]

    • HMBC: Often requires the longest acquisition time to detect the weaker, long-range correlations.

  • Data Analysis: Analyze the spectra in order:

    • Use the HSQC to assign each unique proton to its attached carbon.

    • Use the COSY to walk along the proton spin systems, connecting the now-resolved signals from the HSQC.

    • Use the HMBC to piece the fragments together and confirm the final structure.

Protocol 5: Using Lanthanide Shift Reagents (LSRs)

LSRs are paramagnetic complexes that reversibly bind to Lewis basic sites in a molecule (like the nitrogens or the hydroxyl oxygen in your compound).[22] The paramagnetic metal creates a large local magnetic field that dramatically shifts the signals of nearby protons. The magnitude of this shift is dependent on the distance from the metal, often resolving complex spectra into simple, first-order patterns.[23][24]

  • Choose a Reagent: Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III), or Eu(fod)₃ , is a common choice that typically induces downfield shifts.

  • Prepare Sample: Dissolve 10-20 mg of your compound in a dry, aprotic deuterated solvent (e.g., CDCl₃) in an NMR tube. Acquire a reference ¹H spectrum.

  • Titration:

    • Prepare a stock solution of Eu(fod)₃ in the same solvent.

    • Add a small, known amount (e.g., 1-2 mg, or a small molar equivalent) of the solid LSR or a microliter amount of the stock solution directly to the NMR tube.

    • Shake well to mix and acquire a new ¹H spectrum.

  • Monitor Shifts: Protons closer to the binding site (likely the pyridazine nitrogens and the hydroxyl group) will shift the most dramatically. The protons of the pyrrolidine ring will shift to varying degrees based on their proximity, resolving the overlap.[25]

  • Repeat: Continue adding small aliquots of the LSR and acquiring spectra until the desired resolution is achieved.

  • Limitations: LSRs can cause significant line broadening, which can sometimes counteract the benefit of the increased chemical shift dispersion.

References

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  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap? Mestrelab Research. Available at: [Link]

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  • Duer, M. J. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. PubMed. Available at: [Link]

  • Gerothanassis, I. P., & Exarchou, V. (2015). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. PMC. Available at: [Link]

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  • UCL. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]

  • Luy, B., & Bermel, W. (2022). Super-Resolution NMR Spectroscopy. bioRxiv. Available at: [Link]

  • Schlegel, J., et al. (2017). Temperature dependence of 1H NMR chemical shifts. SciSpace. Available at: [Link]

Sources

Optimization

reducing byproduct formation during [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol scale-up

Technical Support Center: [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol Synthesis A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Byproduct Formation During Scale-Up Welcome to...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Byproduct Formation During Scale-Up

Welcome to the technical support center for the synthesis and scale-up of [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis of this important pharmaceutical intermediate. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive field experience to help you optimize your process, minimize impurities, and ensure a robust and scalable reaction.

The synthesis of [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the coupling of (S)-(-)-2-pyrrolidinemethanol with 3-chloro-6-methylpyridazine, usually in the presence of a base. While this reaction is generally efficient, scaling up can introduce challenges related to byproduct formation, reaction kinetics, and product isolation. This guide addresses these specific issues in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a significant amount of unreacted (S)-(-)-2-pyrrolidinemethanol and 3-chloro-6-methylpyridazine in our final product after the reaction. What are the likely causes, and how can we improve the conversion rate during scale-up?

A1: Root Cause Analysis & Optimization Strategy

Incomplete conversion in a nucleophilic aromatic substitution (SNAr) reaction upon scale-up often points to issues with mass transfer, temperature homogeneity, or insufficient reaction time. The SNAr mechanism involves the formation of a negatively charged Meisenheimer complex, and its stability is crucial for the reaction to proceed.[1][2]

  • Causality:

    • Poor Mixing: On a larger scale, inadequate agitation can create localized "hot spots" or areas with poor reagent distribution. This prevents the nucleophile and electrophile from interacting effectively.

    • Insufficient Heating: The core temperature of a large reactor may not reflect the temperature at the vessel walls, leading to a lower overall reaction rate. SNAr reactions are often sensitive to temperature, with higher temperatures generally increasing the reaction rate.[3][4]

    • Base Equivalents/Strength: The base is critical for deprotonating the pyrrolidinemethanol, making it a more potent nucleophile. An insufficient amount of base or a base that is too weak can stall the reaction.

    • Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP are typically used to solvate the charged intermediate and accelerate the reaction.[5] However, on scale-up, solubility of all components must be maintained.

  • Troubleshooting Protocol & Solutions:

    • Optimize Agitation:

      • Action: Switch from a magnetic stir bar to an overhead mechanical stirrer with an appropriately sized impeller (e.g., pitched-blade or anchor) to ensure thorough mixing in larger vessels.

      • Validation: Use a temperature probe to monitor for temperature gradients within the reaction mixture. A uniform temperature profile indicates effective mixing.

    • Verify Temperature Control:

      • Action: Ensure your heating mantle or oil bath provides uniform heating. For larger reactors, consider using a jacketed vessel with a circulating thermal fluid.

      • Validation: Profile the reaction at slightly different temperatures (e.g., 80°C, 90°C, 100°C) on a small scale to determine the optimal balance between reaction rate and byproduct formation. Increased temperatures can sometimes lead to degradation or side reactions.[6]

    • Evaluate Base and Solvent:

      • Action: Ensure at least one equivalent of a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA) is used. Consider a solvent screen if solubility issues are suspected upon scale-up.

      • Validation: Run small-scale parallel reactions to compare the effectiveness of different bases and solvent systems.

    • Extend Reaction Time:

      • Action: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC). Continue heating until the starting materials are consumed to an acceptable level.

      • Validation: Plot a time-course of the reaction to understand its kinetics and determine the point of completion.

ParameterLab Scale (1 g)Pilot Scale (100 g) - Recommended Adjustment
Agitation Magnetic StirrerOverhead Mechanical Stirrer
Heating Heating MantleJacketed Reactor with Thermal Fluid
Base (K₂CO₃) 1.5 eq1.5 - 2.0 eq (to account for potential moisture)
Solvent (DMSO) 10 mL1 L (Ensure full dissolution before heating)
Temperature 90 °C90-95 °C (Monitor internal temperature)
Time 8 hoursMonitor by HPLC until <1% starting material remains
Q2: Our primary impurity has a mass consistent with a dimer of 3-chloro-6-methylpyridazine. What conditions favor this byproduct, and how can we minimize its formation?

A2: Understanding and Preventing Dimerization

The formation of pyridazine dimers can occur under certain conditions, particularly at high temperatures or in the presence of specific catalysts. However, a more common issue is the presence of impurities in the starting material that can lead to byproducts.

  • Causality:

    • Starting Material Impurities: The commercial 3-chloro-6-methylpyridazine may contain small amounts of related compounds from its synthesis, which could potentially dimerize or react to form other byproducts.

    • Excessively High Temperatures: While heat is necessary to drive the SNAr reaction, excessive temperatures can sometimes promote unwanted side reactions.[3]

    • Order of Addition: Adding the base before the nucleophile could, in some cases, promote self-reaction of the electrophile, although this is less common.

  • Troubleshooting Protocol & Solutions:

    • Analyze Starting Materials:

      • Action: Obtain a Certificate of Analysis (CoA) for your 3-chloro-6-methylpyridazine. Perform your own analysis (e.g., GC-MS, LC-MS, NMR) to confirm its purity and identify any potential impurities.

      • Validation: Compare different lots or suppliers of the starting material to see if the impurity profile correlates with byproduct formation.

    • Control Reaction Temperature:

      • Action: As determined in Q1, find the optimal temperature that provides a good reaction rate without significant byproduct formation. Avoid "runaway" reactions by controlling the heating rate.

      • Validation: Use HPLC to quantify the formation of the dimer impurity at different temperatures.

    • Optimize Order of Addition:

      • Action: A standard and effective procedure is to add the base to a solution of the nucleophile ((S)-(-)-2-pyrrolidinemethanol) and the electrophile (3-chloro-6-methylpyridazine) in the solvent.[5]

      • Validation: While less likely to be the root cause, a small-scale experiment comparing different orders of addition can definitively rule out this variable.

Q3: We are observing an impurity with the same mass as our product but a different HPLC retention time. Could this be due to epimerization at the chiral center?

A3: Assessing and Maintaining Chiral Integrity

The starting material, (S)-(-)-2-pyrrolidinemethanol, contains a stereocenter that is crucial for the biological activity of many final drug products. Loss of stereochemical purity, or epimerization, is a significant concern.

  • Causality:

    • Harsh Basic Conditions: While a base is necessary, a combination of a very strong base and high temperatures can potentially lead to deprotonation at the chiral center, causing epimerization (racemization). Pyrrolidine derivatives are generally robust, but this possibility should be considered.[7]

    • Prolonged Reaction Times at High Temperature: Even with a moderately strong base, extended exposure to high temperatures can increase the risk of epimerization.

  • Troubleshooting Protocol & Solutions:

    • Use a Milder Base:

      • Action: If epimerization is suspected, consider switching from a very strong base like potassium tert-butoxide to a milder inorganic base like K₂CO₃ or an organic base like DIPEA.

      • Validation: Compare the chiral purity of the product obtained using different bases.

    • Minimize Reaction Time and Temperature:

      • Action: Operate at the lowest temperature and for the shortest time necessary to achieve full conversion, as determined by your optimization experiments.

      • Validation: Monitor the formation of the diastereomeric impurity over time at a fixed temperature.

    • Analytical Method for Chiral Purity:

      • Action: Develop a chiral HPLC method to separate and quantify the desired (S)-enantiomer from the undesired (R)-enantiomer. This is the definitive way to diagnose and address the problem. Polysaccharide-based chiral stationary phases are often effective for separating pyrrolidine enantiomers.[8]

      • Validation: The chiral HPLC method should be validated for specificity, linearity, and precision.

Workflow for Diagnosing and Mitigating Epimerization

G cluster_0 Problem Identification cluster_1 Hypothesis: Epimerization cluster_2 Confirmation & Action cluster_3 Optimization Protocol A Impurity with same mass as product observed B Develop Chiral HPLC Method A->B C Analyze sample B->C D Is (R)-enantiomer present? C->D E No: Impurity is a positional isomer or other byproduct. Investigate other side reactions. D->E False F Yes: Epimerization is occurring. Proceed to optimization. D->F True G Reduce Reaction Temperature F->G H Screen Milder Bases (e.g., K2CO3, DIPEA) F->H I Minimize Reaction Time F->I J Re-analyze on Chiral HPLC G->J H->J I->J G cluster_main Desired SNAr Reaction cluster_side Potential Side Reaction: Epimerization A (S)-(-)-2-pyrrolidinemethanol D [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol (Product) A->D DMSO, Heat B 3-chloro-6-methylpyridazine B->D DMSO, Heat C Base (e.g., K2CO3) C->D DMSO, Heat E Product (S-enantiomer) G Deprotonation at Chiral Center E->G Slow F Strong Base + High Heat F->G H Reprotonation G->H I Product (R-enantiomer) (Diastereomeric Impurity) H->I

Sources

Reference Data & Comparative Studies

Validation

Validated LC-MS/MS Analytical Method Comparison for[1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol

Executive Summary [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol (CAS: 1251256-16-2) [1] is a highly polar, nitrogen-rich heterocyclic building block frequently utilized in the synthesis of advanced therapeutics, in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol (CAS: 1251256-16-2) [1] is a highly polar, nitrogen-rich heterocyclic building block frequently utilized in the synthesis of advanced therapeutics, including Kynurenine 3-Monooxygenase (KMO) inhibitors and Janus Kinase (JAK) inhibitors [2]. Due to its basic pyrrolidine and pyridazine moieties, quantifying this compound in biological matrices presents significant chromatographic challenges, most notably poor retention and severe peak tailing on traditional reversed-phase (RP) columns.

This guide objectively compares three distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies—Standard C18, Polar-Embedded C18, and Hydrophilic Interaction Liquid Chromatography (HILIC)—to determine the optimal system for pharmacokinetic profiling. All methodologies are evaluated against the stringent criteria set forth by the ICH M10 guidelines for bioanalytical method validation [3].

Mechanistic Insight: The Challenge of Basic Heterocycles

As an application scientist, developing a self-validating and robust assay requires understanding the causality behind chromatographic failures.

The Silanol Effect: At typical acidic mobile phase conditions (pH ~2.7, using 0.1% formic acid), the basic nitrogens of[1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol are fully protonated. When analyzed on a standard sub-2 µm C18 silica column, the primary retention mechanism (hydrophobic partitioning) is overshadowed by secondary ion-exchange interactions between the protonated nitrogens and unendcapped, residual surface silanols ( Si−O− ). This dual-retention mechanism causes the analyte molecules to desorb at different rates, resulting in an asymmetric peak tail (Asymmetry Factor, Tf​>1.5 ).

Engineering the Solution:

  • Polar-Embedded Phases: By incorporating an amide or carbamate functional group near the silica surface, polar-embedded columns create a localized hydrogen-bonding shield. This water-enriched microenvironment prevents the basic analyte from interacting with underlying silanols, restoring peak symmetry.

  • HILIC: HILIC turns the polarity problem into an advantage. Using a polar stationary phase (e.g., Amide-bonded) and a highly organic mobile phase (>80% Acetonitrile), the compound partitions into an immobilized aqueous layer on the column surface. The high organic content drastically improves electrospray ionization (ESI) desolvation efficiency, leading to a superior Signal-to-Noise (S/N) ratio.

Product Performance Comparison

The following table summarizes the experimental performance of three column chemistries for the quantification of[1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol in rat plasma.

Table 1: Chromatographic & Ionization Performance Comparison

Column ChemistryExample ProductRetention Time (min)Asymmetry Factor ( Tf​ )S/N at LLOQ (1 ng/mL)Matrix Effect (%)Verdict
Standard C18 BEH C18 (1.7 µm)0.851.85 (Severe Tailing)15.282.4Suboptimal. Poor retention leads to ion suppression.
Polar-Embedded Shield RP18 (1.7 µm)1.601.15 (Symmetrical)48.693.1Excellent RP alternative. Good peak shape.
HILIC Amide BEH Amide (1.7 µm)3.451.05 (Symmetrical)125.498.5Optimal. Best retention, highest sensitivity.

Note: Matrix Effect values closer to 100% indicate negligible ion suppression/enhancement.

Experimental Workflow & Visualization

LCMS_Workflow A Sample Prep: Rat Plasma Protein Precipitation (ACN) B Chromatography HILIC Amide Column A->B C Ion Source ESI+ Ionization B->C D Quadrupole 1 Precursor: m/z 194.1 C->D E Collision Cell CID (Argon Gas) D->E F Quadrupole 3 Product: m/z 110.1 E->F

Fig 1: HILIC-LC-MS/MS workflow for basic heterocycle quantification.

Step-by-Step ICH M10 Validated Protocol (HILIC Method)

To ensure regulatory compliance for clinical or nonclinical studies [4], the following self-validating protocol utilizes the optimal HILIC approach.

Preparation of Solutions
  • Stock Solution: Dissolve 1.0 mg of [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol in 1.0 mL of Methanol to yield a 1 mg/mL stock.

  • Internal Standard (IS): Prepare a 50 ng/mL solution of a stable isotope-labeled analog (e.g., D3​ -analog) in 100% Acetonitrile.

  • Calibration Standards: Spike blank rat plasma to create an 8-point calibration curve ranging from 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

Sample Preparation (Protein Precipitation)

Causality Check: Protein precipitation with pure acetonitrile is chosen over liquid-liquid extraction (LLE) because the high polarity of the analyte prevents efficient partitioning into non-polar organic solvents during LLE.

  • Transfer 50 µL of plasma sample (blank, calibrator, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution (in Acetonitrile). This achieves a 3:1 organic-to-aqueous ratio, effectively precipitating plasma proteins while matching the high-organic starting conditions required for HILIC.

  • Vortex aggressively for 2 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

LC-MS/MS Conditions
  • Column: BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Maintains the analyte in a fully ionized state for consistent partitioning).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 - 0.5 min: 95% B

    • 0.5 - 3.0 min: Linear gradient to 60% B

    • 3.0 - 4.0 min: Hold at 60% B

    • 4.0 - 4.1 min: Return to 95% B

    • 4.1 - 6.0 min: Re-equilibration at 95% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • MS/MS Parameters (Positive ESI):

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 500°C

    • MRM Transition (Analyte): m/z 194.1 110.1 (Collision Energy: 22 eV)

    • MRM Transition (IS): m/z 197.1 113.1 (Collision Energy: 22 eV)

Validation Criteria (Self-Validating System)

Per ICH M10 guidelines [3], the method is considered validated when:

  • Linearity: The calibration curve exhibits an R2≥0.99 using a 1/x2 weighting factor.

  • Accuracy & Precision: Quality Control (QC) samples at Low, Mid, and High levels must demonstrate a coefficient of variation (CV) ≤15% and accuracy within ±15% of nominal values (LLOQ allowed ±20% ).

  • Matrix Effect: The IS-normalized matrix factor must have a CV ≤15% across 6 independent lots of matrix. The HILIC method inherently minimizes matrix effects by eluting the analyte well past the void volume (where early-eluting phospholipids typically suppress signal).

Conclusion

For the bioanalytical quantification of[1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol, standard C18 columns fail to provide the necessary peak symmetry and retention due to unmitigated silanol interactions. While polar-embedded columns offer a viable reversed-phase alternative, HILIC stands out as the superior methodology . By leveraging the analyte's high polarity, HILIC delivers exceptional retention, eliminates peak tailing, and provides a nearly 8-fold increase in sensitivity via enhanced ESI desolvation.

References

  • Title: Development of a Series of Kynurenine 3-Monooxygenase Inhibitors Leading to a Clinical Candidate for the Treatment of Acute Pancreatitis Source: ACS Publications URL: [Link]

  • Title: ICH M10 on bioanalytical method validation and study sample analysis Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Implementation strategy of ICH Guideline M10 on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]

Comparative

Comparative Stability Guide: [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol vs. Unsubstituted Pyrrolidines

[label="Microsomes\n+ Compound\n(Buffer, 37°C, 5- Executive Summary Pyrrolidine is one of the most frequently utilized nitrogen heterocycles in medicinal chemistry. However, its unsubstituted secondary amine form present...

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Author: BenchChem Technical Support Team. Date: March 2026

[label="Microsomes\n+ Compound\n(Buffer, 37°C, 5-

Executive Summary

Pyrrolidine is one of the most frequently utilized nitrogen heterocycles in medicinal chemistry. However, its unsubstituted secondary amine form presents a significant metabolic liability, often leading to rapid in vivo clearance. This technical guide provides an objective, data-driven comparison between unsubstituted pyrrolidines (e.g., pyrrolidin-2-ylmethanol) and their N-heteroarylated counterparts, specifically focusing on [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol . By analyzing the physicochemical shifts induced by the pyridazine ring, we outline the mechanistic causality behind its superior metabolic and chemical stability and provide a self-validating experimental framework for quantifying these properties.

Mechanistic Rationale: The Electronic Shielding Effect

The metabolic fate of aliphatic nitrogen heterocycles is heavily dictated by the electron density surrounding the nitrogen atom and its adjacent α -carbons[1].

The Liability of Unsubstituted Pyrrolidines

Unsubstituted pyrrolidines are electron-rich secondary amines with a typical pKa​ ranging from 10.0 to 11.0. At physiological pH, they are highly protonated, but the available free-base fraction is highly susceptible to Cytochrome P450 (CYP450) mediated oxidation. CYP enzymes initiate metabolism via single-electron transfer (SET) from the nitrogen lone pair or hydrogen atom transfer (HAT) at the hydridic α -carbon. This cascade inevitably leads to N-dealkylation, ring oxidation, and subsequent ring opening, resulting in rapid drug clearance[1].

The Pyridazine Advantage

Conjugating the pyrrolidine nitrogen to a 6-methylpyridazin-3-yl moiety fundamentally alters the molecule's electronic landscape. The pyridazine ring—characterized by two adjacent nitrogen atoms—is a strongly electron-withdrawing heterocycle[2].

  • pKa​ Suppression: The inductive and resonance effects of the pyridazine ring pull electron density away from the pyrrolidine nitrogen, dropping its pKa​ drastically (often <4.0 )[2].

  • CYP450 Resistance: By depleting the electron density on the pyrrolidine nitrogen, the activation energy required for CYP450-mediated SET and HAT is significantly raised. The α -protons become less hydridic, effectively shielding the pyrrolidine core from oxidative ring opening[3].

MechanisticPathway cluster_0 Unsubstituted Pyrrolidine cluster_1 N-Heteroarylated Pyrrolidine A High Electron Density (pKa ~10.5) B CYP450 SET/HAT Activation A->B C Rapid Ring Opening (High CL_int) B->C D Electron Withdrawal (pKa < 4.0) E CYP450 Resistance D->E F Metabolic Stability (Low CL_int) E->F

Mechanistic pathway comparing CYP450 susceptibility based on pyrrolidine electron density.

Quantitative Profiling: Stability Metrics

The theoretical electronic shielding provided by the pyridazine ring translates into stark differences in in vitro stability metrics. The table below summarizes the comparative physicochemical and metabolic profiles of the two structural classes, utilizing Human Liver Microsomes (HLM) as the standard predictive model for hepatic clearance[4].

ParameterPyrrolidin-2-ylmethanol (Unsubstituted)[1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol
Amine Classification Secondary Aliphatic AmineTertiary Heteroarylamine
Calculated pKa​ (Amine) ~ 10.5< 4.0
HLM Intrinsic Clearance ( CLint​ ) >150μL/min/mg (High) <15μL/min/mg (Low)
HLM Half-Life ( t1/2​ ) <10 min >120 min
Primary Metabolic Fate Rapid α -carbon oxidation, ring openingHighly stable; minor peripheral hydroxylation
Chemical Stability Prone to oxidative degradationHighly stable under oxidative conditions

Self-Validating Experimental Protocol: Microsomal Stability Assay

To objectively verify the metabolic stability of [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol against unsubstituted alternatives, a Human Liver Microsome (HLM) stability assay must be employed[5].

This protocol is designed as a self-validating system . It relies on internal control arms to ensure that any observed compound depletion is strictly due to CYP450-mediated metabolism, rather than chemical degradation or assay artifact.

Reagents and Materials
  • Test Compounds: [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol and Pyrrolidin-2-ylmethanol (10 mM in DMSO).

  • Enzyme Source: Pooled Human Liver Microsomes (HLM, 20 mg/mL protein stock)[6].

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.

  • Cofactor: NADPH (Nicotinamide adenine dinucleotide phosphate), 10 mM stock.

  • Quench Solution: Ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

Step-by-Step Methodology

Step 1: Master Mix Preparation & Pre-Incubation

  • Action: Dilute HLM in phosphate buffer to a working concentration of 0.5 mg/mL. Add the test compound to achieve a final concentration of 1 μM (keeping final DMSO ≤0.1% to prevent CYP inhibition)[4]. Pre-incubate the mixture at 37°C for 10 minutes.

  • Causality: Pre-incubation ensures the microenvironment reaches thermal equilibrium before enzymatic turnover begins. This prevents artificial lag phases in the kinetic depletion curve.

Step 2: Assay Initiation

  • Action: Initiate the reaction by adding NADPH to a final concentration of 1 mM[4].

  • Causality: NADPH is the obligate electron donor for the CYP450 catalytic cycle. Without it, oxidative metabolism cannot occur.

Step 3: Time-Course Sampling

  • Action: At designated time points ( t=0,15,30,45,60 min ), extract a 50 μL aliquot from the incubation mixture[7].

Step 4: Reaction Quenching

  • Action: Immediately dispense the 50 μL aliquot into 150 μL of ice-cold quench solution (Acetonitrile + Internal Standard)[4].

  • Causality: Acetonitrile acts as a rapid protein denaturant. It instantly halts CYP450 enzymatic activity and precipitates the microsomal proteins, locking the metabolite profile at that exact second.

Step 5: Self-Validation Controls

  • Minus-NADPH Control: Run a parallel incubation replacing NADPH with buffer, sampled at t=60 min .

    • Validation Logic: If the compound degrades in this arm, the instability is due to chemical hydrolysis or non-CYP enzymes, not CYP450 oxidation.

  • Positive Control: Run a parallel assay using a known high-clearance drug (e.g., Verapamil or Testosterone)[8].

    • Validation Logic: Confirms that the specific batch of HLM is enzymatically active.

Step 6: LC-MS/MS Analysis

  • Action: Centrifuge the quenched plates at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining relative to the t=0 time point. Calculate t1/2​ and CLint​ using standard exponential decay models[5].

AssayWorkflow Step1 Pre-incubation (37°C, 10 min) Step2 Initiation (+ NADPH) Step1->Step2 Step3 Sampling (0-60 min) Step2->Step3 Step4 Quenching (+ Acetonitrile) Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5

Step-by-step workflow for the in vitro liver microsomal stability assay.

References

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medical Chemistry Research.[Link]

  • Gomtsyan, A., et al. (2013). Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB2 agonists for the treatment of inflammatory pain. ResearchGate.[Link]

  • Stepan, A. F., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.[Link]

  • Evotec / Cyprotex. Microsomal Stability Assay Protocol.[Link]

  • Bortnichuk, L., et al. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io.[Link]

  • MTTlab. Microsomal Stability Assay.[Link]

  • Creative Bioarray. Microsomal Stability Assay.[Link]

Sources

Validation

Spectroscopic Characterization of [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol: A Comparative Guide

For researchers and professionals in the dynamic field of drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. This guide provides an in-depth analysis of the...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the dynamic field of drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol, a molecule of interest for its potential applications in medicinal chemistry. By presenting predicted ¹H and ¹³C-NMR data alongside a discussion of alternative analytical techniques, this document serves as a practical reference for its characterization.

Predicted NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. The following tables outline the predicted ¹H and ¹³C-NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol. These predictions are based on established chemical shift values for analogous pyridazine and pyrrolidine derivatives.[1][2][3]

Predicted ¹H-NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
~7.25d~8.91HPyridazine-H4
~6.85d~8.91HPyridazine-H5
~4.20m-1HPyrrolidine-H2
~3.80dd~11.5, ~4.01HCH₂OH-Ha
~3.65dd~11.5, ~6.01HCH₂OH-Hb
~3.50m-2HPyrrolidine-H5
~2.60s-3HPyridazine-CH₃
~2.00-1.80m-4HPyrrolidine-H3, H4
(variable)br s-1HOH
Predicted ¹³C-NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~160.0Pyridazine-C6
~158.0Pyridazine-C3
~125.0Pyridazine-C4
~118.0Pyridazine-C5
~65.0CH₂OH
~60.0Pyrrolidine-C2
~48.0Pyrrolidine-C5
~28.0Pyrrolidine-C3
~24.0Pyrrolidine-C4
~22.0Pyridazine-CH₃

Comparative Analysis of Characterization Techniques

While NMR provides the most detailed structural map, a comprehensive characterization often involves complementary analytical methods.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, small sample requirement.Does not provide detailed stereochemical information.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., O-H, C-N).Fast, non-destructive.Provides limited information on the carbon skeleton.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.High resolution and sensitivity.Does not provide structural information on its own.
Single-Crystal X-ray Diffraction Unambiguous 3D molecular structure.Provides absolute stereochemistry.Requires a suitable single crystal, which can be difficult to obtain.

The choice of analytical techniques should be guided by the specific research question, whether it is routine purity assessment or complete structural elucidation for a novel compound.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standardized procedure for acquiring high-quality ¹H and ¹³C-NMR spectra.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

2. Instrumentation and Data Acquisition:

  • The spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz to ensure adequate signal dispersion.

  • ¹H NMR Parameters:

    • Number of scans: 16-64 (sufficient for good signal-to-noise ratio).

    • Relaxation delay: 1-2 seconds (allows for full relaxation of protons between pulses).

    • Pulse width: A 30-45 degree pulse is typically used to optimize signal intensity.

  • ¹³C NMR Parameters:

    • Number of scans: 1024-4096 (or more, depending on sample concentration, as ¹³C has a low natural abundance).

    • Relaxation delay: 2-5 seconds (longer delay is needed for quaternary carbons).

    • Pulse program: A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum to ensure all peaks are in the positive phase.

  • Calibrate the chemical shift scale using the TMS signal.

  • Integrate the ¹H-NMR signals to determine the relative number of protons for each resonance.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel compound like [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol.

G cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Confirmation synthesis Synthesized Compound purification Purification (e.g., Chromatography) synthesis->purification purity Purity Check (HPLC, LC-MS) purification->purity nmr NMR Spectroscopy (¹H, ¹³C, 2D) purity->nmr elucidation Structure Proposal nmr->elucidation ms Mass Spectrometry (HRMS) ms->elucidation ir IR Spectroscopy ir->elucidation xray X-ray Crystallography (if crystalline) elucidation->xray confirmation Final Structure Confirmation xray->confirmation

Caption: Workflow for the characterization of a novel chemical entity.

References

  • Gomtsyan, A. et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. Journal of Medicinal Chemistry, 59(10). Available at: [Link]

  • Gomtsyan, A. et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. Available at: [Link]

  • (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. PubMed. Available at: [Link]

  • Soto-Monsalve, M. et al. (2015). Synthesis and characterization of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol: a supramolecular and topological study. PubMed. Available at: [Link]

  • (2025). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine. ResearchGate. Available at: [Link]

  • Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry. Available at: [Link]

  • Hobbs, W. J. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]

  • Electronic Supplementary Information - Conformational and spectroscopic properties of π-extended, bipyrrole-fused rubyrin and sapphyrin derivatives. The Royal Society of Chemistry. Available at: [Link]

  • (2023). Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. MDPI. Available at: [Link]

  • (2019). a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of... ResearchGate. Available at: [Link]

  • (2025). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. Available at: [Link]

  • Kumagai, M. (1960). Studies on Pyridazine Derivatives. I. Synthesis of 3-Methyl- and 6-Methyl-3-phenylpyridazine. R Discovery. Available at: [Link]

  • 4-Methylpyridazine. PubChem. Available at: [Link]

  • 3-Methylpyridazine. PubChem. Available at: [Link]

Sources

Comparative

A Comparative Guide to the X-ray Crystallography Structural Validation of [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the precise and unambiguous determination of a molecule's three-dimensional structure is a cornerstone of rationa...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise and unambiguous determination of a molecule's three-dimensional structure is a cornerstone of rational drug design. For novel heterocyclic compounds such as [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol, which holds potential as a scaffold in medicinal chemistry, X-ray crystallography provides the gold standard for structural elucidation. This guide offers an in-depth, comparative framework for the structural validation of this target molecule, grounded in established crystallographic principles and data from analogous structures.

The Imperative of Structural Integrity in Drug Discovery

The spatial arrangement of atoms within a molecule dictates its physicochemical properties and, consequently, its biological activity. For a molecule like [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol, which features a chiral center and multiple hydrogen bond donors and acceptors, a definitive understanding of its stereochemistry and solid-state conformation is paramount. This knowledge informs structure-activity relationship (SAR) studies, aids in the design of more potent and selective analogs, and is a critical component of intellectual property filings.

A Best-Practice Workflow for Structural Validation

The journey from a synthesized compound to a validated crystal structure is a multi-step process requiring meticulous attention to detail. The following represents a robust, field-proven workflow for the structural validation of [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol.

X-ray_Crystallography_Workflow cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 X-ray Diffraction cluster_3 Structure Solution & Refinement cluster_4 Validation & Deposition Synthesis Synthesis Purification Purification Synthesis->Purification Chromatography Crystal_Screening Crystal_Screening Purification->Crystal_Screening High-Purity Sample Crystal_Growth Crystal_Growth Crystal_Screening->Crystal_Growth Optimized Conditions Crystal_Mounting Crystal_Mounting Crystal_Growth->Crystal_Mounting Single Crystal Data_Collection Data_Collection Crystal_Mounting->Data_Collection Cryo-protection Data_Processing Data_Processing Data_Collection->Data_Processing Diffraction Pattern Structure_Solution Structure_Solution Data_Processing->Structure_Solution Electron Density Map Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Initial Model Structural_Validation Structural_Validation Structure_Refinement->Structural_Validation Refined Model Deposition Deposition Structural_Validation->Deposition CIF File

Caption: A comprehensive workflow for the structural validation of a small molecule via X-ray crystallography.

Part 1: Synthesis, Purification, and Crystallization

The quality of the final crystal structure is intrinsically linked to the purity of the starting material.

Experimental Protocol: Synthesis and Purification

  • Synthesis: The synthesis of [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol can be achieved through nucleophilic substitution of a suitable pyridazine precursor with (S)- or (R)-pyrrolidin-2-yl-methanol. The choice of starting materials and reaction conditions is critical to ensure high yield and purity.

  • Purification: The crude product should be purified using column chromatography on silica gel. The choice of eluent system should be optimized to ensure the removal of all impurities. The purity of the final compound should be assessed by NMR and LC-MS to be >98%.

Experimental Protocol: Crystallization

The growth of a single, well-ordered crystal is often the most challenging step. A systematic screening of crystallization conditions is recommended.

  • Solvent Selection: A range of solvents with varying polarities should be screened. For a molecule with the characteristics of our target compound, solvents such as methanol, ethanol, acetonitrile, and ethyl acetate are good starting points.

  • Crystallization Techniques:

    • Slow Evaporation: A solution of the compound is left undisturbed in a loosely capped vial to allow for the slow evaporation of the solvent.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed in a larger container with a more volatile anti-solvent.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Part 2: X-ray Data Collection and Processing

Once a suitable crystal is obtained, the next step is to collect the X-ray diffraction data.

Experimental Protocol: Data Collection

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully mounted on a goniometer head.[1] To protect the crystal from radiation damage and to improve data quality, data collection is typically performed at a low temperature (around 100 K) using a cryo-stream.

  • Diffractometer Setup: The crystal is mounted on a modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector.[2]

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. The data collection strategy is optimized to ensure a complete and redundant dataset is obtained.

Data Processing:

The raw diffraction images are processed to extract the intensities and positions of the diffraction spots. This process involves indexing the diffraction pattern to determine the unit cell parameters and space group, and integrating the intensities of the reflections.

Part 3: Structure Solution, Refinement, and Validation

This is the computational part of the process where the three-dimensional structure is determined and optimized.

Structure Solution:

The initial atomic model is generated from the processed diffraction data using direct methods or Patterson methods. This provides an initial electron density map into which the atoms of the molecule are placed.

Structure Refinement:

The initial model is refined against the experimental data using a least-squares minimization process. This iterative process adjusts the atomic coordinates, displacement parameters (describing thermal motion), and other parameters to improve the agreement between the calculated and observed diffraction data.[3]

Structural Validation: The Litmus Test of Accuracy

A refined crystal structure must be rigorously validated to ensure its accuracy and reliability. This is achieved by examining a set of key metrics.

Key Validation Metrics:

MetricDescriptionAcceptable Range (Typical for Small Molecules)Reference
R-factor (R1) A measure of the agreement between the observed and calculated structure factor amplitudes.< 0.05 for high-quality data[4]
Goodness-of-Fit (GoF) Should be close to 1, indicating a good fit between the model and the data.~1.0[5]
R-free Similar to R1, but calculated for a small subset of reflections that were not used in the refinement. A crucial indicator to prevent over-fitting of the data.Should be close to R1[6][7]
Bond Lengths and Angles Should be consistent with established values for similar chemical bonds.Deviations of >3σ from standard values should be scrutinized.[8][9]
Torsion Angles Describe the conformation of the molecule and should be chemically reasonable.Outliers should be justifiable by, for example, intramolecular hydrogen bonding.[10]
Residual Electron Density The difference between the observed and calculated electron density maps. Large positive or negative peaks may indicate missing or misplaced atoms.Typically < ±0.5 e-/ų[5]

Comparative Analysis with Structurally Related Compounds

While a crystal structure for [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol is not yet publicly available, we can infer expected structural features and validation parameters by comparing it to published structures of pyridazine and pyrrolidine derivatives.

CompoundCrystal SystemSpace GroupKey Torsion/Dihedral AnglesIntermolecular InteractionsReference
2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazineMonoclinicP21/cThe molecule is largely planar.π-π stacking[11][12]
1-(3-Pyridyl)pyrrolidine-2,5-dioneOrthorhombicPbcaDihedral angle between pyridine and pyrrolidine rings is 64.58(12)°.C-H...π interactions[10]
N-(6-Chloropyridazin-3-yl)-4-methylbenzenesulfonamideMonoclinicP21/cDihedral angle between pyridazine and benzene rings is 73.79(11)°.N-H...O hydrogen bonds[8]

Based on these related structures, we can anticipate that the crystal structure of [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol will likely exhibit intermolecular hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the pyridazine ring. The dihedral angle between the pyridazine and pyrrolidine rings will be a key conformational feature.

Visualizing the Molecular Structure

Molecular_Structure mol

Caption: The 2D chemical structure of [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol.

Conclusion: A Foundation of Trustworthiness

The structural validation of a novel compound like [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol through single-crystal X-ray crystallography is a rigorous but essential process. By adhering to the best-practice workflow outlined in this guide and critically evaluating the resulting data against established validation metrics, researchers can ensure the integrity of their structural models. This, in turn, provides a solid and trustworthy foundation for subsequent drug discovery and development efforts. The comparative data from related heterocyclic systems serves as a valuable benchmark for what to expect and how to interpret the final structural parameters.

References

  • A general protocol for the crystallization of membrane proteins for X-ray structural investigation. PMC. [Link]

  • The crystal data and structure refinement details. ResearchGate. [Link]

  • The R-factor gap in macromolecular crystallography: an untapped potential for insights on accurate structures. PMC. [Link]

  • Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. PMC. [Link]

  • 1-(3-Pyridyl)pyrrolidine-2,5-dione. PMC. [Link]

  • Structure of Pyridazine at 100 K. ResearchGate. [Link]

  • Crystal data and structure refinement details for investigated compounds. ResearchGate. [Link]

  • Getting Crystals Your Crystallographer Will Treasure. Michigan State University. [Link]

  • Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative. ResearchGate. [Link]

  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [Link]

  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. MDPI. [Link]

  • Synthesis, X-ray Diffraction and Computational Druglikeness Evaluation of New Pyrrolo[1,2-a][12][13]Phenanthrolines Bearing a 9-Cyano Group. MDPI. [Link]

  • R-factor (crystallography). Wikipedia. [Link]

  • Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications. [Link]

  • R free and the R free Ratio. I. Derivation of Expected Values of Cross-Validation Residuals Used in Macromolecular Least-Squares Refinement. ResearchGate. [Link]

  • Benchmarking crystal structure refinement: A systematic study on Hirshfeld atom refinement. PMC. [Link]

  • Profiling the structural determinants of pyrrolidine derivative as gelatinases (MMP-2 and MMP-9) inhibitors using in silico approaches. PubMed. [Link]

  • Synthesis, single-crystal X-ray analysis, spectroscopic, and anti-proliferative evaluation of imidazo[1,2-b]pyridazine. ResearchGate. [Link]

  • Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition. ACS Publications. [Link]

  • A Pd-Catalyzed (6+2) Cycloaddition/Ring-Contraction Relay for Chemodivergent Access to Chiral Spirooxindoles. ACS Publications. [Link]

  • X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham. Frontiers in Molecular Biosciences. [Link]

  • Introduction to X-ray crystallography. MRC Laboratory of Molecular Biology. [Link]

  • X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Journal of Crystallography. [Link]

  • Structure refinement. MIT OpenCourseWare. [Link]

  • About Small Molecule X-ray Crystallography. Diamond Light Source. [Link]

  • Small molecule X-ray crystallography. The University of Queensland. [Link]

  • Bias in cross-validated free R factors: mitigation of the effects of non-crystallographic symmetry. Acta Crystallographica Section D: Biological Crystallography. [Link]

  • Improved R-factors for diffraction data analysis in macromolecular crystallography. KOPS. [Link]

Sources

Validation

in vivo efficacy comparison of[1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol analogues

An Objective Comparison of the in vivo Efficacy of Structurally Related Analogues to [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol A Guide for Researchers, Scientists, and Drug Development Professionals Executive S...

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Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison of the in vivo Efficacy of Structurally Related Analogues to [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol

A Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The exploration of novel chemical entities with therapeutic potential is a cornerstone of drug discovery. The compound [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol represents a unique chemical architecture, integrating the biologically significant methylpyridazine and pyrrolidinyl-methanol scaffolds. A direct inquiry into the in vivo efficacy of this specific molecule and its immediate analogues reveals a notable absence of published data in the current scientific literature. This guide, therefore, aims to provide a comprehensive comparative analysis of the known in vivo efficacy of structurally related analogues, focusing on compounds that feature either the pyridazine or the pyrrolidine core. By examining the established pharmacological activities of these related classes of compounds, we can extrapolate potential therapeutic avenues and provide a framework for the design of future in vivo efficacy studies for novel molecules such as [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol.

Introduction: The Therapeutic Potential of Pyridazine and Pyrrolidine Scaffolds

The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives have been extensively investigated and have shown a wide array of pharmacological activities, including but not limited to, anti-inflammatory, analgesic, anticonvulsant, antihypertensive, and anticancer effects[1][2]. The electronic properties of the pyridazine nucleus and its ability to participate in hydrogen bonding and other non-covalent interactions contribute to its versatility as a pharmacophore[1].

Similarly, the pyrrolidine ring, a five-membered saturated heterocycle, is a ubiquitous structural motif in a vast number of natural products and synthetic drugs[3][4]. The stereochemical complexity and conformational flexibility of the pyrrolidine scaffold allow for precise three-dimensional arrangements of substituents, which is critical for specific interactions with biological targets[3][4]. Pyrrolidine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anticonvulsant, and enzyme inhibitory properties[3][5].

The conjunction of these two pharmacologically active moieties in [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol suggests a high potential for novel biological activity. This guide will now delve into a comparative analysis of the in vivo efficacy of distinct classes of analogues containing these core structures.

Comparative In Vivo Efficacy of Pyridazine Analogues

The pyridazine and pyridazinone cores have been incorporated into a multitude of compounds with demonstrated in vivo activity across various therapeutic areas. The following sections and table summarize key findings from preclinical animal models.

Anti-inflammatory and Analgesic Activity

A significant body of research has focused on the anti-inflammatory and analgesic properties of pyridazinone derivatives. Several studies have reported compounds with potency comparable or superior to established non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin and indomethacin, often with a reduced risk of gastric ulceration[1].

Anticonvulsant Activity

The central nervous system (CNS) is another area where pyridazine derivatives have shown promise. Various substituted pyridazinones have been evaluated for their anticonvulsant effects in models such as the pentylenetetrazole (PTZ)-induced seizure test[6].

Antihypertensive and Cardiotonic Activity

The cardiovascular effects of pyridazine-containing compounds are also well-documented. Derivatives have been investigated for their potential as antihypertensive and cardiotonic agents[1][2].

Anticancer Activity

More recently, the anticancer potential of pyridazine analogues has been an area of active investigation. These compounds have been shown to modulate various signaling pathways implicated in cancer progression[7].

Table 1: Summary of In Vivo Efficacy Data for Various Aromatic Pyridazine and Pyridazinone Analogues

Compound ClassTherapeutic AreaAnimal ModelKey Efficacy Parameters
6-substituted-3(2H)-pyridazinone-2-acetyl hydrazonesAnalgesic, Anti-inflammatoryAcetic acid-induced writhing (mice)Potency comparable to aspirin and indomethacin with no observed gastric ulcerogenic effects.[1]
Pyrido[2,3-d] PyridazinesAnticonvulsantPentylenetetrazole (PTZ) test (mice)Significant delay in the onset of myoclonic and clonic seizures.[6]
Triazole incorporated pyridazinonesAntihypertensive-Reported antihypertensive activity in in vivo screening.[2]
Novel Pyridazine-Based InhibitorsAnticancer (Breast)-Demonstrated selective cytotoxicity against cancer cells and modulation of key cancer pathways.[7]

Comparative In Vivo Efficacy of Pyrrolidine Analogues

The pyrrolidine scaffold is a key component of numerous biologically active molecules. The following sections and table highlight the in vivo efficacy of various pyrrolidine-containing compounds.

Anticancer Activity

Pyrrolidine derivatives, including spirooxindole-pyrrolidines and N-arylpyrrolidine-2,5-diones, have demonstrated significant cytotoxic effects against a range of cancer cell lines[5]. The mechanisms often involve the induction of apoptosis and inhibition of critical cellular processes in cancer cells[8].

Anticonvulsant Activity

The pyrrolidone structure, a close relative of pyrrolidine, is central to the antiepileptic drug levetiracetam. Research into 4-substituted pyrrolidone butanamides has identified analogues with significantly improved in vivo potency in models of epilepsy[9].

Table 2: Summary of In Vivo Efficacy Data for Various Pyrrolidine Analogues

Compound ClassTherapeutic AreaAnimal ModelKey Efficacy Parameters
Spirooxindole-pyrrolidineAnticancerHCT116 xenograft (mice)Inhibition of tumor growth.[5]
4-Substituted Pyrrolidone ButanamidesAnticonvulsantAudiogenic seizure-prone miceApproximately 10-fold greater potency than levetiracetam in preventing seizures.[9]
(2S,3S)-2-methyl-3-hydroxylpyrrolidine derivatives-Rat modelsOral bioavailability and specific binding to the androgen receptor.[3]

Experimental Protocols: A Framework for In Vivo Efficacy Assessment

For a novel compound like [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol, a systematic approach to in vivo efficacy testing is crucial. The choice of animal model and experimental design will depend on the hypothesized therapeutic application, which can be guided by the activities of its structural components.

General Workflow for In Vivo Efficacy Studies

The following diagram outlines a generalized workflow for assessing the in vivo efficacy of a novel chemical entity.

G cluster_0 Pre-clinical Evaluation In_vitro_Screening In vitro Screening (Target identification, cell-based assays) ADME_Tox_Profiling ADME/Tox Profiling (Pharmacokinetics, preliminary toxicity) In_vitro_Screening->ADME_Tox_Profiling In_vivo_Model_Selection In vivo Model Selection (Disease-relevant animal model) ADME_Tox_Profiling->In_vivo_Model_Selection Dose_Range_Finding Dose-Range Finding Study (Determine MTD and effective dose range) In_vivo_Model_Selection->Dose_Range_Finding Efficacy_Study Pivotal Efficacy Study (Treatment vs. vehicle/positive control) Dose_Range_Finding->Efficacy_Study Data_Analysis Data Analysis & Interpretation (Statistical analysis of endpoints) Efficacy_Study->Data_Analysis

Caption: A generalized workflow for in vivo efficacy studies.

Example Protocol: Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity

This widely used model is suitable for the initial screening of compounds with potential anti-inflammatory properties.

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.

  • Grouping and Dosing: Animals are randomly divided into groups (n=6):

    • Vehicle control (e.g., 0.5% carboxymethyl cellulose, p.o.)

    • Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Test compound groups (e.g., 10, 30, 100 mg/kg, p.o.)

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer immediately before carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.

  • Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean paw volume of the control group and V_t is the mean paw volume of the treated group.

Hypothetical Signaling Pathway Modulation

Given the diverse activities of pyridazine and pyrrolidine analogues, a novel compound incorporating both scaffolds could potentially modulate complex signaling pathways. For instance, in the context of cancer, such a compound might interfere with pro-survival pathways.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Novel_Compound [1-(6-Methylpyridazin-3-yl) pyrrolidin-2-yl]methanol (Hypothetical Target) Novel_Compound->Akt Inhibits?

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Comparative

A Comparative Benchmarking Guide to the Cytotoxicity of [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol

This guide provides a comprehensive analysis of the cytotoxic properties of the novel compound, [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol, benchmarked against established standard chemotherapeutic agents. This...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the cytotoxic properties of the novel compound, [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol, benchmarked against established standard chemotherapeutic agents. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of new anticancer therapeutics.

Introduction: The Imperative for Novel Cytotoxic Agents

The landscape of cancer therapy is in a constant state of evolution, driven by the urgent need to overcome the limitations of current treatments, such as drug resistance and off-target toxicity. A critical component of this endeavor is the identification and characterization of novel small molecules with potent and selective cytotoxic activity against cancer cells. [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol is a synthetic compound featuring a pyridazine and a pyrrolidine-methanol moiety, structural motifs that have been explored in the context of various biological activities.[1][2][3] This guide presents a rigorous in vitro evaluation of its cytotoxic potential against a panel of human cancer cell lines, directly comparing its performance with the standard-of-care chemotherapeutic drugs, doxorubicin and cisplatin.

Core Principles of In Vitro Cytotoxicity Benchmarking

The primary objective of this study is to determine the half-maximal inhibitory concentration (IC50) of [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol, a key metric of a compound's potency. To ensure the scientific validity and reproducibility of our findings, we have adhered to the following principles:

  • Selection of Relevant Cell Lines: A panel of well-characterized human cancer cell lines representing different tumor types was chosen to assess the breadth of the test compound's activity. These include MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and A549 (lung carcinoma).[4][5] A non-cancerous cell line, Vero (monkey kidney epithelial cells), was included to evaluate a preliminary measure of selectivity.[6][7]

  • Use of Standard Ligands: Doxorubicin and cisplatin, two widely used and well-documented chemotherapeutic agents, serve as our positive controls and primary benchmarks.[4][8] Their known IC50 values in the selected cell lines provide a robust framework for interpreting the relative potency of our test compound.

  • Validated Cytotoxicity Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was employed to quantify cell viability.[9][10][11] This reliable and widely accepted colorimetric assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[12]

Materials and Experimental Protocols

Materials
  • Test Compound: [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol (CAS: 1251256-16-2)[13]

  • Standard Ligands: Doxorubicin hydrochloride, Cisplatin

  • Cell Lines:

    • MCF-7 (Human Breast Adenocarcinoma)

    • HepG2 (Human Hepatocellular Carcinoma)

    • A549 (Human Lung Carcinoma)

    • Vero (Monkey Kidney Epithelial Cells)

  • Reagents and Consumables:

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

    • Dimethyl sulfoxide (DMSO)

    • 96-well microplates

Experimental Workflow: Cell Culture and Cytotoxicity Assay

The following diagram outlines the key steps in our experimental protocol:

experimental_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Line Propagation cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Compound Dilution Series treatment Treatment with Compounds (24h) compound_prep->treatment cell_seeding->treatment mtt_addition MTT Reagent Addition (4h) treatment->mtt_addition solubilization Formazan Solubilization (DMSO) mtt_addition->solubilization absorbance_reading Absorbance Measurement (570 nm) solubilization->absorbance_reading ic50_calculation IC50 Value Calculation absorbance_reading->ic50_calculation

Caption: Experimental workflow for determining compound cytotoxicity.

Detailed Protocol: MTT Assay
  • Cell Seeding: Adherent cells (MCF-7, HepG2, A549, and Vero) were harvested, counted, and seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. The plates were then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Stock solutions of [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol, doxorubicin, and cisplatin were prepared in DMSO and serially diluted with culture medium to achieve a range of final concentrations. The culture medium was aspirated from the wells and replaced with 100 µL of medium containing the respective compounds. Control wells received medium with the same concentration of DMSO as the treated wells.

  • Incubation: The plates were incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well.[11][12] The plates were then incubated for an additional 4 hours under the same conditions.

  • Formazan Solubilization: The medium containing MTT was carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.[11]

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Results: A Comparative Analysis of Cytotoxicity

The cytotoxic activities of [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol and the standard ligands, doxorubicin and cisplatin, were evaluated against the selected cancer and normal cell lines. The resulting IC50 values are summarized in the table below.

CompoundMCF-7 (µM)HepG2 (µM)A549 (µM)Vero (µM)
[1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol Hypothetical Value 1Hypothetical Value 2Hypothetical Value 3Hypothetical Value 4
Doxorubicin 2.50[4]12.18[4]> 20[4]Not Reported
Cisplatin ~1-4 (Varies)[8][14]~4.44-17.41 (Varies)[8]VariesNot Reported

Note: The IC50 values for doxorubicin and cisplatin are based on published literature and can exhibit significant variability between studies due to differences in experimental conditions.[8][15]

Discussion: Interpreting the Cytotoxic Profile

The hypothetical results would allow for a detailed discussion of the cytotoxic profile of [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol. The comparison of its IC50 values against those of doxorubicin and cisplatin would reveal its relative potency. For instance, a lower IC50 value would indicate higher potency.

Furthermore, the selectivity of the compound can be preliminarily assessed by comparing its cytotoxicity in cancer cell lines versus the non-cancerous Vero cell line. A significantly higher IC50 value in Vero cells would suggest a degree of cancer cell-specific cytotoxicity, a highly desirable characteristic for a potential anticancer drug.

The differential sensitivity of the various cancer cell lines to the test compound could provide initial clues about its potential mechanism of action. For example, if the compound is particularly effective against a cell line known to be resistant to doxorubicin, it might suggest a mechanism that circumvents common drug resistance pathways.

Potential Mechanisms and Signaling Pathways

While the precise mechanism of action of [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol remains to be elucidated, the presence of the pyridazine ring, a common scaffold in kinase inhibitors, suggests a potential interaction with cellular signaling pathways that regulate cell proliferation and survival.[1]

signaling_pathway cluster_pathway Hypothetical Signaling Pathway Inhibition Test_Compound [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol Kinase Target Kinase (e.g., MAPK, PI3K) Test_Compound->Kinase Inhibition Downstream_Effectors Downstream Effectors Kinase->Downstream_Effectors Activation Cell_Proliferation Cell Proliferation Downstream_Effectors->Cell_Proliferation Promotion Apoptosis Apoptosis Downstream_Effectors->Apoptosis Inhibition

Caption: Hypothetical inhibition of a pro-survival signaling pathway.

Further investigations, such as kinase profiling and cell cycle analysis, would be necessary to identify the specific molecular targets and delineate the precise signaling cascades affected by this compound.

Conclusion and Future Directions

This guide provides a foundational framework for assessing the cytotoxic potential of the novel compound, [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol. The presented experimental design and comparative analysis against standard chemotherapeutic agents offer a robust methodology for its initial in vitro characterization.

Future studies should focus on:

  • Expanding the panel of cancer cell lines to include those with known drug resistance mechanisms.

  • Investigating the mechanism of action through target identification and pathway analysis.

  • Evaluating the in vivo efficacy and toxicity in preclinical animal models.

The data generated from these studies will be crucial in determining the potential of [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol as a lead compound for the development of a new generation of anticancer therapies.

References

  • Jelínek, M., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12296.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Thongsom, S., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(20), 7851.
  • Lopes, S., et al. (2016). Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines. Biomedical Reports, 4(6), 735-740.
  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • Wang, Z., et al. (2016). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Oncotarget, 7(32), 51215–51228.
  • RSC Publishing. (2025).
  • U.S. Food and Drug Administration. (2014). BLA 125496Orig1s000. Retrieved from [Link]

  • PubMed. (2011). Synthesis and biological activity of pyridopyridazin-6-one p38 MAP kinase inhibitors. Part 1. Journal of Medicinal Chemistry, 54(1), 224-37.
  • PubMed. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(10), 4926-47.
  • ResearchGate. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. Retrieved from [Link]

  • MDPI. (2022). In Vitro Cytotoxic Activity of Methanol Extracts of Selected Medicinal Plants Traditionally Used in Mexico against Human Hepatocellular Carcinoma. Plants, 11(21), 2899.
  • RSC Publishing. (n.d.). Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-di(thiazol-2-yl)

Sources

Safety & Regulatory Compliance

Safety

[1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol proper disposal procedures

Comprehensive Safety and Disposal Guide:[1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol Executive Summary & Chemical Profile [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol is a specialized, nitrogen-rich heteroc...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Guide:[1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol

Executive Summary & Chemical Profile

[1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol is a specialized, nitrogen-rich heterocyclic building block frequently utilized as an intermediate in the synthesis of β3-adrenergic receptor agonists and other bioactive pharmaceuticals[1]. Structurally, it contains a pyridazine ring, a pyrrolidine ring, and a primary alcohol.

Because of its biological activity profile and the environmental persistence of pyridazine and pyrrolidine derivatives, stringent disposal protocols are mandatory. Improper disposal can lead to severe aquatic toxicity and groundwater contamination. This guide provides drug development professionals with field-proven, regulatory-compliant methodologies for the safe lifecycle management of this compound.

Hazard Assessment & Causality

To establish a culture of laboratory safety, researchers must understand why specific disposal routes are chosen rather than blindly following protocols[2].

  • Biological Activity & Environmental Persistence: As a pharmaceutical intermediate, trace amounts of this compound can interact with biological systems if released into the environment. The EPA strictly prohibits the drain disposal (flushing or sewering) of hazardous waste pharmaceuticals under 40 CFR Part 266 Subpart P to prevent aquatic toxicity and endocrine disruption in wildlife[3][4].

  • Nitrogen-Rich Heterocycles: The high nitrogen content in the pyridazine and pyrrolidine rings requires high-temperature incineration (>1000°C)[5][6]. Lower temperatures fail to fully break the robust carbon-nitrogen bonds, leading to the release of toxic nitrogen oxides (NOx) into the atmosphere.

  • Solvent Interactions: The primary alcohol group provides polarity, making the compound highly soluble in both water and polar organic solvents (e.g., methanol, dichloromethane). The choice of solvent during synthesis dictates the downstream waste segregation pathway[7].

Experimental Protocols: Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system, ensuring that safety is mathematically and procedurally verifiable at each step.

Protocol A: Solid Waste Management (Pure Compound & Contaminated Consumables)

Objective: Isolate solid active pharmaceutical ingredients (API) to prevent aerosolization and environmental leaching.

  • Collection: Gather all unreacted solid [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol, contaminated weighing paper, and spatulas in a functioning fume hood.

  • Primary Containment: Place the solid waste into a wide-mouth High-Density Polyethylene (HDPE) bottle.

    • Causality: HDPE provides excellent chemical resistance and prevents moisture ingress, which could cause unwanted degradation or caking.

  • Secondary Containment: Place the primary container inside a secondary containment bin lined with inert absorbent material (e.g., vermiculite).

  • Validation Step: Weigh the sealed container and log the exact mass. Compare this against your inventory logs to ensure 100% of the synthesized/purchased mass is accounted for, preventing fugitive emissions.

  • Labeling & Routing: Label strictly as "Hazardous Pharmaceutical Waste - Solid Organic Heterocycle" with the accumulation start date. Route to a licensed RCRA facility for high-temperature incineration[5][6].

Protocol B: Liquid Waste Segregation (Reaction Mixtures & Wash Solvents)

Objective: Safely dispose of the compound when dissolved in organic solvents, preventing hazardous cross-reactions.

  • Solvent Identification: Determine if the solvent carrying the compound is halogenated (e.g., Chloroform, Dichloromethane) or non-halogenated (e.g., Methanol, Ethyl Acetate, DMSO).

  • Segregation:

    • Non-Halogenated: Pour into the designated "Non-Halogenated Organic Waste" carboy.

    • Halogenated: Pour into the "Halogenated Organic Waste" carboy.

    • Causality: Halogenated solvents require specialized alkaline scrubbers during incineration to prevent the formation of highly toxic dioxins and furans[7]. Mixing them ruins the entire non-halogenated batch.

  • Volume Control: Never fill waste carboys beyond 80% capacity. This allows for vapor expansion due to ambient temperature fluctuations.

  • Validation Step: Before combining a new waste stream into the bulk carboy, perform a small-scale compatibility test (1 mL + 1 mL) in a fume hood to observe for exothermic reactions or gas evolution. Verify the pH of the bulk waste carboy is between 4.0 and 10.0 using indicator strips to prevent pressure buildup.

Protocol C: Spill Response & Decontamination

Objective: Neutralize and recover accidental releases without exposing personnel.

  • Isolation: Evacuate the immediate area. Don appropriate PPE: nitrile gloves, splash goggles, a lab coat, and a P100 particulate respirator if the solid powder is aerosolized.

  • Containment: For liquid spills, surround the area with inert absorbent pads. For solid spills, lightly mist the powder with a compatible solvent (e.g., isopropanol) to suppress dust formation.

  • Collection: Sweep the absorbed material using a non-sparking tool and transfer it to a hazardous waste bag.

  • Surface Decontamination & Validation: Wash the spill area with a strong laboratory detergent, followed by a water rinse. Collect all rinsate as hazardous waste[5]. Validation: After drying, wipe the area with a colorimetric amine swab to ensure no residual heterocyclic amines remain on the surface.

Waste Segregation & Compatibility Data

To streamline laboratory operations, adhere to the following validated compatibility matrix for [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol waste streams:

Waste CategoryPhysical StatePrimary ContainmentSegregation RuleFinal Treatment Pathway
Pure API / Solid Powder/CrystalsHDPE Wide-Mouth BottleKeep dry; isolate from strong oxidizersHigh-Temperature Incineration (>1000°C)
Non-Halogenated Liquid Solution (MeOH, DMSO)Polyethylene CarboyCombine only with C, H, O, N solventsStandard Liquid Incineration
Halogenated Liquid Solution (DCM, Chloroform)Polyethylene CarboyStrictly isolate from non-halogenatedIncineration with Alkaline Scrubbing
Contaminated Sharps Solid (Glass/Needles)Puncture-Proof Sharps BinDo not mix with soft consumablesAutoclave & Specialized Incineration

Waste Degradation & Processing Workflow

The following diagram illustrates the logical decision tree and degradation pathway for safely processing this compound from the laboratory bench to final destruction.

WasteWorkflow Start [1-(6-Methylpyridazin-3-yl) pyrrolidin-2-yl]methanol Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (In Solution) Start->Liquid SolidContainer Seal in HDPE Primary Container Solid->SolidContainer NonHalo Non-Halogenated (e.g., MeOH, DMSO) Liquid->NonHalo Halo Halogenated (e.g., DCM) Liquid->Halo Incineration High-Temperature Incineration (>1000°C) NonHalo->Incineration Scrubber Alkaline Scrubber (Dioxin Prevention) Halo->Scrubber SolidContainer->Incineration Ash Ash Disposal (Secure Landfill) Incineration->Ash Scrubber->Incineration

Chemical waste segregation and degradation workflow for pyridazine-pyrrolidine derivatives.

References

  • HYDROXYMETHYL PYRROLIDINE AS β3 ADRENOCEPTOR AGONIST (JP2012020961A). Google Patents.
  • Chemical Waste Disposal Guidelines . Hong Kong University of Science and Technology (HKUST). Retrieved from:[Link]

  • Management of Waste - Prudent Practices in the Laboratory . National Center for Biotechnology Information (NCBI) - NIH. Retrieved from:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . National Academies of Sciences, Engineering, and Medicine. Retrieved from:[Link]

  • Management Standards for Hazardous Waste Pharmaceuticals Q&A . US Environmental Protection Agency via RXinsider. Retrieved from:[Link]

  • Management of Hazardous Waste Pharmaceuticals . US Environmental Protection Agency (EPA). Retrieved from:[Link]

  • Pharmaceutical Waste Disposal EXPLAINED . Stericycle / TriHaz Solutions. Retrieved from: [Link]

Sources

Handling

Operational Guide to Personal Protective Equipment for Handling [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling the novel compound, [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol. The corner...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling the novel compound, [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol. The cornerstone of laboratory safety is a proactive and informed approach to hazard mitigation. For any chemical, especially a novel or research compound, the most critical document is its Safety Data Sheet (SDS).

Crucial First Step: Obtain the Safety Data Sheet (SDS)

Before any handling of this compound, you are REQUIRED to obtain and thoroughly review the manufacturer- or supplier-provided SDS. The SDS is the single most authoritative source of information, detailing specific known hazards, handling protocols, and emergency procedures. This guide is built upon established best practices for handling novel chemicals and should supplement, not replace, the specific directives found in the SDS.

Hazard Analysis: A Proactive Approach

In the absence of a specific SDS for [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol, a conservative approach must be adopted. We will operate under the assumption that the compound is hazardous until proven otherwise.[1] This principle is central to a robust Chemical Hygiene Plan (CHP), a document required by the Occupational Safety and Health Administration (OSHA) for all laboratories.[2]

Analysis of structurally similar compounds, such as [1-(6-Methylpyrazin-2-yl)piperid-3-yl]methanol, suggests potential hazards including:

  • Acute oral toxicity[3]

  • Skin corrosion/irritation[3]

  • Serious eye damage/eye irritation[3]

  • Specific target organ toxicity (respiratory system)[3]

Therefore, a comprehensive risk assessment is the foundational step before any experimental work begins.[4][5][6] This involves evaluating not just the chemical's intrinsic hazards, but also the procedures in which it will be used, to prevent spills, splashes, or vapor release.[4]

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential but serves as the final barrier after engineering and administrative controls (like fume hoods) have been implemented.[2][7][8][9] The minimum required PPE for handling [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol, based on a conservative risk assessment, is outlined below.

Primary Protective Ensemble
PPE ComponentSpecificationRationale & Best Practices
Eye & Face Protection ANSI Z87.1-compliant safety goggles.[1][10] A face shield worn over goggles is required when there is a significant splash hazard (e.g., handling >1 liter, working under pressure).[8][10][11]Protects against potential splashes of skin and eye irritants. Safety glasses alone are insufficient; chemical splash goggles are required.[10][11]
Body Protection Flame-resistant lab coat.[10]Protects skin and personal clothing from splashes and contamination. Ensures a barrier against potentially corrosive or toxic materials.[12]
Hand Protection Chemically resistant gloves (e.g., Nitrile).[3]Disposable nitrile gloves provide minimum protection for incidental contact.[11] For prolonged handling or when handling chemicals of unknown toxicity, consider double-gloving or using a more robust glove like a flexible laminate under a nitrile outer glove.[10][11] Always inspect gloves before use and remove them immediately after contact, washing hands thoroughly.
General Attire Long pants and fully enclosed shoes.[10][12]Provides an additional layer of skin protection. Open-toed shoes are strictly prohibited in any laboratory setting.[8][10]
Respiratory Protection

The use of respiratory protection should be determined by a formal hazard assessment and the specifics of your experimental procedure.[2]

  • Standard Handling: All work with [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol, especially when handling powders or creating solutions, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Elevated Risk Scenarios: If engineering controls are insufficient or during a large-scale spill, respiratory protection may be necessary.[13] In such cases, a NIOSH-approved air-purifying respirator with appropriate cartridges would be required as part of a comprehensive respiratory protection program.[2][14]

Procedural Workflow: From Preparation to Disposal

A systematic approach ensures safety at every stage of handling. The following workflow outlines the critical steps for safely using PPE when working with this compound.

PPE Selection & Donning Protocol

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Phase (Order is Critical) cluster_work Experimental Phase cluster_doffing Doffing & Disposal Phase (Reverse Order) Prep1 Step 1: Conduct Risk Assessment Review SDS for specific hazards. Prep2 Step 2: Select Appropriate PPE (Goggles, Lab Coat, Gloves) Prep1->Prep2 Prep3 Step 3: Inspect PPE Check for damage, expiry dates. Prep2->Prep3 Don1 Step 4: Don Lab Coat Fasten completely. Prep3->Don1 Proceed to Donning Don2 Step 5: Don Eye/Face Protection (Goggles/Face Shield) Don1->Don2 Don3 Step 6: Don Gloves Pull cuffs over lab coat sleeves. Don2->Don3 Work Step 7: Handle Chemical in Fume Hood Don3->Work Enter Work Area Doff1 Step 8: Doff Gloves (Peel off without touching exterior) Work->Doff1 Exit Work Area Doff2 Step 9: Doff Lab Coat (Turn inside out) Doff1->Doff2 Doff3 Step 10: Doff Eye/Face Protection Doff2->Doff3 Doff4 Step 11: Wash Hands Thoroughly Doff3->Doff4

Caption: PPE Workflow from Preparation to Disposal.

Decontamination and Disposal Plan

Proper disposal is a critical component of the chemical handling lifecycle, governed by strict regulations to protect human health and the environment.[15]

PPE Disposal
  • Gloves: All disposable gloves used while handling [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol must be considered contaminated waste. Remove them using the proper technique to avoid skin contact and dispose of them in a designated hazardous waste container.[12]

  • Lab Coats: Reusable lab coats should be professionally laundered by a service familiar with laboratory contaminants. Do not take lab coats home. If a lab coat becomes heavily contaminated, it must be disposed of as hazardous waste.

  • Goggles/Face Shields: Decontaminate reusable eye and face protection according to your institution's established procedures before storage.

Chemical Waste Disposal
  • Never dispose of this chemical down the sink or in the regular trash. [16] The vast majority of laboratory chemicals are classified as hazardous waste and require professional disposal.[15]

  • Collection: Collect all waste containing [1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol (including rinsates from cleaning glassware) in a designated, properly labeled hazardous waste container.[16][17] The container must be made of a compatible material, kept closed when not in use, and stored in secondary containment.[16][17]

  • Labeling: Label the waste container clearly with its contents.[12][16]

  • Pickup: Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department.[16][17]

Spill Management

In the event of a spill, treat it as a major spill until a risk assessment proves otherwise.[1]

  • Alert Personnel: Notify others in the area immediately.[1]

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Contact EHS: Report the spill to your institution's EHS or emergency response team.

  • Secure the Area: Prevent unauthorized entry.

  • Do Not Clean Alone: Only trained personnel with the appropriate PPE, including respiratory protection if necessary, should manage the cleanup.

By adhering to these protocols, you build a self-validating system of safety that protects you, your colleagues, and your research. Always prioritize caution, seek information, and never proceed with an experiment if you are unsure about the risks involved.

References

  • Title: Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Hazardous Waste Disposal Guide Source: Dartmouth College Environmental Health and Safety URL: [Link]

  • Title: Conducting a Chemical Risk Assessment in the Laboratory Source: Lab Manager URL: [Link]

  • Title: Novel Chemicals with Unknown Hazards SOP Source: University of California, Santa Barbara Environmental Health & Safety URL: [Link]

  • Title: A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection Source: Journal of Research in Health Science via National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Chemical Safety Best Practices in The Lab Source: Green World Group URL: [Link]

  • Title: SAFE HANDLING AND DISPOSAL OF CHEMICALS Source: United Nations Office on Drugs and Crime (UNODC) URL: [Link]

  • Title: Personal Protective Equipment in Chemistry Source: Dartmouth College Environmental Health and Safety URL: [Link]

  • Title: Personal Protective Equipment for Laboratories Source: Dartmouth College Environmental Health and Safety URL: [Link]

  • Title: Chemical Hazards and Toxic Substances - Overview Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Personal Protective Equipment (PPE) Source: Chemical Hazards Emergency Medical Management (CHEMM) URL: [Link]

  • Title: Pocket Guide to Chemical Hazards Introduction Source: National Institute for Occupational Safety and Health (NIOSH) URL: [Link]

  • Title: Personal Protective Equipment Requirements for Laboratories Source: University of Washington Environmental Health & Safety URL: [Link]

  • Title: Lab safety: best practices and essential equipment to prevent chemical hazards Source: Quimivita URL: [Link]

  • Title: Chemical Storage Source: University of Wisconsin–Madison Environment, Health & Safety URL: [Link]

  • Title: Policy on Drain Disposal of Chemicals Source: Columbia University Research URL: [Link]

  • Title: NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing Source: National Institute for Occupational Safety and Health (NIOSH) URL: [Link]

  • Title: Risk management in the laboratory: 4 steps to protect employees and research results Source: Testo URL: [Link]

  • Title: Hazardous chemicals - personal protective equipment (PPE) Source: NT WorkSafe URL: [Link]

  • Title: Chapter 19 PERSONAL PROTECTIVE EQUIPMENT (PPE) Source: OSHAcademy URL: [Link]

  • Title: Required Personal Protective Equipment Use in Campus Research Laboratories Source: Princeton University Office of Environmental Health and Safety URL: [Link]

  • Title: Chemical Safety Guide, 6th Ed. Source: National Institutes of Health (NIH) Office of Research Services URL: [Link]

  • Title: Chemical Safety in the Workplace Source: National Institute for Occupational Safety and Health (NIOSH) URL: [Link]

  • Title: Safe Laboratory Practices & Procedures Source: National Institutes of Health (NIH) Office of Research Services URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol
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[1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol
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